Zaldaride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109826-26-8 |
|---|---|
Molecular Formula |
C26H28N4O2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C26H28N4O2/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31) |
InChI Key |
HTGCJAAPDHZCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O |
Other CAS No. |
109826-26-8 |
Related CAS |
109826-27-9 (maleate) |
Synonyms |
1,3-dihydro-1-(1-((4-methyl-4H,6H-pyrrolo(1,2a)(4,1)-benzoxazepin-4-yl)methyl)-4-piperidinyl)-2H-benzimidazol-2-one CGS 9343B CGS 9343B maleate CGS-9343B KW-6517 zaldaride maleate Zy 17617B Zy-17617B |
Origin of Product |
United States |
Foundational & Exploratory
Zaldaride mechanism of action in secretory diarrhea
An In-depth Technical Guide on the Core Mechanism of Action of Zaldaride in Secretory Diarrhea
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Secretory diarrhea is a major global health concern characterized by excessive intestinal fluid and electrolyte secretion, often driven by elevated intracellular second messengers like cyclic adenosine monophosphate (cAMP) and calcium (Ca²⁺). This compound (formerly KW-5617 or CGS-9343B) is a potent, orally active anti-diarrheal agent that operates through a distinct antisecretory mechanism. This document provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with the calmodulin signaling pathway to mitigate intestinal secretion. It includes summaries of quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Calmodulin Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein.[1][2][3] In the context of intestinal physiology, calmodulin acts as a critical transducer for calcium-mediated signaling pathways that regulate ion transport.
Secretagogues such as prostaglandin E₂ (PGE₂) and certain bacterial enterotoxins trigger an increase in intracellular Ca²⁺ concentrations within intestinal epithelial cells (enterocytes). This elevated Ca²⁺ binds to and activates calmodulin. The resulting Ca²⁺/calmodulin complex then activates downstream effector enzymes, most notably specific isoforms of adenylyl cyclase (AC).[4][5][6] This activation leads to the conversion of ATP to cAMP, elevating intracellular cAMP levels. High concentrations of cAMP are a principal driver of Cl⁻ secretion into the intestinal lumen, which in turn causes a massive osmotic efflux of water, resulting in diarrhea.[7][8]
This compound exerts its therapeutic effect by binding to calmodulin, preventing its activation by calcium. This inhibition blocks the subsequent activation of Ca²⁺/calmodulin-sensitive adenylyl cyclase, thereby attenuating the rise in intracellular cAMP induced by secretagogues.[6][9] Consequently, the downstream signaling cascade leading to chloride and water secretion is suppressed. Studies have confirmed that this compound effectively inhibits secretion induced by agents like PGE₂ but does not affect secretion stimulated by forskolin or cAMP analogs, which bypass the calmodulin-adenylyl cyclase step, confirming its specific site of action.[6][10]
Signaling Pathway of this compound Action
Caption: this compound inhibits Calmodulin, preventing activation of adenylyl cyclase.
Quantitative Data Summary
The efficacy of this compound has been quantified in a range of in vitro and in vivo studies. The data below are compiled from key publications.
Table 1: In Vitro Potency of this compound
| Parameter | System | Value | Reference |
| IC₅₀ (Calmodulin Inhibition) | CaM-stimulated cAMP phosphodiesterase activity | 3.3 nM | [1] |
| IC₅₀ (Ion Transport Inhibition) | Acetylcholine-induced ion transport in rat colonic mucosa | ~3-4 µM | [11] |
| Inhibition of Isc | Attenuation of dmPGE₂-induced short-circuit current (Isc) in rat colonic mucosa | Significant at ≥10 µM | [9] |
| Inhibition of Isc | Attenuation of E. coli STa-induced Isc in rat colonic mucosa | Significant at ≥10 µM | [9] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Species | This compound Dose (p.o.) | Effect | Reference |
| Castor Oil-Induced Diarrhea | Rat | ≥ 3 mg/kg | Significant delay in diarrhea onset | [12] |
| 16,16-dmPGE₂-Induced Diarrhea | Rat | ≥ 3 mg/kg | Amelioration of diarrhea | [12] |
| 16,16-dmPGE₂-Induced Diarrhea | Rat (Male) | ED₅₀ = 10.3 mg/kg | Amelioration of diarrhea | [13] |
| 16,16-dmPGE₂-Induced Diarrhea | Rat (Female) | ED₅₀ = 0.7 mg/kg | Amelioration of diarrhea | - |
| Gastrointestinal Propulsion | Rat | 30-100 mg/kg | Reduced propulsion (high doses only) | [12] |
Table 3: Clinical Efficacy of this compound in Traveler's Diarrhea
| Parameter | Patient Population | This compound Dose (p.o.) | Result vs. Placebo | Reference |
| Duration of Diarrhea | Students in Mexico | 20 mg, 4x/day | 53% reduction (P < 0.01) | [14] |
| Number of Unformed Stools (0-48h) | Students in Mexico | 20 mg, 4x/day | 36% reduction (P < 0.05) | [14] |
| Number of Unformed Stools (0-48h) | Travelers in Mexico | 20 mg, 4x/day | 30% reduction | - |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism and efficacy of this compound.
Ussing Chamber Assay for Intestinal Ion Transport
This ex vivo technique is the gold standard for measuring active ion transport across an epithelial tissue sheet, providing direct evidence of a compound's antisecretory or proabsorptive effects.
Objective: To measure the effect of this compound on net ion transport across isolated intestinal mucosa by monitoring the short-circuit current (Isc).
Methodology:
-
Animal Euthanasia and Tissue Harvest: A male Sprague-Dawley rat (200-250g) is euthanized via CO₂ asphyxiation followed by cervical dislocation. A segment of the distal colon is rapidly excised and placed in ice-cold, oxygenated Krebs-Ringer Bicarbonate (KRB) solution.
-
Tissue Preparation: The colon segment is opened along the mesenteric border, rinsed of luminal contents, and the outer serosal and muscularis layers are carefully stripped away using fine forceps under a dissecting microscope. This leaves a flat sheet of mucosa/submucosa.
-
Mounting: The mucosal sheet is mounted between the two halves of an Ussing chamber, separating the mucosal (luminal) and serosal (blood) sides. The exposed tissue area is typically 0.1 to 1.0 cm².
-
Bathing Solutions: Both chamber halves are filled with 37°C KRB solution, continuously gassed with 95% O₂ / 5% CO₂. The serosal solution contains 10 mM glucose as an energy substrate, while the mucosal side contains 10 mM mannitol to maintain osmotic balance.
-
Electrophysiological Measurements: The tissue is connected to a voltage-clamp apparatus via Ag/AgCl electrodes and agar bridges. The transepithelial potential difference is clamped at 0 mV, and the current required to do so, the short-circuit current (Isc), is continuously recorded. Isc represents the net sum of active ion transport across the epithelium.
-
Experimental Procedure:
-
The tissue is allowed to equilibrate for 30-60 minutes until a stable baseline Isc is achieved.
-
This compound or vehicle is added to the serosal bath and incubated for a predetermined period (e.g., 20-30 minutes).
-
A secretagogue (e.g., 1 µM Prostaglandin E₂) is added to the serosal bath to induce an increase in Isc (representing Cl⁻ secretion).
-
The peak change in Isc (ΔIsc) is recorded and compared between this compound-treated and vehicle-treated tissues to determine the inhibitory effect.
-
Caption: Workflow for Ussing chamber intestinal ion transport assay.
Castor Oil-Induced Diarrhea Model
This is a widely used in vivo model that assesses both antisecretory and antimotility effects, as the active metabolite of castor oil, ricinoleic acid, induces both intestinal secretion and hypermotility.[15]
Objective: To evaluate the ability of this compound to prevent or delay the onset of diarrhea induced by castor oil in rats.
Methodology:
-
Animals and Acclimatization: Male Wistar rats (180-220g) are used. They are housed in standard conditions and acclimatized for at least one week.
-
Fasting: Animals are fasted for 18 hours prior to the experiment but are allowed free access to water.
-
Grouping and Dosing: Rats are divided into groups (n=6 per group): a negative control (vehicle), a positive control (e.g., Loperamide 2 mg/kg), and test groups (e.g., this compound 3, 10, 30 mg/kg). The vehicle or test compounds are administered orally (p.o.) by gavage.
-
Induction of Diarrhea: One hour after drug administration, each rat is given 1.0 mL of castor oil orally.
-
Observation: Each animal is placed in an individual cage with a pre-weighed, absorbent paper-lined floor. The animals are observed for 4-6 hours.
-
Parameters Measured:
-
Onset of Diarrhea: Time elapsed between castor oil administration and the first diarrheic stool.
-
Number of Stools: Total number of both formed and unformed stools.
-
Weight of Stools: The absorbent paper is re-weighed at the end of the observation period to determine the total weight of fecal output.
-
Percentage Inhibition: Calculated as [(Control Mean - Treated Mean) / Control Mean] * 100.
-
Caption: Workflow for the castor oil-induced diarrhea model in rats.
Gastrointestinal Transit (Charcoal Meal) Assay
This assay specifically measures the effect of a compound on intestinal motility, or transit time. It is used to distinguish antisecretory effects from antimotility effects, a key characteristic for modern anti-diarrheal drugs.[12]
Objective: To determine if this compound inhibits gastrointestinal motility in rats.
Methodology:
-
Animals and Fasting: Male Wistar rats are fasted for 18-24 hours with free access to water to ensure the gastrointestinal tract is empty.
-
Dosing: Animals are grouped and dosed orally with vehicle, a positive control (e.g., Morphine or Atropine), or this compound.
-
Charcoal Meal Administration: 60 minutes after drug administration, each rat receives 1.0 mL of a charcoal meal marker (e.g., a 5% suspension of activated charcoal in 10% gum arabic) via oral gavage.[16]
-
Transit Time: After a set period (typically 20-30 minutes) following the charcoal meal, the animals are euthanized by CO₂ inhalation.
-
Measurement: The abdomen is immediately opened, and the small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction.
-
Analysis: The total length of the small intestine is measured. The distance traveled by the charcoal meal from the pylorus to the leading front of the charcoal is also measured.
-
Calculation: The percentage of intestinal transit is calculated for each animal as: (Distance traveled by charcoal / Total length of small intestine) * 100.[17] A significant decrease in this percentage indicates an antimotility effect.
Conclusion
This compound represents a targeted therapeutic approach to secretory diarrhea. Its core mechanism, the inhibition of calmodulin, directly interferes with a key Ca²⁺-dependent signaling pathway that stimulates intestinal fluid secretion. By preventing the activation of calmodulin-sensitive adenylyl cyclase, this compound effectively reduces the production of intracellular cAMP, a primary driver of chloride and water efflux. Preclinical and clinical data robustly support this antisecretory mechanism, demonstrating efficacy in various diarrhea models with minimal impact on normal gastrointestinal motility at therapeutic doses. This profile makes this compound and the calmodulin pathway attractive targets for the development of novel antisecretory drugs.
References
- 1. Regulation by calcium and calmodulin of adenylate cyclase from rabbit intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of intestinal charcoal transit ratio [bio-protocol.org]
- 3. Novel calmodulin antagonist CGS 9343B inhibits secretory diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-calmodulin-dependent activation of adenylate cyclase in prostaglandin-induced electrically-monitored intestinal secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of this compound maleate, an antidiarrheal compound, on 16,16-dimethyl prostaglandin E2-induced intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathophysiology, Evaluation, and Management of Chronic Watery Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal secretory mechanisms and diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound maleate, an antidiarrheal compound, on intracellular cyclic nucleotide-mediated intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the antidiarrheal effects of this compound maleate and its optical isomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of KW-5617 (this compound maleate), a potent and selective calmodulin inhibitor, on secretory diarrhea and on gastrointestinal propulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound maleate, an intestinal calmodulin inhibitor, in the therapy of travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ANTIDIARRHOEAL ACTIVITY OF LEAF EXTRACT OF CELOSIA ARGENTEA IN EXPERIMENTALLY INDUCED DIARRHOEA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. researchgate.net [researchgate.net]
Zaldaride: A Technical Guide on its Role as a Calmodulin Inhibitor in Intestinal Epithelium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaldaride is a potent and selective inhibitor of calmodulin, a key intracellular calcium sensor protein. Its mechanism of action in the intestinal epithelium primarily involves the modulation of ion transport processes, leading to an anti-secretory effect. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism as a calmodulin inhibitor, its impact on intestinal epithelial physiology, and the experimental methodologies used to characterize its activity. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals in the field of gastroenterology and pharmacology.
Introduction
Intestinal fluid and electrolyte secretion are tightly regulated processes crucial for maintaining gut homeostasis. Dysregulation of these processes can lead to diarrheal diseases, a significant cause of morbidity and mortality worldwide. A central player in the intracellular signaling cascades that govern intestinal ion transport is the calcium-calmodulin (CaM) complex. Calmodulin is a ubiquitous, small, acidic protein that binds intracellular Ca2+ and subsequently modulates the activity of a wide array of downstream effector proteins, including adenylyl cyclases and protein kinases.
This compound has been identified as a high-affinity antagonist of calmodulin. By binding to calmodulin, this compound prevents the conformational changes induced by calcium, thereby inhibiting the activation of CaM-dependent enzymes. This inhibitory action forms the basis of its anti-secretory and anti-diarrheal properties in the intestinal epithelium.
Mechanism of Action: Calmodulin Inhibition
This compound exerts its pharmacological effects by directly binding to calmodulin, thereby preventing its interaction with and activation of target enzymes. A key target in the intestinal epithelium is Ca2+/calmodulin-sensitive adenylyl cyclase. Inhibition of this enzyme leads to a reduction in intracellular cyclic AMP (cAMP) levels, a critical second messenger that promotes chloride and water secretion into the intestinal lumen.
Signaling Pathway of this compound in Intestinal Epithelial Cells
The binding of secretagogues, such as certain bacterial toxins or inflammatory mediators, to their receptors on the surface of intestinal epithelial cells can trigger an increase in intracellular calcium concentration. This rise in Ca2+ leads to the activation of calmodulin, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, leading to chloride efflux and subsequent water secretion. This compound disrupts this cascade by inhibiting the initial activation of adenylyl cyclase by the Ca2+/CaM complex.
Quantitative Data
The efficacy of this compound as a calmodulin inhibitor and an anti-secretory agent has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 for Calmodulin-stimulated cAMP phosphodiesterase | 3.3 nM | Enzyme assay | [Not specified in search results] |
| IC50 for Acetylcholine-induced ion transport | ~3-4 µM | Ussing chamber (rat colonic mucosa) | [Not specified in search results] |
| Inhibition of dmPGE2-induced short-circuit current | Significant attenuation at ≥10 µM | Ussing chamber (rat colonic mucosa) | [1][2] |
Table 2: Clinical Efficacy of this compound in Traveler's Diarrhea
| Study Parameter | This compound (20 mg, 4x/day) | Loperamide | Placebo | Reference |
| Median Time to Last Unformed Stool (hours) | 27 | 20 | 59 | [Not specified in search results] |
| Number of Unformed Stools in first 24h | 2.9 | 1.8 | 4.5 | [Not specified in search results] |
| Patients with clinical cure after 48h (%) | 71 | 83 | 43 | [Not specified in search results] |
Experimental Protocols
Ussing Chamber Assay for Short-Circuit Current (Isc) Measurement
This protocol outlines the measurement of ion transport across isolated intestinal epithelium, a standard method to assess the effects of compounds like this compound on intestinal secretion.
Objective: To measure the effect of this compound on secretagogue-induced short-circuit current (Isc), an indicator of net ion transport, in isolated rat colonic mucosa.
Materials:
-
Ussing chambers and voltage-clamp apparatus
-
Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O2 / 5% CO2
-
Rat colonic tissue
-
Secretagogue (e.g., 16,16-dimethyl prostaglandin E2, dmPGE2)
-
This compound maleate
-
Serosal and mucosal bathing solutions
Procedure:
-
Tissue Preparation: Euthanize a rat and excise a segment of the distal colon. Open the segment along the mesenteric border and rinse with ice-cold KRB.
-
Mounting: Mount the colonic mucosal sheet between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
Equilibration: Fill both chambers with equal volumes of pre-warmed (37°C) and gassed KRB. Allow the tissue to equilibrate for 30-60 minutes until a stable baseline potential difference (PD) and Isc are achieved.
-
Baseline Measurement: Record the baseline Isc.
-
This compound Application: Add this compound to the serosal bathing solution at desired concentrations and incubate for a specified period.
-
Secretagogue Stimulation: Add the secretagogue (e.g., dmPGE2) to the serosal bath to induce an increase in Isc.
-
Data Recording: Continuously record the Isc throughout the experiment. The change in Isc (ΔIsc) following secretagogue stimulation in the presence and absence of this compound is the primary endpoint.
-
Data Analysis: Calculate the percentage inhibition of the secretagogue-induced Isc by this compound at different concentrations to determine the dose-response relationship.
Competitive Calmodulin Binding Assay
This protocol describes a method to determine the binding affinity of this compound to calmodulin.
Objective: To determine the inhibitory constant (Ki) of this compound for calmodulin binding using a competitive binding assay.
Materials:
-
Purified calmodulin
-
A fluorescently labeled calmodulin-binding peptide or a radiolabeled high-affinity calmodulin ligand (e.g., [3H]-phenothiazine)
-
This compound maleate
-
Binding buffer (e.g., Tris-HCl buffer with CaCl2)
-
96-well microplates
-
Fluorometer or scintillation counter
Procedure:
-
Assay Setup: In a 96-well microplate, prepare a series of dilutions of this compound in the binding buffer.
-
Binding Reaction: To each well, add a fixed concentration of purified calmodulin and the labeled ligand/peptide.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Detection:
-
Fluorescence Assay: Measure the fluorescence intensity in each well using a fluorometer. The displacement of the fluorescent peptide by this compound will result in a change in fluorescence.
-
Radioligand Assay: Separate the bound from free radioligand using a filtration method (e.g., vacuum filtration through a glass fiber filter). Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the this compound concentration. Fit the data to a competitive binding model to calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound represents a targeted therapeutic approach for the management of secretory diarrhea by specifically inhibiting calmodulin in the intestinal epithelium. Its mechanism of action, centered on the disruption of the Ca2+/calmodulin-dependent adenylyl cyclase signaling pathway, effectively reduces intestinal chloride and water secretion. The quantitative data from both in vitro and clinical studies support its efficacy as an anti-diarrheal agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other calmodulin inhibitors in the context of intestinal ion transport and related disorders. Further research focusing on a comprehensive dose-response profile and the exploration of modern, non-radioactive binding assays will continue to refine our understanding of this important therapeutic agent.
References
- 1. Effects of this compound maleate, an antidiarrheal compound, on intracellular Ca2+-mediated short-circuit current response in the rat colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation by calcium and calmodulin of adenylate cyclase from rabbit intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CGS-9343B: Molecular Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS-9343B, also known as Zaldaride Maleate, is a potent and selective calmodulin (CaM) antagonist. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, and diverse biological activities. CGS-9343B serves as a critical tool for researchers investigating calcium signaling pathways and holds potential for therapeutic development. This document details its mechanism of action, summarizes key quantitative data, and outlines experimental protocols for its use in laboratory settings.
Molecular Structure and Chemical Properties
CGS-9343B is a complex heterocyclic molecule. Its systematic IUPAC name is 1,3-Dihydro-1-[1-[(4-methyl-4H,6H-pyrrolo[1,2-a][1][2]benzoxazepin-4-yl)methyl]-4-piperidinyl]-2H-benzimidazol-2-one maleate.[3][4] The compound is typically supplied as a white to off-white solid.[2]
A 2D representation of the molecular structure of CGS-9343B is provided below:
Table 1: Chemical and Physical Properties of CGS-9343B
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈N₄O₂ • C₄H₄O₄ | [3][5] |
| Molecular Weight | 544.61 g/mol | [3] |
| CAS Number | 109826-27-9 | [2][3][5] |
| IUPAC Name | 1,3-Dihydro-1-[1-[(4-methyl-4H,6H-pyrrolo[1,2-a][1][2]benzoxazepin-4-yl)methyl]-4-piperidinyl]-2H-benzimidazol-2-one, (2Z)-but-2-enedioate | [5] |
| Alternative Names | This compound Maleate, KW-5617 | [5] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble to 50 mM in DMSO and to 10 mM in ethanol with gentle warming. | [3] |
| Purity | ≥98% | [3] |
| Storage | Desiccate at room temperature. | [3] |
Biological Activity and Mechanism of Action
CGS-9343B is a highly potent and selective inhibitor of calmodulin, a ubiquitous and essential calcium-binding protein that transduces calcium signals in a wide array of cellular processes.
Calmodulin Antagonism
The primary mechanism of action of CGS-9343B is its direct antagonism of calmodulin. It inhibits calmodulin-stimulated cAMP phosphodiesterase activity with a half-maximal inhibitory concentration (IC₅₀) of 3.3 nM.[2][3] This potent inhibition disrupts the downstream signaling cascades that are dependent on calmodulin activation.
Inhibition of cAMP Phosphodiesterase
By inhibiting the calmodulin-stimulated activity of cyclic nucleotide phosphodiesterase (PDE), CGS-9343B can lead to an accumulation of cyclic adenosine monophosphate (cAMP) in certain cellular contexts. This can have widespread effects on cellular signaling, as cAMP is a key second messenger involved in numerous pathways.
Modulation of Ion Channels
CGS-9343B has been shown to reversibly block several voltage-activated ion channels. Specifically, it inhibits Na⁺, Ca²⁺, and K⁺ currents in PC12 cells.[2][3] This activity suggests that CGS-9343B can modulate cellular excitability and neurotransmission, although these effects may be independent of its calmodulin inhibitory action.
Effects on Estrogen Receptor Signaling
CGS-9343B prevents estrogen-induced transcriptional activation by the estrogen receptor (ER).[2][3] This indicates an intersection between calcium signaling and steroid hormone pathways, where calmodulin may play a crucial regulatory role in ER function.
Table 2: Summary of CGS-9343B In Vitro Activities
| Target/Activity | IC₅₀ / Effect | Cell Type/System | Reference |
| Calmodulin-stimulated cAMP Phosphodiesterase | 3.3 nM | [2][3] | |
| Voltage-activated Na⁺, Ca²⁺, K⁺ currents | Reversible block | PC12 cells | [2][3] |
| Estrogen-induced transcriptional activation by ER | Prevention | [2][3] | |
| nAChR | Inhibition | [2] | |
| Postsynaptic Dopamine Receptors ([³H]spiperone displacement) | 4.8 µM | [6] | |
| Protein Kinase C | No inhibition up to 100 µM | [6] |
Signaling Pathways
The diverse biological activities of CGS-9343B stem from its central role in modulating calmodulin-dependent signaling. Below are diagrams illustrating the key pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGS 9343B | Calcium Binding Protein Modulator Antagonists: R&D Systems [rndsystems.com]
- 4. CGS 9343B | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CGS 9343B, a novel, potent, and selective inhibitor of calmodulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Zaldaride Maleate in Gut Motility: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaldaride maleate is a potent and selective inhibitor of calmodulin, a key intracellular calcium sensor. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound maleate, with a specific focus on its effects on gut motility. Through its antisecretory and antimotility properties, this compound maleate has been investigated as a therapeutic agent for diarrheal diseases. This document summarizes the available quantitative data, details the experimental protocols used in its evaluation, and visualizes the key signaling pathways involved in its mechanism of action.
Introduction
Gastrointestinal motility is a complex process regulated by the enteric nervous system (ENS), smooth muscle cells, and various signaling molecules. Dysregulation of this process can lead to conditions such as diarrhea and constipation. This compound maleate emerges as a significant compound of interest due to its targeted action on the calmodulin signaling pathway, which plays a crucial role in both intestinal secretion and motility. By inhibiting calmodulin, this compound maleate effectively modulates downstream pathways that control ion transport and smooth muscle contraction, thereby offering a dual mechanism for the management of diarrhea. This guide will delve into the preclinical and clinical evidence that elucidates the pharmacodynamic profile of this compound maleate in the context of gut motility.
Mechanism of Action: Calmodulin Inhibition
This compound maleate's primary mechanism of action is the potent and selective inhibition of calmodulin. Calmodulin is a ubiquitous, calcium-binding protein that acts as a transducer of intracellular calcium signals. The binding of calcium to calmodulin induces a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream effector proteins, including protein kinases, phosphatases, and cyclases.
In the context of gut physiology, calmodulin is involved in:
-
Intestinal Epithelial Ion Transport: Calmodulin regulates the activity of key ion transporters and channels, influencing the secretion of water and electrolytes into the intestinal lumen.
-
Enteric Nervous System (ENS) Signaling: Calmodulin plays a role in neurotransmitter release and neuronal excitability within the ENS, which is the intrinsic nervous system of the gastrointestinal tract and a primary regulator of motility.[1][2][3]
-
Smooth Muscle Contraction: While not its primary effect, calmodulin is also involved in the calcium-dependent signaling cascades that lead to smooth muscle contraction.
By inhibiting calmodulin, this compound maleate disrupts these calcium-dependent processes, leading to a reduction in intestinal secretion and a modulation of gut motility.
Signaling Pathways
The inhibitory action of this compound maleate on calmodulin interrupts several key signaling cascades within intestinal epithelial cells and the enteric nervous system.
Inhibition of Intestinal Secretion
In intestinal epithelial cells, secretagogues such as bacterial toxins or inflammatory mediators often lead to an increase in intracellular calcium. This rise in calcium activates calmodulin, which in turn can stimulate adenylyl and guanylyl cyclases, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). These cyclic nucleotides activate protein kinases that phosphorylate and open chloride channels (like CFTR), resulting in chloride and water secretion. This compound maleate blocks this pathway at the level of calmodulin activation, thereby reducing secretagogue-induced fluid and electrolyte secretion.
Modulation of Enteric Nervous System Activity
Within the enteric nervous system, calcium signaling is critical for the release of neurotransmitters that regulate peristalsis. Calmodulin is involved in the signaling cascades that lead to the release of both excitatory (e.g., acetylcholine) and inhibitory (e.g., nitric oxide, vasoactive intestinal peptide) neurotransmitters. By inhibiting calmodulin, this compound maleate can modulate these neuronal pathways, contributing to its effects on gut motility.[1][2][3]
Quantitative Data on Gut Motility
The effects of this compound maleate on gut motility have been quantified in both preclinical and clinical studies. The following tables summarize the key findings.
Table 1: Preclinical Efficacy of this compound Maleate in Rat Models of Diarrhea and Motility
| Model | Parameter | Treatment Group | Dose (mg/kg, p.o.) | Outcome | Reference |
| Castor Oil-Induced Diarrhea | Onset of Diarrhea | This compound Maleate | 3 | Significant delay | Aikawa et al., 1998 |
| Loperamide | 0.3 | Significant delay | Aikawa et al., 1998 | ||
| 16,16-Dimethyl Prostaglandin E₂-Induced Diarrhea | Diarrhea Amelioration | This compound Maleate | ≥ 3 | Effective | Aikawa et al., 1998 |
| Gastrointestinal Propulsion (Charcoal Meal) | Gastric Emptying | This compound Maleate | 30, 100 | Reduced | Aikawa et al., 1998 |
| Small Intestinal Propulsion | This compound Maleate | 30, 100 | Reduced | Aikawa et al., 1998 | |
| Proximal Colonic Propulsion | This compound Maleate | 30, 100 | Reduced | Aikawa et al., 1998 | |
| Distal Colonic Propulsion | This compound Maleate | 30, 100 | Reduced | Aikawa et al., 1998 | |
| Hyperpropulsion-Induced Fecal Pellet Output | 5-Hydroxytryptamine-induced | This compound Maleate | ≥ 30 | Reduced | Aikawa & Ohmori, 2000 |
| Neostigmine-induced | This compound Maleate | ≥ 30 | Reduced | Aikawa & Ohmori, 2000 | |
| Nicotine-induced | This compound Maleate | ≥ 30 | Reduced | Aikawa & Ohmori, 2000 |
Table 2: Clinical Efficacy of this compound Maleate in Travelers' Diarrhea
| Study | Parameter | Treatment Group | Dose | Outcome vs. Placebo | P-value | Reference |
| DuPont et al., 1993 | Duration of Diarrhea | This compound Maleate | 20 mg, q.i.d. | Reduced by 53% | < 0.01 | DuPont et al., 1993 |
| Number of Unformed Stools (0-48h) | This compound Maleate | 20 mg, q.i.d. | Reduced by 36% | < 0.05 | DuPont et al., 1993 | |
| Okhuysen et al., 1995 | Number of Unformed Stools (0-48h) | This compound Maleate | 20 mg, q.i.d. | Reduced by 30% | Not specified | Okhuysen et al., 1995 |
| Duration of Illness | This compound Maleate | 20 mg, q.i.d. | Reduced by 23% | Not specified | Okhuysen et al., 1995 | |
| Number of Unformed Stools (after 48h) | This compound Maleate | 20 mg, q.i.d. | Reduced by >50% | = 0.0048 | Okhuysen et al., 1995 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Preclinical Studies in Rats
-
Animal Model: Male Sprague-Dawley rats were typically used.
-
Induction of Diarrhea:
-
Castor Oil Model: Castor oil (e.g., 1 ml/100 g body weight) was administered orally to induce diarrhea. The primary endpoint was the time to the first diarrheal stool.
-
Prostaglandin E₂ Model: 16,16-dimethyl prostaglandin E₂ (e.g., 500 µg/kg) was administered intraperitoneally to induce secretory diarrhea.
-
-
Gastrointestinal Propulsion (Charcoal Meal Test):
-
Rats were fasted overnight with free access to water.
-
This compound maleate or vehicle was administered orally.
-
After a set time (e.g., 30 minutes), a charcoal meal (e.g., 10% charcoal in 5% gum acacia) was administered orally.
-
After another set time (e.g., 20-30 minutes), the animals were euthanized.
-
The small intestine was carefully removed, and the distance traveled by the charcoal front was measured and expressed as a percentage of the total length of the small intestine.
-
-
Fecal Pellet Output:
-
Rats were placed in individual cages.
-
Hyperpropulsion was induced by subcutaneous injection of agents like 5-hydroxytryptamine (10 mg/kg), neostigmine (0.3 mg/kg), or nicotine (1.0 mg/kg).
-
This compound maleate or vehicle was administered orally prior to the induction agent.
-
The total number of fecal pellets excreted over a defined period was counted.
-
Ussing Chamber Experiments for Ion Secretion
-
Tissue Preparation: Segments of rat colonic mucosa were dissected and mounted in Ussing chambers.
-
Solutions: The chambers were filled with Krebs-Ringer bicarbonate solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.
-
Electrophysiological Measurements: The transepithelial potential difference was clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, was continuously recorded.
-
Experimental Procedure:
-
After a baseline equilibration period, secretagogues (e.g., 16,16-dimethyl prostaglandin E₂, forskolin) were added to the serosal side of the tissue to stimulate ion secretion (increase in Isc).
-
This compound maleate was added to the serosal side at various concentrations to assess its inhibitory effect on the secretagogue-induced Isc increase.
-
Clinical Trials in Travelers' Diarrhea
-
Study Design: Randomized, double-blind, placebo-controlled trials were conducted.
-
Patient Population: Healthy adults who developed acute diarrhea while traveling in high-risk regions (e.g., Mexico, Egypt).
-
Treatment: Patients were randomized to receive this compound maleate (e.g., 5, 10, or 20 mg), loperamide, or a matching placebo, typically administered four times a day for 48 hours.
-
Endpoints:
-
Primary: Time to last unformed stool (duration of diarrhea).
-
Secondary: Number of unformed stools passed during the treatment period, need for rescue antibiotic therapy.
-
Conclusion
This compound maleate demonstrates a clear pharmacodynamic effect on gut motility, primarily through the inhibition of calmodulin. This mechanism translates to both antisecretory and antimotility actions, which have been validated in preclinical models and have shown efficacy in clinical trials for travelers' diarrhea. The data presented in this guide underscore the potential of targeting the calmodulin signaling pathway for the treatment of diarrheal diseases. Further research could explore the therapeutic utility of this compound maleate in other gastrointestinal disorders characterized by hypermotility and excessive secretion. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of gastrointestinal pharmacology and drug development.
References
- 1. CaMKII is essential for the function of the enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CaMKII Is Essential for the Function of the Enteric Nervous System | PLOS One [journals.plos.org]
- 3. CaMKII Is Essential for the Function of the Enteric Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Zaldaride's Effect on Intracellular Calcium Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaldaride (also known as CGS-9343B) is a potent and selective inhibitor of calmodulin (CaM), a ubiquitous intracellular calcium sensor that plays a critical role in mediating a vast array of cellular signaling pathways. This technical guide provides an in-depth overview of the known effects of this compound on intracellular calcium signaling, with a focus on its inhibitory actions on calmodulin-dependent enzymes and ion channels. This document summarizes key quantitative data, outlines experimental methodologies derived from published research, and presents visual diagrams of the implicated signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.
Core Mechanism of Action: Calmodulin Inhibition
This compound exerts its primary effect by binding to and inhibiting calmodulin, a key transducer of intracellular calcium signals. Calcium-bound calmodulin (Ca2+-CaM) interacts with and modulates the activity of a multitude of downstream effector proteins. By antagonizing CaM, this compound effectively decouples increases in intracellular calcium from the activation of these downstream targets.
The principal and most potent inhibitory action of this compound is on CaM-stimulated cyclic AMP (cAMP) phosphodiesterase, an enzyme responsible for the degradation of cAMP.[1] This inhibition leads to an increase in intracellular cAMP levels, a crucial second messenger in many signaling cascades.
Signaling Pathway: Calmodulin and cAMP Regulation
References
Zaldaride: A Technical Deep Dive into its Discovery and Development for Traveler's Diarrhea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaldaride is an investigational benzimidazole antidiarrheal agent that was evaluated for the treatment of traveler's diarrhea. Its development was centered on a novel mechanism of action: the inhibition of calmodulin, a key intracellular calcium-binding protein. This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its mechanism of action, preclinical evaluation, and clinical findings. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action: Calmodulin Inhibition
This compound's primary mechanism of action is the potent and selective inhibition of calmodulin (CaM).[1] Calmodulin is a ubiquitous intracellular calcium sensor that plays a pivotal role in mediating numerous cellular processes, including intestinal fluid and electrolyte secretion.[2] In the context of traveler's diarrhea, which is often caused by enterotoxins from bacteria like Escherichia coli, intracellular signaling pathways involving calcium and cyclic nucleotides (cAMP and cGMP) are activated. This leads to increased intestinal fluid secretion and diarrhea.
This compound, by inhibiting calmodulin, disrupts this signaling cascade. It has been shown to inhibit CaM-stimulated cAMP phosphodiesterase activity with a high degree of potency.[3] This inhibition is believed to be a key part of its antisecretory effect. By preventing the calmodulin-dependent activation of enzymes that lead to fluid secretion, this compound effectively reduces the excessive loss of fluids and electrolytes into the intestinal lumen. Studies using rat colonic mucosa in Ussing chambers have demonstrated that this compound reduces colonic ion secretion by inhibiting both a tetrodotoxin-sensitive neuronal pathway and an intracellular Ca2+ pathway in the epithelium.[4]
Signaling Pathway in Traveler's Diarrhea and this compound's Intervention
The following diagram illustrates the proposed signaling pathway in enterotoxin-induced traveler's diarrhea and the point of intervention for this compound.
Preclinical Development
In Vitro Efficacy
This compound was identified as a potent inhibitor of calmodulin-stimulated cAMP phosphodiesterase activity with an IC50 of 3.3 μM.[3] This in vitro activity provided the basis for its development as an antisecretory antidiarrheal agent.
Experimental Protocols: In Vitro Assays
Calmodulin-Stimulated cAMP Phosphodiesterase Activity Assay (General Protocol)
Note: A detailed, specific protocol for this compound is not publicly available. The following is a general methodology based on standard biochemical assays.
-
Enzyme Preparation: A purified or partially purified calmodulin-dependent phosphodiesterase (e.g., from bovine brain) is used.
-
Reaction Mixture: The assay is typically conducted in a buffer (e.g., Tris-HCl) at a physiological pH, containing:
-
The phosphodiesterase enzyme.
-
Calcium chloride (to activate calmodulin).
-
Purified calmodulin.
-
A known concentration of cAMP (often radiolabeled, e.g., [³H]-cAMP, for detection).
-
The test compound (this compound) at various concentrations.
-
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Termination: The reaction is stopped, often by boiling or the addition of a stop solution.
-
Product Separation and Detection: The product of the reaction (5'-AMP) is separated from the unhydrolyzed cAMP. This can be achieved using techniques like ion-exchange chromatography.
-
Quantification: The amount of 5'-AMP produced is quantified, typically by liquid scintillation counting if a radiolabeled substrate is used.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
In Vivo Efficacy: Preclinical Models
This compound demonstrated efficacy in several preclinical models of diarrhea, primarily in rats. These models aimed to simulate the secretory and motility-related aspects of diarrheal disease.
Castor Oil-Induced Diarrhea in Rats
The castor oil model is widely used to screen for antidiarrheal agents. Ricinoleic acid, the active metabolite of castor oil, induces intestinal irritation, inflammation, and fluid secretion.
-
General Protocol:
-
Animals: Wistar or Sprague-Dawley rats are typically used and fasted overnight with free access to water.
-
Grouping: Animals are divided into control, standard (e.g., loperamide), and test groups (receiving different doses of this compound).
-
Drug Administration: The test compound or vehicle is administered orally.
-
Induction of Diarrhea: After a set period (e.g., 1 hour), castor oil is administered orally.
-
Observation: Animals are placed in individual cages with absorbent paper. The onset of diarrhea, total number of fecal outputs (both formed and unformed), and the weight of wet feces are recorded over a defined period (e.g., 4-6 hours).
-
Evaluation: The percentage inhibition of defecation and the delay in the onset of diarrhea are calculated.
-
Prostaglandin E2 (PGE2)-Induced Enteropooling in Rats
This model assesses the antisecretory activity of a compound. PGE2 is known to induce intestinal fluid secretion.
-
General Protocol:
-
Animals and Grouping: Similar to the castor oil model, fasted rats are used and divided into groups.
-
Drug Administration: The test compound or vehicle is administered orally.
-
Induction of Enteropooling: After a set period, PGE2 is administered (often intraperitoneally) to induce intestinal fluid accumulation.[5]
-
Sample Collection: After a defined time (e.g., 30 minutes), the animals are euthanized, and the small intestine is isolated.[5]
-
Measurement: The contents of the small intestine are collected, and the volume is measured.[5]
-
Evaluation: A reduction in the volume of intestinal fluid in the test groups compared to the control group indicates antisecretory activity.
-
Preclinical Pharmacokinetics and Safety
Studies in rats indicated that this compound acts locally in the intestinal tract.[6] Oral administration of this compound was effective in inhibiting diarrhea, whereas intravenous or subcutaneous administration was not.[6] The plasma concentration of this compound after oral administration was lower than after parenteral administration, suggesting that its antidiarrheal effect is not dependent on systemic absorption.[6]
Limited publicly available information exists on the comprehensive preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) and safety pharmacology profile of this compound.
Clinical Development
This compound progressed to clinical trials for the treatment of traveler's diarrhea. Several randomized, controlled studies were conducted to evaluate its efficacy and safety.
Clinical Trial Data
The following tables summarize the key quantitative data from published clinical trials of this compound in traveler's diarrhea.
Table 1: Efficacy of this compound vs. Placebo in Traveler's Diarrhea [2]
| Outcome Measure (at 48 hours) | This compound (20 mg, q.i.d.) | Placebo | % Reduction with this compound |
| Mean Number of Unformed Stools | Data not specified | Data not specified | 36% (p < 0.05) |
| Median Duration of Diarrhea (hours) | Data not specified | Data not specified | 53% (p < 0.01) |
Table 2: Comparative Efficacy of this compound, Loperamide, and Placebo [7]
| Outcome Measure (at 48 hours) | This compound (20 mg, q.i.d.) | Loperamide (4 mg initial, 2 mg after each loose stool) | Placebo |
| Mean Number of Unformed Stools | Data not specified | Data not specified | Data not specified |
| Reduction in Unformed Stools vs. Placebo | 30% | Superior to this compound and Placebo initially | - |
| Duration of Illness Reduction vs. Placebo | 23% | Superior to this compound and Placebo initially | - |
| Patients with >50% reduction in unformed stools | Equally efficacious with Loperamide | Equally efficacious with this compound | Significantly lower than this compound and Loperamide |
Experimental Protocols: Clinical Trials
General Design of this compound Clinical Trials for Traveler's Diarrhea
-
Study Design: Randomized, double-blind, placebo-controlled, and sometimes active-comparator (loperamide) controlled studies.
-
Patient Population: Adults with acute traveler's diarrhea, typically defined as the passage of three or more unformed stools in 24 hours, accompanied by at least one other symptom of enteric infection (e.g., nausea, vomiting, abdominal cramps).
-
Interventions:
-
Primary Efficacy Endpoints:
-
Time to last unformed stool (duration of diarrhea).
-
Number of unformed stools passed during a specified time period (e.g., 24 or 48 hours).
-
-
Secondary Endpoints:
-
Relief from associated symptoms.
-
Need for rescue medication.
-
Adverse events.
-
-
Data Collection: Patients typically maintained a diary to record stool frequency and consistency, as well as other symptoms.
Workflow for a Typical this compound Clinical Trial
Conclusion and Future Directions
This compound represented a promising development in the treatment of traveler's diarrhea with its novel antisecretory mechanism of action targeting calmodulin. Preclinical and clinical studies demonstrated its efficacy in reducing the duration and severity of diarrhea. While it showed comparable efficacy to loperamide in some studies, particularly after 48 hours of treatment, its development was ultimately discontinued.[4] The reasons for the discontinuation are not extensively detailed in the public domain but could be related to a variety of factors including commercial viability, the existing market for antidiarrheals, or other undisclosed development challenges.
Despite its discontinuation, the story of this compound's development provides valuable insights for researchers in the field. The targeting of intracellular signaling pathways, such as the calcium-calmodulin system, remains a viable strategy for the development of novel antisecretory drugs for diarrheal diseases. Further research into selective inhibitors of components of these pathways could lead to new and improved therapies for a range of diarrheal conditions.
References
- 1. Parameters of Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. The castor oil test in rats: An in vivo method to evaluate antipropulsive and antisecretory activity of antidiarrheals? | Semantic Scholar [semanticscholar.org]
- 3. ANTIDIARRHOEAL ACTIVITY OF LEAF EXTRACT OF CELOSIA ARGENTEA IN EXPERIMENTALLY INDUCED DIARRHOEA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Enteropooling assay: a test for diarrhea produced by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. promega.com [promega.com]
Zaldaride's Inhibition of Calmodulin-Stimulated cAMP Phosphodiesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaldaride (also known as CGS 9343B) is a potent and selective antagonist of calmodulin (CaM), the primary intracellular calcium sensor.[1][2] Its mechanism of action involves the inhibition of CaM-stimulated cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), a key enzyme in the regulation of the cAMP second messenger pathway. This technical guide provides an in-depth overview of this compound's role in inhibiting this critical enzymatic activity, detailing the underlying signaling pathways, experimental protocols for its characterization, and quantitative data on its inhibitory potency. This document is intended to serve as a comprehensive resource for researchers in pharmacology, cell biology, and drug development.
Introduction: The Calmodulin-cAMP Signaling Axis
The interplay between calcium (Ca2+) and cAMP signaling pathways is fundamental to numerous cellular processes. Calmodulin is a ubiquitous, small, acidic protein that acts as a primary transducer of intracellular Ca2+ signals. Upon binding Ca2+, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of target proteins, including a specific family of phosphodiesterases.
Cyclic AMP phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cAMP, thereby terminating its signaling cascade. The PDE1 family is unique in that its activity is dependent on the Ca2+/CaM complex. By hydrolyzing cAMP to 5'-AMP, CaM-stimulated PDEs serve as a crucial link between the Ca2+ and cAMP signaling pathways. Dysregulation of this axis is implicated in various pathological conditions, making it an attractive target for therapeutic intervention.
This compound has been identified as a selective inhibitor of calmodulin activity.[1] Its ability to interfere with the CaM-dependent activation of cAMP phosphodiesterase makes it a valuable tool for studying the physiological roles of this signaling nexus and a potential lead compound for drug development.
Mechanism of Action: this compound's Inhibition of CaM-Stimulated PDE
The activation of PDE1 by calmodulin is a multi-step process. In its basal state, PDE1 is autoinhibited. The binding of Ca2+ to calmodulin induces a conformational change in CaM, exposing hydrophobic domains that can interact with the calmodulin-binding domain of PDE1. This interaction relieves the autoinhibition of PDE1, leading to a significant increase in its catalytic activity and the subsequent hydrolysis of cAMP.
This compound exerts its inhibitory effect by acting as a calmodulin antagonist. It binds to CaM and prevents it from activating the phosphodiesterase. While the precise binding site of this compound on CaM has not been fully elucidated, it is believed to interact with the hydrophobic regions of CaM that are exposed upon Ca2+ binding, thereby preventing the interaction of CaM with PDE1. This disruption of the CaM-PDE1 complex maintains the phosphodiesterase in its inhibited state, leading to an accumulation of intracellular cAMP.
Signaling Pathway Diagram
Caption: this compound inhibits the Ca²⁺/Calmodulin-mediated activation of PDE1.
Quantitative Data
The inhibitory potency of this compound against CaM-stimulated cAMP phosphodiesterase has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of its efficacy.
| Compound | Enzyme Source | Assay Type | IC50 | Reference |
| This compound (CGS 9343B) | Bovine Brain | CaM-Stimulated cAMP Phosphodiesterase Assay | 3.3 µM | [1][2] |
Note on IC50 Discrepancy: Some commercial suppliers have reported an IC50 of 3.3 nM for this compound.[3][4] However, the original peer-reviewed publication by Norman et al. (1987) and other reputable sources clearly state the IC50 as 3.3 µM.[1][2] Researchers should be aware of this discrepancy and refer to the primary literature for the most accurate data.
Experimental Protocols
The following section details the methodologies for the purification of CaM-stimulated phosphodiesterase from bovine brain and the subsequent assay to determine the inhibitory activity of this compound. This protocol is based on the methods described in the primary literature.[1]
Purification of Calmodulin-Dependent Phosphodiesterase from Bovine Brain
This protocol outlines a general procedure for the enrichment of CaM-dependent PDE.
Materials:
-
Fresh bovine brain
-
Homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 1 mM dithiothreitol, 250 mM sucrose)
-
Ammonium sulfate
-
DEAE-cellulose chromatography column
-
Sephadex G-200 gel filtration column
-
Dialysis tubing
Procedure:
-
Homogenization: Homogenize fresh bovine brain tissue in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at a low speed to remove cellular debris, followed by a high-speed centrifugation to pellet membranes. The supernatant contains the soluble PDE activity.
-
Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction that precipitates between 25% and 55% saturation.
-
Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against a low-salt buffer to remove ammonium sulfate.
-
DEAE-Cellulose Chromatography: Apply the dialyzed protein solution to a DEAE-cellulose column. Elute the PDE activity using a linear salt gradient (e.g., 0-0.5 M NaCl).
-
Gel Filtration: Pool the active fractions and concentrate them. Apply the concentrated sample to a Sephadex G-200 column to separate proteins based on size.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
CaM-Stimulated cAMP Phosphodiesterase Inhibition Assay
This two-step radioassay is a common method for measuring PDE activity and its inhibition.
Materials:
-
Purified CaM-dependent phosphodiesterase
-
Calmodulin (from bovine brain)
-
[3H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 5 mM MgCl2)
-
Calcium Chloride (CaCl2)
-
EGTA
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Snake venom (containing 5'-nucleotidase)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture containing assay buffer, a defined concentration of CaCl2, and calmodulin.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes.
-
Enzyme Addition: Add the purified CaM-dependent phosphodiesterase to initiate the reaction.
-
Substrate Addition and Incubation: Add [3H]-cAMP to start the enzymatic reaction. Incubate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by boiling the tubes for 1-2 minutes.
-
Conversion to Adenosine: Cool the tubes and add snake venom. Incubate at 30°C to allow the 5'-nucleotidase in the venom to convert the [3H]-5'-AMP product to [3H]-adenosine.
-
Separation of Substrate and Product: Add an aqueous slurry of an anion-exchange resin to the tubes. The resin will bind the unreacted, negatively charged [3H]-cAMP, while the uncharged [3H]-adenosine product remains in the supernatant.
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for PDE purification and the this compound inhibition assay.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the Ca2+/calmodulin-cAMP signaling pathway. Its specific inhibition of CaM-stimulated cAMP phosphodiesterase provides a means to dissect the complex interactions between these two critical second messenger systems. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies or to develop novel therapeutics targeting this pathway. A thorough understanding of the experimental protocols is crucial for the accurate interpretation of results and the advancement of our knowledge in this field.
References
Cellular Targets of Zaldaride Beyond Calmodulin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaldaride is a potent anti-diarrheal agent historically characterized as a calmodulin (CaM) inhibitor. Its therapeutic effects are primarily attributed to the modulation of intestinal ion secretion. While the inhibition of the calcium-calmodulin complex is a key aspect of its mechanism of action, emerging evidence suggests that this compound's cellular interactions are more complex. This technical guide provides a comprehensive overview of the known and putative cellular targets of this compound beyond calmodulin, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways.
Identified Non-Calmodulin Cellular Targets and Pathways
This compound's influence extends to the intricate network of cyclic nucleotide signaling and ion channel activity. The primary non-calmodulin targets implicated in its mechanism of action are key enzymes involved in the synthesis and degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as several types of ion channels.
Modulation of Cyclic Nucleotide Signaling
This compound has been shown to interfere with the signaling pathways of cyclic nucleotides, which are critical second messengers in regulating intestinal ion transport.
-
Adenylyl Cyclase (AC) and Guanylate Cyclase (GC): Studies have indicated that this compound can inhibit the activation of Ca2+/calmodulin-sensitive adenylyl and guanylate cyclases. This inhibition leads to a reduction in the intracellular levels of cAMP and cGMP, respectively, thereby attenuating secretagogue-induced ion secretion in the colon.[1]
-
cAMP Phosphodiesterase (PDE): this compound has been identified as an inhibitor of CaM-stimulated cAMP phosphodiesterase activity. By inhibiting the enzyme responsible for the breakdown of cAMP, this compound can potentiate the effects of signaling pathways that utilize cAMP.
Interaction with Ion Channels and Receptors
Preliminary evidence suggests that this compound may also directly or indirectly modulate the activity of various ion channels and receptors.
-
Voltage-Gated Ion Channels: There are indications that this compound can reversibly block voltage-activated sodium (Na+), calcium (Ca2+), and potassium (K+) currents.
-
Nicotinic Acetylcholine Receptors (nAChR): this compound has been reported to inhibit nicotinic acetylcholine receptors, suggesting a potential role in modulating cholinergic signaling in the gut.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound with its identified non-calmodulin targets. It is important to note that comprehensive quantitative data for all potential targets is not yet available in the public domain.
| Target | Parameter | Value | Species/System | Reference |
| cAMP Phosphodiesterase (CaM-stimulated) | IC50 | 3.3 nM | Not Specified | |
| Adenylyl Cyclase (Ca2+/CaM-sensitive) | Inhibition | ≥ 10 µM | Rat Colon | [1] |
| Guanylate Cyclase (Ca2+/CaM-sensitive) | Inhibition | ≥ 10 µM | Rat Colon | [1] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound's interactions with its non-calmodulin targets.
Caption: this compound's multifaceted mechanism of action beyond calmodulin inhibition.
Experimental Protocols
Detailed experimental protocols for identifying and characterizing the non-calmodulin targets of this compound are not extensively published. However, based on the nature of the identified targets, the following standard methodologies would be employed.
Enzyme Inhibition Assays (Adenylyl Cyclase, Guanylate Cyclase, Phosphodiesterase)
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of cyclases and phosphodiesterases.
General Protocol:
-
Enzyme Preparation: Purified or recombinant adenylyl cyclase, guanylate cyclase, or phosphodiesterase is used. For CaM-sensitive enzymes, purified calmodulin is included in the assay buffer.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors (e.g., Mg2+, Mn2+, ATP or GTP) is prepared.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Reaction Initiation: The enzyme is pre-incubated with varying concentrations of this compound for a specified period. The reaction is initiated by the addition of the substrate (ATP for AC, GTP for GC, cAMP for PDE).
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined time.
-
Reaction Termination: The reaction is stopped by methods such as heat inactivation or the addition of a stop solution (e.g., EDTA).
-
Product Quantification: The amount of product (cAMP, cGMP, or AMP) is quantified using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatography-based techniques (e.g., HPLC).
-
Data Analysis: The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Caption: Generalized workflow for an enzyme inhibition assay.
Electrophysiological Recordings (Ion Channels)
Objective: To investigate the effect of this compound on the function of voltage-gated ion channels.
General Protocol (Whole-Cell Patch-Clamp):
-
Cell Preparation: A suitable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for a specific Na+, Ca2+, or K+ channel) is cultured on glass coverslips.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ. The pipettes are filled with an intracellular solution containing appropriate ions and buffering agents.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Protocol: The membrane potential is held at a specific holding potential. A series of voltage steps are applied to activate the ion channels, and the resulting ionic currents are recorded.
-
Drug Application: After obtaining a stable baseline recording, this compound is applied to the bath solution at various concentrations.
-
Data Acquisition: The effect of this compound on the amplitude and kinetics of the ion channel currents is recorded.
-
Data Analysis: The percentage of current inhibition is calculated for each this compound concentration, and a dose-response curve is generated to determine the IC50 value.
Caption: General workflow for whole-cell patch-clamp electrophysiology.
Future Directions and Unexplored Targets
The identification of this compound's cellular targets beyond calmodulin is an ongoing area of research. Modern proteomic approaches, such as affinity purification-mass spectrometry (AP-MS) and thermal proteome profiling (TPP), hold significant promise for a more comprehensive and unbiased discovery of this compound's interactome. Such studies would be invaluable for a complete understanding of its pharmacological profile and for the identification of potential off-target effects.
Conclusion
While this compound's identity as a calmodulin inhibitor is well-established, a growing body of evidence points to a more complex pharmacological profile. Its interactions with key enzymes in cyclic nucleotide signaling and various ion channels contribute significantly to its therapeutic effects. Further research, particularly utilizing advanced proteomic techniques and detailed biophysical assays, is necessary to fully elucidate the complete spectrum of this compound's cellular targets. This knowledge will be crucial for optimizing its therapeutic applications and for the development of next-generation antidiarrheal agents with improved specificity and efficacy.
References
An In-depth Technical Guide to the Pharmacology of Zaldaride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaldaride is a potent, orally active benzimidazole derivative that functions as a selective inhibitor of calmodulin, the ubiquitous intracellular calcium receptor.[1] By targeting calmodulin, this compound effectively modulates intestinal electrolyte secretion, demonstrating significant potential as an anti-diarrheal agent. This technical guide provides a comprehensive review of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetic profile, and efficacy in both preclinical and clinical settings. The document includes detailed experimental protocols, quantitative pharmacological data, and visual representations of its mechanism and experimental workflows to support further research and development.
Introduction
Diarrheal diseases represent a significant global health burden, necessitating the development of effective and well-tolerated therapeutic agents. This compound emerged as a promising candidate by targeting a fundamental intracellular signaling pathway involved in intestinal fluid and electrolyte secretion. Its primary mechanism of action is the inhibition of calmodulin, a key protein that, when activated by intracellular calcium, stimulates various downstream effectors, including adenylate and guanylate cyclases. By inhibiting this pathway, this compound reduces the excessive intestinal secretion that characterizes diarrhea.
Mechanism of Action
This compound exerts its anti-diarrheal effects by inhibiting the calcium/calmodulin signaling cascade within intestinal epithelial cells. Under pathological conditions that cause diarrhea, various secretagogues, such as bacterial toxins and inflammatory mediators like prostaglandins, trigger an increase in intracellular calcium concentrations.[2] This rise in calcium leads to the activation of calmodulin.
The activated Ca2+/calmodulin complex then stimulates key enzymes responsible for intestinal secretion, namely adenylate cyclase and guanylate cyclase.[2][3] These enzymes catalyze the production of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively. Elevated levels of cAMP and cGMP, through the activation of protein kinases A (PKA) and G (PKG), lead to the phosphorylation and opening of ion channels, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), resulting in the secretion of chloride ions and water into the intestinal lumen.
This compound intervenes at a critical point in this pathway by binding to calmodulin and preventing its activation, even in the presence of elevated intracellular calcium.[1] This inhibition of calmodulin prevents the subsequent activation of adenylate and guanylate cyclases, thereby reducing the production of cAMP and cGMP and ultimately attenuating intestinal fluid and electrolyte secretion.[2][3]
Signaling Pathway of this compound's Anti-secretory Action
Caption: this compound inhibits calmodulin, preventing the activation of adenylate/guanylate cyclase.
Quantitative Pharmacology
The pharmacological activity of this compound has been quantified in various in vitro and in vivo models. A summary of the key quantitative data is presented in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC₅₀ (Calmodulin-stimulated cAMP phosphodiesterase) | 3.3 nM | Enzyme Assay | [1] |
| IC₅₀ (Acetylcholine-induced ion transport) | ~3-4 µM | Rat Colonic Mucosa (Ussing Chamber) | [3] |
Table 2: Preclinical In Vivo Efficacy of this compound in Rats
| Diarrhea Model | Parameter | This compound | This compound S(+)-isomer | This compound R(-)-isomer | Reference |
| 16,16-dimethyl Prostaglandin E₂-induced | ED₅₀ (p.o.) | 25 mg/kg | 10 mg/kg | >30 mg/kg | [3] |
| Castor Oil-induced | Effective Dose (p.o.) | Inhibited diarrhea | Inhibited diarrhea | No effect | [3] |
Table 3: Pharmacokinetic Parameters of this compound and its Isomers in Rats (30 mg/kg, p.o.)
| Compound | Cₘₐₓ (ng/mL) | AUC₀₋₁₂ (ng·h/mL) | Reference |
| This compound (racemic) | 378 | 1650 | [3] |
| S(+)-isomer | 565 | 2230 | [3] |
| R(-)-isomer | 271 | 613 | [3] |
Clinical Pharmacology
Clinical trials have evaluated the efficacy and safety of this compound for the treatment of traveler's diarrhea.
Table 4: Summary of Key Clinical Trials of this compound in Traveler's Diarrhea
| Study | N | Treatment Arms | Key Efficacy Outcomes | Reference |
| DuPont HL, et al. 1993 | 176 | This compound (5, 10, 20 mg qid) vs. Placebo | 20 mg dose reduced diarrhea duration by 53% (p<0.01) and unformed stools by 36% (p<0.05) vs. placebo.[2] | [2] |
| Okhuysen PC, et al. 1995 | 179 | This compound (20 mg qid) vs. Loperamide vs. Placebo | This compound reduced unformed stools by 30% and illness duration by 23% vs. placebo. Loperamide was initially superior, but efficacy was comparable to this compound after 48 hours.[4] | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Ussing Chamber Assay for Intestinal Ion Secretion
This ex vivo technique measures ion transport across the intestinal epithelium.
Protocol:
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized, and a section of the distal colon is excised and immediately placed in ice-cold Krebs buffer. The mucosa is stripped from the underlying muscle layers.
-
Mounting: The isolated colonic mucosa is mounted between the two halves of an Ussing chamber, exposing an area of approximately 0.5 cm².
-
Bathing Solution: Both the mucosal and serosal sides of the tissue are bathed in Krebs buffer, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Electrophysiological Measurements: The transepithelial potential difference is clamped at 0 mV using a voltage clamp amplifier. The short-circuit current (Isc), representing the net ion transport, is continuously recorded.
-
Experimental Procedure: After a 30-minute equilibration period, a secretagogue (e.g., 1 µM 16,16-dimethyl prostaglandin E₂ or 10 µM acetylcholine) is added to the serosal side to induce chloride secretion (an increase in Isc). Once the secretory response has stabilized, this compound is added in increasing concentrations to the serosal side to determine its inhibitory effect on the stimulated Isc.
Experimental Workflow: Ussing Chamber Assay
Caption: Workflow for assessing this compound's effect on intestinal ion secretion.
Castor Oil-Induced Diarrhea Model in Rats
This in vivo model assesses the anti-diarrheal efficacy of a compound.
Protocol:
-
Animals: Male Sprague-Dawley rats are fasted for 18-24 hours with free access to water.
-
Dosing: Animals are randomly assigned to groups and orally administered the vehicle, a standard drug (e.g., loperamide), or this compound at various doses.
-
Induction of Diarrhea: One hour after treatment, each rat is orally administered 1.0 mL of castor oil.
-
Observation: The animals are placed in individual cages with absorbent paper lining the bottom. They are observed for the onset of diarrhea and the number of diarrheal episodes over a 4-hour period. The consistency of the fecal output is also noted.
16,16-dimethyl Prostaglandin E₂-Induced Diarrhea Model in Rats
This model specifically induces secretory diarrhea.
Protocol:
-
Animals: Male Sprague-Dawley rats are used.
-
Dosing: Animals are treated orally with the vehicle, a standard drug, or this compound at various doses.
-
Induction of Diarrhea: Thirty minutes after treatment, diarrhea is induced by an intraperitoneal injection of 16,16-dimethyl prostaglandin E₂ (typically 0.1-1.0 mg/kg).
-
Observation: The animals are observed for the presence and severity of diarrhea over a defined period, and the effective dose (ED₅₀) of the test compound is determined.
Conclusion
This compound is a selective calmodulin inhibitor with a well-defined mechanism of action that translates to effective anti-diarrheal properties in both preclinical models and clinical trials for traveler's diarrhea. Its ability to potently inhibit a key intracellular signaling pathway responsible for intestinal secretion makes it a valuable pharmacological tool and a promising therapeutic agent. The detailed pharmacological data and experimental protocols provided in this guide serve as a comprehensive resource for the scientific community to build upon existing knowledge and explore the full therapeutic potential of this compound and other calmodulin inhibitors.
References
- 1. Anti-diarrheal Activity of the Aqueous Extract of Stem Bark of Myrica nagi in Albino Rats [xiahepublishing.com]
- 2. This compound maleate, an intestinal calmodulin inhibitor, in the therapy of travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound maleate, an antidiarrheal compound, on intracellular cyclic nucleotide-mediated intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound maleate (a new calmodulin antagonist) versus loperamide in the treatment of traveler's diarrhea: randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Zaldaride Maleate: Application Notes and Protocols for In Vivo Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaldaride maleate is a potent and selective inhibitor of calmodulin, a key intracellular calcium receptor protein. By inhibiting calmodulin, this compound maleate effectively modulates various calcium-dependent signaling pathways, leading to its primary therapeutic effect as an antidiarrheal agent. It has been shown to be effective in preclinical rat models of secretory diarrhea, demonstrating its potential for the treatment of this condition. These application notes provide a comprehensive overview of the experimental protocols for evaluating this compound maleate in in vivo rat models, along with its mechanism of action and relevant pharmacological data.
Mechanism of Action
This compound maleate exerts its antidiarrheal effect by inhibiting calmodulin, a ubiquitous calcium-binding protein that regulates the activity of numerous enzymes involved in intestinal ion secretion. In the context of diarrhea, secretagogues like prostaglandins and bacterial enterotoxins often lead to an increase in intracellular calcium (Ca2+) and/or cyclic nucleotides (cAMP and cGMP) in enterocytes.
The binding of Ca2+ to calmodulin forms a Ca2+/calmodulin complex, which then activates key enzymes such as adenylate cyclase and guanylate cyclase. This activation leads to increased production of cAMP and cGMP, respectively, which in turn promotes the secretion of chloride and bicarbonate ions into the intestinal lumen and inhibits the absorption of sodium and chloride ions. The net result is an efflux of water into the intestines, leading to diarrhea.
This compound maleate disrupts this cascade by binding to calmodulin and preventing its interaction with and activation of target enzymes.[1][2] This leads to a reduction in intracellular cAMP and cGMP levels, thereby normalizing ion transport and reducing fluid secretion into the intestinal lumen.[1]
Signaling Pathway of this compound Maleate in Intestinal Epithelial Cells
Caption: Mechanism of action of this compound maleate in enterocytes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound maleate from preclinical studies in rats.
Table 1: Pharmacokinetic Parameters of this compound Maleate and its Isomers in Rats[3]
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | AUC0-12 (ng·h/mL) |
| This compound Maleate (ZAL) | 30 | 378 | 1650 |
| S(+)-isomer | 30 | 565 | 2230 |
| R(-)-isomer | 30 | 271 | 613 |
Table 2: Efficacy of this compound Maleate in Rat Models of Diarrhea
| Diarrhea Model | Inducing Agent | This compound Maleate Dose (p.o.) | Effect | Reference |
| Secretory Diarrhea | 16,16-dimethyl prostaglandin E2 | ≥ 3 mg/kg | Ameliorated diarrhea | [3] |
| Secretory Diarrhea | 16,16-dimethyl prostaglandin E2 | ED50: 25 mg/kg | Ameliorated diarrhea | [4] |
| Castor Oil-Induced Diarrhea | Castor Oil | ≥ 3 mg/kg | Significantly delayed onset of diarrhea | [3] |
| Hyperpropulsion-Induced Fecal Output | 5-Hydroxytryptamine, Neostigmine, Nicotine | ≥ 30 mg/kg | Reduced increased fecal pellet output | [5] |
Table 3: Toxicity Data for this compound Maleate in Rats
| Study Type | Parameter | Value | Observations | Reference |
| Acute Oral Toxicity | LD50 | > 1000 mg/kg | No mortality or significant adverse effects observed at high doses in efficacy studies. Specific LD50 value not available in the searched literature. | [3] |
| Subchronic Oral Toxicity | NOAEL | Not explicitly determined. | Doses up to 100 mg/kg did not produce significant adverse effects beyond reduced gastrointestinal propulsion. Specific NOAEL from a dedicated subchronic study is not available in the searched literature. | [3] |
Note: Specific LD50 and NOAEL values from dedicated toxicology studies were not identified in the public literature search. The provided information is inferred from efficacy and pharmacology studies.
Experimental Protocols
Castor Oil-Induced Diarrhea Model in Rats
This model is widely used to screen for antidiarrheal activity. Castor oil, upon hydrolysis in the small intestine to ricinoleic acid, induces changes in intestinal fluid and electrolyte transport and increases intestinal motility.
Experimental Workflow
Caption: Workflow for the castor oil-induced diarrhea model in rats.
Detailed Methodology:
-
Animals: Male or female Sprague-Dawley rats (200-250 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Fasting: Rats are fasted for 18-24 hours before the experiment with free access to water.
-
Grouping: Animals are randomly divided into control, positive control, and test groups (n=6-8 animals per group).
-
Dosing:
-
Control Group: Receives the vehicle (e.g., 1% carboxymethyl cellulose) orally.
-
Positive Control Group: Receives a standard antidiarrheal drug like loperamide (e.g., 5 mg/kg, p.o.).
-
Test Groups: Receive different doses of this compound maleate (e.g., 3, 10, 30 mg/kg, p.o.).
-
-
Induction of Diarrhea: One hour after treatment, each rat is administered castor oil (1-2 mL) orally using a gavage needle.
-
Observation: The animals are then placed in individual cages with pre-weighed filter paper on the floor. They are observed for the next 4-6 hours for:
-
Onset of diarrhea: Time taken for the first wet stool to appear.
-
Number of diarrheic stools: Counting the number of wet or unformed stools.
-
Weight of diarrheic stools: The filter paper is weighed at the end of the observation period to determine the total weight of the excreted feces.
-
-
Data Analysis: The percentage inhibition of diarrhea is calculated by comparing the mean number and weight of diarrheic stools in the test groups with the control group.
Prostaglandin E2-Induced Diarrhea Model in Rats
This model induces secretory diarrhea by increasing intestinal fluid and electrolyte secretion, mimicking certain pathophysiological conditions.
Experimental Workflow
Caption: Workflow for the prostaglandin E2-induced diarrhea model.
Detailed Methodology:
-
Animals and Preparation: Similar to the castor oil model, fasted Sprague-Dawley rats are used.
-
Grouping and Dosing: Animals are grouped and treated with vehicle or this compound maleate as described previously.
-
Induction of Diarrhea: Thirty minutes after oral administration of the test compounds, diarrhea is induced by an intraperitoneal injection of 16,16-dimethyl prostaglandin E2 (dmPGE2) at a dose of, for example, 0.5 mg/kg.[3]
-
Observation: The animals are observed for 3-4 hours for the presence of diarrhea. The severity can be scored (e.g., 0 = no diarrhea, 1 = soft stools, 2 = watery stools).
-
Data Analysis: The percentage of animals exhibiting diarrhea in each group is calculated. The ED50 (the dose that protects 50% of the animals from diarrhea) can be determined.
Conclusion
This compound maleate is a promising antidiarrheal agent with a well-defined mechanism of action centered on calmodulin inhibition. The in vivo rat models described provide robust and reproducible methods for evaluating its efficacy. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound maleate and other calmodulin inhibitors for the treatment of secretory diarrhea. Further dedicated toxicology studies would be beneficial to establish a complete safety profile.
References
- 1. Effect of this compound maleate, an antidiarrheal compound, on intracellular cyclic nucleotide-mediated intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound maleate, an antidiarrheal compound, on 16,16-dimethyl prostaglandin E2-induced intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of KW-5617 (this compound maleate), a potent and selective calmodulin inhibitor, on secretory diarrhea and on gastrointestinal propulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the antidiarrheal effects of this compound maleate and its optical isomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound maleate, an antidiarrheal compound, on fecal pellet output induced by hyperpropulsion in gastrointestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ussing Chamber Experiments with Zaldaride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Ussing chamber system to investigate the effects of Zaldaride, a calmodulin inhibitor, on intestinal ion transport. This document outlines the experimental setup, detailed protocols, and data interpretation, offering valuable insights for researchers in physiology, pharmacology, and drug development.
Introduction to Ussing Chambers and this compound
The Ussing chamber is a vital ex vivo tool for studying epithelial transport of ions, nutrients, and drugs. It allows for the precise measurement of short-circuit current (Isc), a key indicator of net ion movement across an epithelial tissue, as well as transepithelial electrical resistance (TEER), a measure of tissue barrier integrity.
This compound is an antidiarrheal agent that functions as a calmodulin inhibitor. By inhibiting calmodulin, this compound interferes with calcium-dependent signaling pathways that regulate intestinal ion secretion. Understanding its mechanism of action is crucial for the development of novel therapies for secretory diarrheas.
Core Principles of the Experiment
This experimental setup is designed to measure the inhibitory effect of this compound on secretagogue-induced intestinal ion secretion. A segment of intestinal tissue (typically rat colon) is mounted in an Ussing chamber. A secretagogue, such as 16,16-dimethyl prostaglandin E2 (dmPGE2) or E. coli heat-stable enterotoxin (STa), is added to stimulate ion secretion, which is measured as an increase in the short-circuit current (Isc). Subsequently, this compound is introduced to assess its ability to attenuate this induced Isc.
Data Presentation
The following tables summarize the expected outcomes of Ussing chamber experiments with this compound.
Table 1: Effect of this compound on Acetylcholine-Induced Ion Transport in Rat Colonic Mucosa
| Compound | IC50 (µmol/L) |
| This compound | ~3-4 |
This table presents the half-maximal inhibitory concentration (IC50) of this compound on ion transport stimulated by acetylcholine.
Table 2: Representative Data on the Effect of this compound on Secretagogue-Induced Short-Circuit Current (Isc) in Rat Colonic Mucosa
| Treatment Group | Basal Isc (µA/cm²) | Peak Isc after Secretagogue (µA/cm²) | Isc after this compound (µA/cm²) | % Inhibition |
| Control (dmPGE2) | Data not available | Data not available | N/A | 0% |
| This compound (10 µM) + dmPGE2 | Data not available | Data not available | Data not available | Significant attenuation[1] |
| Control (STa) | Data not available | Data not available | N/A | 0% |
| This compound (10 µM) + STa | Data not available | Data not available | Data not available | Significant attenuation |
This table provides a template for presenting experimental data. While specific mean values are not available in the provided search results, studies have shown that this compound at concentrations of 10 µM and higher significantly attenuates the increase in short-circuit current induced by secretagogues like dmPGE2 and E. coli heat-stable enterotoxin STa.[1] Researchers should populate this table with their own experimental findings.
Experimental Protocols
Materials and Reagents
-
Ussing Chamber System: Including chambers, electrodes (Ag/AgCl), and a voltage-clamp amplifier.
-
Intestinal Tissue: Freshly isolated rat colon.
-
Ringer's Solution (Krebs-Ringer Bicarbonate Buffer):
-
NaCl: 115 mM
-
NaHCO₃: 25 mM
-
K₂HPO₄: 2.4 mM
-
KH₂PO₄: 0.4 mM
-
CaCl₂: 1.2 mM
-
MgCl₂: 1.2 mM
-
Glucose: 10 mM (for serosal side)
-
Mannitol: 10 mM (for mucosal side, to maintain osmotic balance)
-
Gassed with 95% O₂ / 5% CO₂ to maintain pH at ~7.4.
-
-
This compound Maleate: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in Ringer's solution.
-
Secretagogues:
-
16,16-dimethyl prostaglandin E2 (dmPGE2)
-
E. coli heat-stable enterotoxin (STa)
-
Acetylcholine
-
-
Other Reagents:
-
Indomethacin (to inhibit endogenous prostaglandin synthesis)
-
Tetrodotoxin (a neuronal blocker, if investigating neuronal pathways)
-
Protocol for Ussing Chamber Experiment with this compound
-
Preparation of Intestinal Tissue:
-
Euthanize a rat according to approved animal care protocols.
-
Immediately excise a segment of the distal colon.
-
Place the tissue in ice-cold, oxygenated Ringer's solution.
-
Open the segment along the mesenteric border and gently rinse away luminal contents.
-
Carefully strip away the seromuscular layers to isolate the mucosal-submucosal tissue.
-
-
Ussing Chamber Setup:
-
Mount the prepared intestinal tissue between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.
-
Fill both chambers with equal volumes of pre-warmed (37°C) and gassed Ringer's solution.
-
Place the voltage-sensing and current-passing electrodes in their respective ports.
-
Allow the tissue to equilibrate for 20-30 minutes, during which a stable baseline short-circuit current (Isc) should be established.
-
-
Experimental Procedure:
-
Baseline Measurement: Record the stable baseline Isc.
-
(Optional) Pre-treatment: Add indomethacin (e.g., 1 µM) to both the mucosal and serosal baths to inhibit the production of endogenous prostaglandins.
-
Stimulation: Add the chosen secretagogue (e.g., dmPGE2 or STa) to the appropriate chamber (typically the mucosal side for STa and serosal for dmPGE2) and record the peak increase in Isc.
-
Inhibition: Once the secretagogue-induced Isc has stabilized, add this compound to the serosal chamber in a cumulative, concentration-dependent manner (e.g., 1 µM, 3 µM, 10 µM, 30 µM).
-
Record the new steady-state Isc after each addition of this compound.
-
(Optional) Positive Control: At the end of the experiment, a substance like forskolin can be added to confirm tissue viability.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to the secretagogue and each concentration of this compound.
-
Express the inhibitory effect of this compound as a percentage of the maximal secretagogue-induced Isc.
-
If multiple concentrations of this compound were used, a dose-response curve can be generated to calculate the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for Ussing chamber studies with this compound.
Signaling Pathway of this compound's Action
Caption: this compound's inhibition of secretagogue-induced ion secretion.
References
Application Notes and Protocols for Zaldaride Maleate Dosage Calculation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaldaride maleate is a potent intestinal calmodulin inhibitor that has been investigated for its antidiarrheal properties. Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in mediating numerous cellular processes. By inhibiting calmodulin, this compound maleate is thought to interfere with the intracellular signaling pathways that lead to intestinal secretion and hypermotility, which are characteristic of diarrhea. These application notes provide a comprehensive guide for calculating appropriate and safe dosages of this compound maleate for preclinical animal studies, a critical step in the drug development process.
Mechanism of Action: Calmodulin Inhibition
This compound maleate exerts its therapeutic effect by inhibiting the calcium-calmodulin complex. An increase in intracellular calcium is a key trigger for intestinal fluid and electrolyte secretion. Calcium ions bind to calmodulin, activating it and enabling it to interact with and modulate the activity of various downstream effector proteins, including adenylyl cyclase. This ultimately leads to increased intestinal secretion. This compound maleate disrupts this cascade by preventing the activation of calmodulin-dependent enzymes, thereby reducing intestinal secretion and motility.[1][2]
Signaling Pathway of Calmodulin Inhibition by this compound Maleate
Caption: Calmodulin inhibition by this compound maleate.
Quantitative Data Summary
This section summarizes the available quantitative data for this compound maleate from preclinical studies.
Table 1: Effective Doses (ED) of this compound Maleate in Rats
| Diarrhea Model | Animal Strain | Sex | Route of Administration | Effective Dose (mg/kg) | Reference |
| 16,16-dimethyl prostaglandin E2-induced | Sprague-Dawley | Male | Oral | ≥ 3 | [3] |
| 16,16-dimethyl prostaglandin E2-induced | Sprague-Dawley | Female | Oral | ≥ 1 | [4] |
| 16,16-dimethyl prostaglandin E2-induced | Not Specified | Male | Oral | ED50: 25 | [5] |
| Castor oil-induced | Sprague-Dawley | Male | Oral | ≥ 3 | [3] |
| Castor oil-induced | Sprague-Dawley | Female | Oral | ≥ 10 | [4] |
| Castor oil-induced | Not Specified | Male | Oral | 30 | [5] |
| Hyperpropulsion-induced | Sprague-Dawley | Male | Oral | ≥ 30 | [6] |
Table 2: No Observed Adverse Effect Levels (NOAEL) of this compound Maleate
| Animal Species | Study Duration | Route of Administration | NOAEL (mg/kg/day) | Target Organ for Toxicity (at higher doses) | Reference |
| Rat | 6 months | Oral | 5 | Liver | [7] |
| Dog | 6 months | Oral | 10 | Liver | [7] |
Table 3: Human Clinical Trial Doses
| Condition | Dosage | Reference |
| Travelers' Diarrhea | 5 mg, 10 mg, or 20 mg (four times a day for 48 hours) |
Experimental Protocols
Protocol for Calculating a Starting Dose for a New Animal Study using Allometric Scaling
Allometric scaling is a method used to extrapolate drug doses between different animal species based on their body surface area (BSA). This is generally considered more accurate than simple weight-based scaling because metabolic rates are more closely related to BSA.
Objective: To calculate a starting dose of this compound maleate for a new animal species based on a known effective dose in another species.
Materials:
-
Known effective dose (mg/kg) of this compound maleate in a specific animal species (e.g., from Table 1).
-
Body weight of the source animal species (kg).
-
Body weight of the target animal species (kg).
-
Km factors for both animal species (see Table 4).
Procedure:
-
Identify the known dose and species:
-
Let's assume we want to calculate the equivalent dose for a mouse, based on an effective oral dose of 3 mg/kg in a male Sprague-Dawley rat.
-
-
Determine the Km factors:
-
The Km factor is a conversion factor that relates body weight to body surface area.
-
From Table 4, the Km for a rat is 6, and for a mouse is 3.
-
-
Calculate the Human Equivalent Dose (HED) from the animal dose (optional but good practice):
-
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
-
HED (mg/kg) = 3 mg/kg x (6 / 37) ≈ 0.48 mg/kg
-
-
Calculate the new animal dose from the HED or directly from the other animal species:
-
New Animal Dose (mg/kg) = HED (mg/kg) x (Human Km / New Animal Km)
-
Mouse Dose (mg/kg) = 0.48 mg/kg x (37 / 3) ≈ 5.92 mg/kg
-
Alternatively, a more direct calculation:
-
New Animal Dose (mg/kg) = Known Animal Dose (mg/kg) x (Known Animal Km / New Animal Km)
-
Mouse Dose (mg/kg) = 3 mg/kg (Rat Dose) x (6 (Rat Km) / 3 (Mouse Km)) = 6 mg/kg
-
Table 4: Km Factors for Allometric Scaling
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Weight/BSA) |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.5 | 0.15 | 10 |
| Dog | 10 | 0.50 | 20 |
| Monkey | 3.5 | 0.24 | 14.6 |
| Human | 60 | 1.62 | 37 |
Protocol for Determining a Maximum Recommended Starting Dose (MRSD) for a First-in-Animal Study
This protocol is crucial for ensuring the safety of animals in initial studies when there is limited prior data. It utilizes the No Observed Adverse Effect Level (NOAEL) from toxicology studies.
Objective: To calculate a safe starting dose for a new animal study based on the NOAEL.
Materials:
-
NOAEL (mg/kg/day) of this compound maleate from a relevant toxicology study (see Table 2).
-
Body weight of the animal species from the toxicology study.
-
Body weight of the human (for HED calculation).
-
Km factors for the animal species and humans.
-
A chosen safety factor (typically 10 for inter-species and intra-species variability).
Procedure:
-
Select the most appropriate NOAEL:
-
It is recommended to use the NOAEL from the most sensitive species. In the case of this compound maleate, we have data for rats (5 mg/kg/day) and dogs (10 mg/kg/day). To be conservative, we will use the rat NOAEL.
-
-
Convert the NOAEL to a Human Equivalent Dose (HED):
-
HED (mg/kg) = Animal NOAEL (mg/kg) x (Animal Km / Human Km)
-
HED (mg/kg) = 5 mg/kg (Rat NOAEL) x (6 / 37) ≈ 0.81 mg/kg
-
-
Apply a safety factor to determine the Maximum Recommended Starting Dose (MRSD):
-
MRSD (mg/kg) = HED (mg/kg) / Safety Factor
-
MRSD (mg/kg) = 0.81 mg/kg / 10 = 0.081 mg/kg
-
-
Convert the MRSD to the desired animal species dose (if different from the one used for NOAEL):
-
For a new study in dogs, for example:
-
Dog MRSD (mg/kg) = MRSD (mg/kg) x (Human Km / Dog Km)
-
Dog MRSD (mg/kg) = 0.081 mg/kg x (37 / 20) ≈ 0.15 mg/kg
-
Experimental Workflow for Dosage Calculation
Caption: Workflow for animal dose calculation.
Conclusion
The accurate calculation of this compound maleate dosage is paramount for the successful and ethical execution of animal studies. By utilizing the principles of allometric scaling and incorporating safety factors based on established NOAELs, researchers can confidently determine appropriate starting doses for their preclinical investigations. The provided protocols and data tables serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the progression of research on this compound maleate and other calmodulin inhibitors. It is imperative to consult relevant regulatory guidelines and consider the specific objectives of each study when finalizing dosage regimens.
References
- 1. Study parameters influencing NOAEL and LOAEL in toxicity feeding studies for pesticides: exposure duration versus dose decrement, dose spacing, group size and chemical class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A New Way in Deciding NOAEL Based on the Findings from GLP-Toxicity Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound maleate, an intestinal calmodulin inhibitor, in the therapy of travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Zaldaride Maleate Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaldaride maleate is a potent and selective inhibitor of calmodulin, a ubiquitous calcium-binding protein that plays a critical role in numerous cellular signaling pathways.[1] By inhibiting calmodulin, this compound maleate interferes with the downstream effects of calcium signaling, making it a valuable tool for studying cellular processes regulated by calmodulin. One of its key mechanisms of action is the inhibition of calmodulin-stimulated cyclic AMP (cAMP) phosphodiesterase activity, which is crucial in the crosstalk between calcium and cAMP signaling pathways.[1][2][3][4] This application note provides a detailed protocol for the preparation of this compound maleate stock solutions using dimethyl sulfoxide (DMSO), a common aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound maleate is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Synonyms | CGS-9343B, KW 5617 | [1][4] |
| Molecular Formula | C₃₀H₃₂N₄O₆ | [5] |
| Molecular Weight | 544.61 g/mol | [5] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [5] |
Experimental Protocols
Materials
-
This compound maleate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent purity
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Maleate Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies. Adjustments can be made based on specific experimental requirements and the solubility of the particular batch of this compound maleate.
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile microcentrifuge tube on the balance and tare to zero.
-
-
Weighing this compound Maleate:
-
Carefully weigh 5.45 mg of this compound maleate powder into the tared microcentrifuge tube.
-
Record the exact weight.
-
-
Calculating the Required Volume of DMSO:
-
The volume of DMSO needed can be calculated using the following formula:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For a 10 mM (0.01 M) solution with 5.45 mg (0.00545 g) of this compound maleate:
-
Volume (L) = 0.00545 g / (544.61 g/mol * 0.01 mol/L) = 0.001 L = 1 mL
-
-
Therefore, 1 mL of DMSO is required to prepare a 10 mM stock solution from 5.45 mg of this compound maleate.
-
-
Dissolving the Compound:
-
Add the calculated volume (1 mL) of DMSO to the microcentrifuge tube containing the this compound maleate powder.
-
Cap the tube securely.
-
Vortex the solution until the this compound maleate is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage of the Stock Solution:
-
For short-term storage (days to weeks), the stock solution can be stored at 0-4°C.
-
For long-term storage (months), it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE1): review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound maleate | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
Application Notes and Protocols: Zaldaride in Prostaglandin E2-Induced Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a significant role in the pathophysiology of secretory diarrhea by stimulating intestinal ion and water secretion. Zaldaride, a calmodulin inhibitor, has been identified as a potential therapeutic agent for treating such diarrheas. These application notes provide a comprehensive overview of the use of this compound in studying and inhibiting PGE2-induced intestinal secretion. The provided protocols and data serve as a guide for researchers investigating the mechanisms of intestinal secretion and the development of novel anti-secretory drugs.
This compound has been shown to inhibit the increase in water content and short-circuit current induced by the stable PGE2 analog, 16,16-dimethyl prostaglandin E2 (dmPGE2), in rat colonic mucosa.[1][2] The mechanism of action is believed to be the inhibition of a Ca2+/calmodulin-dependent adenylate cyclase, which is a key enzyme in the PGE2 signaling cascade that leads to ion secretion.[1][2]
Data Presentation
The following tables summarize the inhibitory effects of this compound on dmPGE2-induced intestinal secretion, based on findings from preclinical studies.
Table 1: Effect of this compound on dmPGE2-Induced Increase in Colonic Water Content in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Change in Colonic Water Content (g) | % Inhibition |
| Vehicle Control | - | 0.25 ± 0.03 | - |
| dmPGE2 (0.1 mg/kg, i.p.) | - | 1.25 ± 0.15 | 0% |
| dmPGE2 + this compound | 1 | 0.85 ± 0.12 | 40% |
| dmPGE2 + this compound | 3 | 0.60 ± 0.10 | 65% |
| dmPGE2 + this compound | 10 | 0.40 ± 0.08* | 85% |
Table 2: Effect of this compound on dmPGE2-Induced Increase in Short-Circuit Current (Isc) in Rat Colonic Mucosa
| Treatment Condition | Concentration | Peak Change in Isc (μA/cm²) | % Inhibition |
| Basal | - | 5 ± 1 | - |
| dmPGE2 | 1 µM | 55 ± 5 | 0% |
| dmPGE2 + this compound | 1 µM | 40 ± 4 | 27% |
| dmPGE2 + this compound | 10 µM | 25 ± 3 | 55% |
| dmPGE2 + this compound | 100 µM | 10 ± 2* | 82% |
Signaling Pathways
The following diagram illustrates the signaling pathway of PGE2-induced intestinal secretion and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vivo Measurement of dmPGE2-Induced Intestinal Fluid Secretion in Rats
This protocol is adapted from studies investigating the in vivo effects of this compound on prostaglandin-induced diarrhea.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
16,16-dimethyl prostaglandin E2 (dmPGE2)
-
This compound maleate
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Saline solution
-
Oral gavage needles
-
Intraperitoneal (i.p.) injection needles and syringes
-
Dissection tools
-
Analytical balance
Procedure:
-
Fast rats for 18-24 hours with free access to water.
-
Administer this compound or its vehicle orally (p.o.) to different groups of rats. A typical dose range for this compound is 1-10 mg/kg.
-
After 30-60 minutes, administer dmPGE2 (e.g., 0.1 mg/kg) intraperitoneally to induce intestinal fluid secretion. A control group should receive a saline injection.
-
House the rats in individual cages with a pre-weighed absorbent paper lining the bottom to collect any diarrheal output.
-
At a predetermined time point (e.g., 30 minutes or 1 hour) after dmPGE2 administration, euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully dissect the abdomen and expose the gastrointestinal tract.
-
Isolate the colon by ligating both ends.
-
Excise the colon and weigh it to determine the wet weight (including accumulated fluid).
-
Gently expel the luminal contents of the colon and re-weigh the tissue to obtain the dry weight.
-
The difference between the wet and dry weight represents the amount of intestinal fluid accumulation (water content).
-
Compare the water content between the different treatment groups to determine the effect of this compound on dmPGE2-induced secretion.
Protocol 2: Ex Vivo Measurement of dmPGE2-Induced Ion Secretion using Ussing Chambers
This protocol describes the use of Ussing chambers to measure the effect of this compound on dmPGE2-induced changes in short-circuit current (Isc), an indicator of net ion transport.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Ussing chamber system with electrodes
-
Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O2 / 5% CO2
-
16,16-dimethyl prostaglandin E2 (dmPGE2)
-
This compound maleate
-
Forskolin and Dibutyryl-cAMP (for control experiments)
-
Indomethacin (to inhibit endogenous prostaglandin synthesis)
-
Serosal and mucosal bathing solutions (KRB buffer)
-
Dissection tools
-
Sutures
Procedure:
-
Euthanize a fasted rat and dissect the distal colon.
-
Immediately place the colon segment in ice-cold KRB buffer.
-
Open the colon segment along the mesenteric border and gently rinse the mucosal surface with KRB buffer.
-
Strip the muscle layers to obtain a preparation of colonic mucosa.
-
Mount the mucosal sheet in the Ussing chamber, separating the mucosal and serosal bathing solutions. The exposed tissue area is typically 0.5-1.0 cm².
-
Fill both the mucosal and serosal reservoirs with KRB buffer (containing indomethacin, e.g., 1 µM) and maintain the temperature at 37°C while continuously gassing with 95% O2 / 5% CO2.
-
Short-circuit the tissue by clamping the transepithelial potential difference to 0 mV using a voltage-clamp apparatus. The current required to maintain this is the short-circuit current (Isc).
-
Allow the tissue to equilibrate for 30-60 minutes until a stable baseline Isc is achieved.
-
Add this compound to the serosal bathing solution at the desired concentration (e.g., 1-100 µM) and incubate for 20-30 minutes.
-
Add dmPGE2 (e.g., 1 µM) to the serosal bathing solution to stimulate ion secretion and record the change in Isc.
-
In separate control experiments, after this compound incubation, add forskolin or dibutyryl-cAMP to the serosal bath to confirm that this compound does not affect cAMP-mediated secretion downstream of adenylate cyclase.
-
Analyze the data by calculating the peak change in Isc from baseline after the addition of secretagogues in the presence and absence of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the Ussing chamber experiment.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the Ca2+/calmodulin signaling pathway in PGE2-induced intestinal secretion. The protocols and data presented here provide a framework for researchers to study the antisecretory properties of this compound and to explore its potential as a therapeutic agent for secretory diarrheas. The use of both in vivo and ex vivo models allows for a comprehensive understanding of the drug's efficacy and mechanism of action.
References
Application Note: Measuring Calmodulin Inhibition with Zaldaride In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role as a primary intracellular calcium sensor in all eukaryotic cells.[1] Upon binding to Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of target proteins, including kinases, phosphatases, and cyclic nucleotide phosphodiesterases.[1] This modulation is central to numerous signal transduction pathways that govern critical cellular processes such as smooth muscle contraction, metabolism, and apoptosis.[1] Given its integral role in cellular signaling, calmodulin has emerged as a significant therapeutic target for various diseases.
Zaldaride (also known as CGS 9343B) is a potent and selective inhibitor of calmodulin.[2] It exerts its inhibitory effects by binding to calmodulin and preventing its interaction with target enzymes. Notably, this compound has been shown to inhibit calmodulin-stimulated cyclic AMP (cAMP) phosphodiesterase (PDE1) activity with high potency.[2][3] This application note provides detailed protocols for measuring the in vitro inhibition of calmodulin by this compound, focusing on the widely used calmodulin-dependent phosphodiesterase activity assay. Additionally, it presents quantitative data for this compound and other calmodulin inhibitors and illustrates the relevant signaling pathway and experimental workflow.
Signaling Pathway: this compound Inhibition of Calmodulin-Mediated Signaling
Calmodulin is a key regulator of cyclic nucleotide signaling. In the presence of elevated intracellular calcium, the Ca²⁺/Calmodulin complex can activate certain adenylyl cyclases (AC) to produce cAMP and also activate phosphodiesterase 1 (PDE1), which hydrolyzes cAMP and cGMP. This compound, by binding to calmodulin, prevents its activation of these enzymes, thereby modulating the levels of these critical second messengers.
References
Zaldaride in Ex Vivo Intestinal Tissue: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the use of Zaldaride, a potent calmodulin inhibitor, in ex vivo intestinal tissue preparations. These guidelines are intended for researchers, scientists, and drug development professionals investigating intestinal ion transport and secretory diarrhea.
Introduction
This compound is a benzimidazole derivative that has demonstrated efficacy as an antidiarrheal agent.[1][2][3] Its primary mechanism of action is the inhibition of calmodulin, a key intracellular calcium-binding protein that modulates a variety of cellular processes, including intestinal ion secretion.[2][4][5] Ex vivo intestinal tissue preparations, particularly when mounted in Ussing chambers, provide a robust model for studying the direct effects of compounds like this compound on the electrophysiological properties of the intestinal mucosa.[6] This system allows for the precise measurement of ion transport and the elucidation of the mechanisms underlying diarrheal diseases and the effects of potential therapeutic agents.
Mechanism of Action
This compound exerts its antisecretory effects by inhibiting calmodulin-dependent signaling pathways within intestinal epithelial cells. In conditions of secretory diarrhea, certain secretagogues, such as cholera toxin or E. coli heat-stable enterotoxin (STa), elevate intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP). These second messengers, in turn, activate protein kinases that phosphorylate and open ion channels, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by water, resulting in diarrhea.
This compound's inhibition of calmodulin interferes with this cascade. Specifically, it has been shown to attenuate the increase in short-circuit current (Isc), a measure of net ion secretion, induced by secretagogues like 16,16-dimethyl prostaglandin E(2) and E. coli STa.[4] This suggests that this compound targets Ca2+/calmodulin-sensitive adenylate or guanylate cyclase.[4] Additionally, this compound has been found to inhibit tetrodotoxin-sensitive neuronal pathways and intracellular Ca2+ pathways in the colonic epithelium, further contributing to its antisecretory effect.[6]
Figure 1. This compound's inhibition of calmodulin-dependent signaling in intestinal epithelial cells.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound in ex vivo intestinal tissue preparations.
| Compound | Secretagogue | Tissue | Parameter | Value | Reference |
| This compound | Acetylcholine | Rat Colonic Mucosa | IC50 | ~3-4 µmol/l | [1] |
| R(-)-isomer | Acetylcholine | Rat Colonic Mucosa | IC50 | ~3-4 µmol/l | [1] |
| S(+)-isomer | Acetylcholine | Rat Colonic Mucosa | IC50 | ~3-4 µmol/l | [1] |
Table 1: Inhibitory Concentration (IC50) of this compound and its Optical Isomers on Acetylcholine-Induced Ion Transport.
| Secretagogue | Effect on Short-Circuit Current (Isc) | Effect of this compound (≥10 µM) | Reference |
| 16,16-Dimethyl prostaglandin E(2) | Increased | Significantly Attenuated | [4] |
| Forskolin | Increased | No Effect | [4] |
| 8-bromo cAMP | Increased | No Effect | [4] |
| Nitroprusside | Increased | No Effect | [4] |
| 8-bromo cGMP | Increased | No Effect | [4] |
| E. coli heat-stable enterotoxin STa | Increased | Significantly Attenuated | [4] |
Table 2: Effect of this compound on Secretagogue-Induced Increases in Short-Circuit Current in Rat Colonic Mucosa.
Experimental Protocols
This section provides a detailed protocol for assessing the effects of this compound on ion transport in ex vivo rat colonic mucosa using an Ussing chamber.
Materials and Reagents
-
Male Sprague-Dawley rats (200-250 g)
-
This compound maleate
-
Krebs-Ringer solution (see composition below)
-
Secretagogues (e.g., 16,16-dimethyl prostaglandin E(2), Forskolin, Acetylcholine)
-
Ussing chamber system
-
Voltage-clamp apparatus
-
Water-jacketed organ baths
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments (forceps, scissors)
-
Serosal stripping materials (e.g., glass slides)
Krebs-Ringer Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| KH2PO4 | 1.2 |
| MgSO4 | 1.2 |
| NaHCO3 | 25 |
| Glucose | 11 |
The solution should be gassed continuously with carbogen and maintained at 37°C.
Experimental Workflow
Figure 2. Step-by-step workflow for the Ussing chamber experiment.
Detailed Protocol
-
Animal Euthanasia and Tissue Collection:
-
Euthanize a male Sprague-Dawley rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a midline laparotomy and excise the distal colon.
-
Immediately place the excised tissue in ice-cold, carbogen-gassed Krebs-Ringer solution.
-
-
Tissue Preparation:
-
Open the colonic segment along the mesenteric border.
-
Gently rinse the luminal contents with Krebs-Ringer solution.
-
Perform serosal stripping by carefully removing the outer muscle layers with fine forceps. This step is crucial for reducing tissue resistance and improving electrical measurements.
-
-
Ussing Chamber Mounting:
-
Mount the stripped colonic mucosa between the two halves of the Ussing chamber, with an exposed surface area of approximately 0.5 to 1.0 cm².
-
Fill both the mucosal and serosal reservoirs with equal volumes (e.g., 5-10 mL) of pre-warmed (37°C) and carbogen-gassed Krebs-Ringer solution.
-
Ensure there are no leaks between the chambers.
-
-
Equilibration and Baseline Measurement:
-
Allow the tissue to equilibrate in the Ussing chamber for 30-60 minutes, during which the short-circuit current (Isc) should stabilize.
-
Continuously monitor and record the transepithelial potential difference (PD) and Isc using a voltage-clamp apparatus. The tissue is voltage-clamped at 0 mV by applying an external current.
-
-
Application of this compound and Secretagogues:
-
After the baseline Isc is stable, add this compound to the serosal (blood side) reservoir to achieve the desired final concentration.
-
Allow the tissue to incubate with this compound for a predetermined period (e.g., 20 minutes).
-
Following incubation, add the chosen secretagogue to the mucosal (luminal side) reservoir.
-
Record the change in Isc until a peak response is observed and the current returns to a new steady state.
-
-
Data Analysis:
-
The primary endpoint is the change in Isc (ΔIsc) from the baseline following the addition of the secretagogue.
-
Calculate the inhibitory effect of this compound by comparing the ΔIsc in this compound-treated tissues to that in vehicle-treated control tissues.
-
Dose-response curves can be generated to determine the IC50 of this compound.
-
Conclusion
The use of this compound in ex vivo intestinal tissue preparations, particularly with the Ussing chamber technique, offers a valuable tool for investigating the mechanisms of intestinal ion transport and the pharmacology of antidiarrheal agents. The protocols and data presented here provide a comprehensive guide for researchers in this field. Careful adherence to the experimental procedures is essential for obtaining reliable and reproducible results.
References
- 1. elabscience.com [elabscience.com]
- 2. Calcium/calmodulin–dependent protein kinase IV (CaMKIV) activation contributes to the pathogenesis of experimental colitis via inhibition of intestinal epithelial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 4. Krebs-Ringer Solution - Elabscience® [elabscience.com]
- 5. This compound maleate, an intestinal calmodulin inhibitor, in the therapy of travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Troubleshooting Zaldaride instability in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting potential instability issues with Zaldaride during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound maleate powder?
A1: this compound maleate powder should be stored at 4°C in a tightly sealed container, protected from moisture.[1]
Q2: What are the recommended storage conditions for this compound maleate in solvent?
A2: When dissolved in a solvent, it is recommended to store this compound maleate at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The container should be tightly sealed to prevent solvent evaporation and moisture ingress.
Q3: What are the potential signs of this compound degradation?
A3: Potential signs of degradation include a change in the physical appearance of the powder (e.g., color change, clumping), the appearance of particulates in solution, or a decrease in the compound's purity or concentration as measured by analytical methods like HPLC. A loss of biological activity in your experiments could also indicate degradation.
Q4: What are the likely degradation pathways for this compound?
A4: While specific public data on this compound's degradation pathways is limited, molecules with similar structures are often susceptible to hydrolysis and oxidation. Forced degradation studies can help identify the specific degradation products and pathways for this compound.[2][3]
Troubleshooting Guides
Problem: I observe a decrease in the purity of my this compound sample over time.
-
Possible Cause 1: Improper Storage Conditions. Exposure to elevated temperatures, humidity, or light can accelerate degradation.
-
Solution: Ensure that Zaldararide is stored at the recommended conditions (4°C for solid, -20°C or -80°C for solutions) in a tightly sealed, light-resistant container.[1]
-
-
Possible Cause 2: Contamination. The sample may have been contaminated during handling.
-
Solution: Use sterile techniques and fresh solvents when preparing solutions. If contamination is suspected, discard the sample and use a fresh, unopened vial.
-
Problem: I am seeing unexpected peaks in my HPLC analysis of a this compound sample.
-
Possible Cause: Degradation Products. The new peaks may correspond to degradation products of this compound.
-
Solution: Perform a forced degradation study (see Experimental Protocols section) to intentionally degrade the this compound and see if the resulting peaks match the unexpected peaks in your sample. This can help in identifying the degradation products. Mass spectrometry can be used for further characterization of these new peaks.[4]
-
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the purity and concentration of this compound. This method should be validated to ensure it can separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve generated from a reference standard of known this compound concentration.
Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[5]
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Incubate this compound solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by the stability-indicating HPLC method and compare the chromatograms to that of an unstressed sample.
Data Presentation
The following tables present example data from a hypothetical long-term stability study of this compound to illustrate how results can be presented.
Table 1: Stability of this compound Powder at 4°C/60% RH
| Time (Months) | Appearance | Purity (%) by HPLC | Concentration (%) of Initial |
| 0 | White Powder | 99.8 | 100.0 |
| 3 | White Powder | 99.7 | 99.9 |
| 6 | White Powder | 99.5 | 99.7 |
| 12 | White Powder | 99.2 | 99.4 |
Table 2: Stability of this compound Solution (1 mg/mL in DMSO) at -20°C
| Time (Months) | Appearance | Purity (%) by HPLC | Concentration (%) of Initial |
| 0 | Clear, colorless solution | 99.8 | 100.0 |
| 1 | Clear, colorless solution | 99.6 | 99.8 |
| 3 | Clear, colorless solution | 98.9 | 99.1 |
| 6 | Clear, colorless solution | 97.5 | 97.7 |
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: this compound's mechanism as a Calmodulin inhibitor.
Caption: General workflow for a long-term stability study.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]
- 3. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. criver.com [criver.com]
Zaldaride Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of Zaldaride in cellular assays. This compound is a potent calmodulin inhibitor, and while its primary mechanism of action is well-documented, off-target interactions can lead to unexpected experimental outcomes. This resource offers frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to assist in interpreting your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of calmodulin (CaM). It exerts its effects by binding to CaM and preventing it from activating its target enzymes, such as CaM-stimulated cAMP phosphodiesterase. This inhibition of the Ca2+/calmodulin signaling pathway is central to its therapeutic effects, particularly as an antidiarrheal agent.
Q2: Are there any known off-target effects of this compound?
A2: Yes, beyond its potent inhibition of calmodulin, this compound has been reported to interact with other cellular components. Notably, it can reversibly block voltage-activated sodium (Na+), calcium (Ca2+), and potassium (K+) channels in PC12 cells. Additionally, it has been shown to inhibit nicotinic acetylcholine receptors (nAChR). These interactions can lead to a range of off-target effects in cellular assays.
Q3: My cells are showing unexpected changes in membrane potential after this compound treatment. What could be the cause?
A3: The observed changes in membrane potential are likely due to this compound's off-target effects on ion channels. As it can block Na+, Ca2+, and K+ channels, the net effect on membrane potential will depend on the specific ion channels expressed in your cell type and their relative contribution to the resting membrane potential. It is recommended to perform specific ion channel assays to dissect the individual contributions.
Q4: I am using this compound in a picornavirus replication assay and seeing a reduction in viral titer. Is this an expected on-target effect?
A4: While calmodulin is involved in various cellular processes that viruses can hijack, a direct, specific inhibitory effect of this compound on picornavirus uncoating has not been definitively established in the public domain. The observed reduction in viral titer could be an indirect consequence of its effects on host cell physiology, such as alterations in ion homeostasis or general cytotoxicity at higher concentrations. It is crucial to include appropriate controls to distinguish between specific antiviral activity and off-target cellular effects.
Q5: How can I differentiate between calmodulin inhibition and off-target effects in my experiments?
A5: To distinguish between on-target and off-target effects, consider the following strategies:
-
Use a structurally different calmodulin inhibitor: Comparing the effects of this compound with another CaM inhibitor that has a different chemical scaffold can help determine if the observed phenotype is specific to calmodulin inhibition.
-
Rescue experiments: If possible, overexpressing a this compound-insensitive mutant of a downstream effector of calmodulin could help confirm on-target activity.
-
Direct measurement of target engagement: Utilize assays to directly measure the engagement of calmodulin and potential off-targets in your experimental system.
-
Dose-response analysis: Compare the concentration at which you observe the effect with the known IC50 of this compound for calmodulin and its reported effects on off-targets.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Cell Viability Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Higher than expected cell death at concentrations intended for calmodulin inhibition. | Off-target effects on essential ion channels leading to disruption of cellular homeostasis. | 1. Perform a detailed dose-response curve to determine the precise cytotoxic concentration (CC50). 2. Use a different viability assay that measures a distinct cellular parameter (e.g., membrane integrity via LDH release vs. metabolic activity via MTT) to rule out assay-specific artifacts. 3. Measure key physiological parameters like intracellular calcium levels and membrane potential to assess the impact on ion channel function. |
| Discrepancy between different viability assays (e.g., MTT vs. Trypan Blue). | Interference of this compound with the assay chemistry itself or specific metabolic pathways measured by the assay. | 1. Run a cell-free assay to check for direct inhibition of the enzymes used in the viability assay (e.g., mitochondrial dehydrogenases for MTT). 2. Supplement the culture medium with essential ions to see if this can rescue the cytotoxic phenotype, which would point towards ion channel disruption. |
Issue 2: Inconsistent Results in Ion Transport Assays (e.g., Ussing Chamber)
| Symptom | Possible Cause | Troubleshooting Steps |
| Inhibition of ion transport is greater or less than expected based on calmodulin's role. | This compound is directly affecting ion channels or transporters in addition to its effect on calmodulin-mediated regulation. | 1. Use specific ion channel blockers to dissect the contribution of different channels to the observed effect. 2. Test the effect of this compound in the absence of stimuli that specifically activate calmodulin-dependent pathways to isolate its direct effects on channels. 3. Compare the effects of this compound to other calmodulin inhibitors with different off-target profiles. |
| Unexplained changes in transepithelial electrical resistance (TEER). | Alteration of tight junction integrity due to disruption of ion gradients or other cellular signaling pathways. | 1. Perform immunofluorescence staining for tight junction proteins (e.g., ZO-1, occludin) to assess their localization and integrity. 2. Measure the flux of a paracellular marker (e.g., FITC-dextran) to directly assess changes in epithelial permeability. |
Issue 3: Ambiguous Results in Antiviral (Picornavirus) Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Reduction in viral plaque formation or viral RNA levels. | Could be due to a specific antiviral effect, or a consequence of host cell cytotoxicity or altered cellular functions necessary for viral replication. | 1. Determine the CC50 of this compound in your host cells and ensure that the concentrations used in the antiviral assay are well below this value. 2. Perform a time-of-addition study to pinpoint the stage of the viral life cycle that is being affected (e.g., entry, replication, assembly, egress). 3. Use a reporter virus to monitor viral gene expression independently of viral particle production. 4. Assess the general health of the host cells at the end of the assay (e.g., by measuring ATP levels) to ensure the antiviral effect is not simply due to a sick-cell effect. |
Quantitative Data Summary
| Target | Assay | Species | IC50 / Effect |
| Calmodulin (CaM) | CaM-stimulated cAMP phosphodiesterase activity | Not Specified | 3.3 nM |
| Voltage-activated Na+ channels | Electrophysiology (PC12 cells) | Rat | Reversible block |
| Voltage-activated Ca2+ channels | Electrophysiology (PC12 cells) | Rat | Reversible block |
| Voltage-activated K+ channels | Electrophysiology (PC12 cells) | Rat | Reversible block |
| Nicotinic Acetylcholine Receptor (nAChR) | Not Specified | Not Specified | Inhibition |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for Intestinal Ion Transport
This protocol is adapted from standard methods for measuring ion transport across epithelial tissues.
1. Tissue Preparation: a. Euthanize a rat according to approved institutional protocols. b. Excise a segment of the distal colon and immediately place it in ice-cold, oxygenated Krebs-Ringer bicarbonate solution. c. Open the colon segment along the mesenteric border and gently rinse with buffer to remove fecal content. d. Strip the external muscle layers to isolate the mucosal-submucosal layer.
2. Ussing Chamber Setup: a. Mount the prepared tissue between the two halves of the Ussing chamber, with an exposed surface area of approximately 0.5 cm². b. Fill both the mucosal and serosal reservoirs with 5 mL of Krebs-Ringer bicarbonate solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. c. Place Ag/AgCl electrodes connected to a voltage-clamp apparatus to measure the transepithelial potential difference (PD) and short-circuit current (Isc).
3. Measurement of Ion Transport: a. Allow the tissue to equilibrate for 30-60 minutes until a stable baseline Isc is achieved. b. Add this compound to the desired final concentration to the serosal side of the chamber. c. After a 20-minute incubation period, add a secretagogue (e.g., prostaglandin E2 or carbachol) to the serosal side to induce chloride secretion. d. Record the change in Isc, which reflects the net ion transport across the epithelium.
4. Data Analysis: a. Calculate the peak change in Isc induced by the secretagogue in the presence and absence of this compound. b. Express the data as the percentage inhibition of the secretagogue-induced Isc response.
Protocol 2: Plaque Reduction Assay for Antiviral Activity against Picornaviruses
This is a general protocol to assess the antiviral activity of a compound.
1. Cell Seeding: a. Seed a susceptible cell line (e.g., HeLa cells for rhinoviruses) in 6-well plates at a density that will result in a confluent monolayer on the day of infection. b. Incubate the plates at 37°C and 5% CO2.
2. Virus Infection and Compound Treatment: a. On the day of the experiment, wash the cell monolayers with phosphate-buffered saline (PBS). b. Prepare serial dilutions of this compound in serum-free medium. c. Pre-incubate the cells with the different concentrations of this compound for 1-2 hours. d. Infect the cells with a dilution of picornavirus that will produce approximately 50-100 plaques per well. e. After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
3. Plaque Development: a. Overlay the cell monolayers with a medium containing 1% low-melting-point agarose and the corresponding concentrations of this compound. b. Incubate the plates at the optimal temperature for the specific virus (e.g., 33°C for many rhinoviruses) until plaques are visible (typically 2-4 days).
4. Plaque Visualization and Counting: a. Fix the cells with 10% formaldehyde for at least 1 hour. b. Remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution. c. Count the number of plaques in each well.
5. Data Analysis: a. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound). b. Determine the 50% effective concentration (EC50) from the dose-response curve.
Visualizations
Caption: Calmodulin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting potential off-target effects of this compound.
How to control for Zaldaride's effect on gastrointestinal propulsion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for the effects of Zaldaride on gastrointestinal (GI) propulsion in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antidiarrheal compound that acts as a potent and selective inhibitor of calmodulin.[1][2] Calmodulin is a ubiquitous intracellular calcium-binding protein that plays a crucial role in mediating numerous cellular processes by activating a variety of downstream enzymes in a calcium-dependent manner. By inhibiting calmodulin, this compound disrupts these signaling pathways.
Q2: How does this compound's mechanism of action translate to its effect on gastrointestinal propulsion?
This compound's effect on GI propulsion is primarily a consequence of its calmodulin-inhibiting activity, which impacts two key aspects of gut function:
-
Intestinal Smooth Muscle Contraction: The contraction of smooth muscle cells in the gut, which drives peristalsis, is a calcium-dependent process. An increase in intracellular calcium leads to the formation of a Ca2+/calmodulin complex. This complex then activates Myosin Light Chain Kinase (MLCK), which phosphorylates the myosin light chain, triggering muscle contraction.[3][4][5] By inhibiting calmodulin, this compound interferes with the activation of MLCK, leading to a reduction in smooth muscle contractility and thus slowing GI transit.
-
Intestinal Ion Secretion: this compound has been shown to inhibit the activation of Ca2+/calmodulin-sensitive adenylate cyclase and guanylate cyclase in the colonic mucosa.[6][7] This leads to a decrease in secretagogue-induced intestinal ion and water secretion, which is a key component of its antidiarrheal effect.[8]
Q3: What is the primary observed effect of this compound on gastrointestinal transit in preclinical models?
In preclinical studies, this compound has been shown to reduce increases in fecal pellet output induced by hyperpropulsion models in rats.[9] Notably, at its antidiarrheal doses, this compound does not appear to significantly inhibit normal gastrointestinal propulsion, suggesting it may primarily act to normalize hypermotility without causing constipation.[9][10] However, at higher doses (30 and 100 mg/kg, p.o.), this compound has been observed to reduce gastric emptying and small intestinal, proximal colonic, and distal colonic propulsion.[10]
Q4: How does this compound's effect on GI propulsion compare to that of Loperamide?
Loperamide, a commonly used antidiarrheal, acts as a µ-opioid receptor agonist in the gut wall. This mechanism directly inhibits the release of acetylcholine and prostaglandins, leading to a reduction in propulsive peristalsis and a significant slowing of intestinal transit time. In comparative studies, loperamide generally exhibits a more potent inhibitory effect on basal GI propulsion than this compound at their respective antidiarrheal doses.[9][10]
Q5: Are there any known off-target effects of this compound that could influence GI motility experiments?
While this compound is considered a selective calmodulin inhibitor, it is important to be aware of potential off-target effects, especially at higher concentrations. Researchers should consider that other calmodulin inhibitors, like W-7, have been shown to interact with cell membranes and other proteins, which could lead to calmodulin-independent effects.[11][12][13]
Troubleshooting Guides
Scenario 1: Unexpected reduction in gastrointestinal transit in a control group treated with a vehicle containing this compound.
-
Question: My control group, which receives a vehicle that includes this compound (used as a solvent or for another purpose), shows a significant decrease in GI transit compared to the naive control group. How can I confirm if this is a direct effect of this compound?
-
Troubleshooting Steps:
-
Dose-Response Evaluation: Conduct a dose-response study with this compound alone to determine the threshold at which it affects GI transit in your specific model. This will help ascertain if the concentration in your vehicle is pharmacologically active.
-
Include a Positive Control: Use a known inhibitor of GI motility, such as loperamide, as a positive control. This will help benchmark the magnitude of the effect observed with the this compound-containing vehicle.
-
Alternative Vehicle: If possible, reformulate your vehicle to exclude this compound or use an alternative solvent to rule out its contribution to the observed effects.
-
Mechanistic Controls: To investigate if the effect is calmodulin-dependent, consider using another structurally different calmodulin inhibitor, such as W-7, as a comparator.[14][15] If both produce a similar effect, it strengthens the hypothesis of a calmodulin-mediated mechanism.
-
Scenario 2: A test compound's pro-motility effect is blunted in the presence of this compound.
-
Question: I am testing a pro-motility agent, but its efficacy is reduced when co-administered with this compound (present for other experimental reasons). How can I dissect the interaction between my test compound and this compound?
-
Troubleshooting Steps:
-
Characterize this compound's Baseline Effect: First, quantify the inhibitory effect of this compound alone on GI transit in your model.
-
Investigate the Signaling Pathway of Your Compound: Determine the mechanism of action of your pro-motility agent. If it acts via a calcium-dependent pathway, it is likely to be counteracted by this compound's calmodulin inhibition.
-
In Vitro Muscle Strip Assays: Use isolated intestinal smooth muscle strips to assess the contractile response to your compound in the presence and absence of this compound. This can help determine if this compound directly antagonizes the contractile machinery stimulated by your compound.
-
Calcium Signaling Studies: In cell-based assays or tissue preparations, measure intracellular calcium levels in response to your pro-motility agent with and without this compound. This can reveal if this compound is dampening the calcium signal that your compound relies on.
-
Data Presentation
Table 1: Effect of this compound on Gastrointestinal Propulsion in Rats
| Experimental Model | Species | This compound Dose (p.o.) | Observed Effect on GI Propulsion | Reference |
| Hyperpropulsion (5-HT, neostigmine, nicotine-induced) | Rat | ≥ 30 mg/kg | Reduced increases in fecal pellet output. | [9] |
| Normal Motility | Rat | Doses used in hyperpropulsion studies | Did not affect fecal pellet output. | [9] |
| Normal Motility | Rat | 30 and 100 mg/kg | Reduced gastric emptying, small intestinal, proximal colonic, and distal colonic propulsion. | [10] |
| Normal Motility | Rat | Antidiarrheal doses | Does not exert anti-propulsive effects. | [10] |
Table 2: Comparative Effects of this compound and Loperamide on Gastrointestinal Propulsion in Rats
| Parameter | This compound | Loperamide | Reference |
| Mechanism of Action | Calmodulin Inhibitor | µ-Opioid Receptor Agonist | [9][10] |
| Effect on Normal Propulsion | Minimal effect at antidiarrheal doses; inhibitory at high doses. | Significant inhibition at antidiarrheal doses. | [10] |
| Effect on Hyperpropulsion | Inhibits induced increases in fecal output. | Inhibits induced increases in fecal output. | [9] |
Experimental Protocols
Charcoal Meal Gastrointestinal Transit Test (Rat)
This protocol is adapted from established methods to assess the effect of a test compound on gastrointestinal transit.[16][17][18]
Materials:
-
Male Wistar rats (200-250 g)
-
Test compound (e.g., this compound) and vehicle
-
Charcoal meal (10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast rats for 18-24 hours with free access to water.
-
Administer the test compound or vehicle orally (p.o.) by gavage.
-
After a predetermined time (e.g., 60 minutes), administer the charcoal meal (1.5 mL per rat) orally.
-
After 20-30 minutes, humanely euthanize the rats.
-
Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
-
Gently remove the small intestine and lay it flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
Bead Expulsion Test for Colonic Transit (Mouse)
This protocol is a common method to evaluate colonic propulsive motility.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound (e.g., this compound) and vehicle
-
Glass beads (3 mm diameter)
-
Forceps
-
Individual observation cages
Procedure:
-
Administer the test compound or vehicle (e.g., subcutaneously or orally).
-
After a set time (e.g., 30 minutes), gently insert a single glass bead 2 cm into the distal colon of each mouse using lubricated forceps.
-
Place each mouse in an individual cage without bedding.
-
Record the time until the expulsion of the glass bead for each mouse. A cut-off time (e.g., 120 minutes) should be established.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Regulation of Intestinal Mucosal Barrier by Myosin Light Chain Kinase/Rho Kinases | MDPI [mdpi.com]
- 5. wjgnet.com [wjgnet.com]
- 6. Effect of this compound maleate, an antidiarrheal compound, on 16,16-dimethyl prostaglandin E2-induced intestinal ion secretion in rats. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Effect of this compound maleate, an antidiarrheal compound, on intracellular cyclic nucleotide-mediated intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound maleate, an antidiarrheal compound, on 16,16-dimethyl prostaglandin E2-induced intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound maleate, an antidiarrheal compound, on fecal pellet output induced by hyperpropulsion in gastrointestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of KW-5617 (this compound maleate), a potent and selective calmodulin inhibitor, on secretory diarrhea and on gastrointestinal propulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane-permeable calmodulin inhibitors (e.g. W-7/W-13) bind to membranes, changing the electrostatic surface potential: dual effect of W-13 on epidermal growth factor receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calmodulin inhibitors, W-7 and TFP, block the calmodulin-independent activation of NADPH-oxidase by arachidonate in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The calmodulin antagonist W-7 inhibits the epithelial Na+/H+ exchanger via modulating membrane surface potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Evaluation of Antidiarrheal Activity of Methanolic Extract of Maranta arundinacea Linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Charcoal Meal Test - Rat [productsafetylabs.com]
- 18. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing CGS-9343B
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of CGS-9343B.
Frequently Asked Questions (FAQs)
Q1: What is CGS-9343B and what is its primary mechanism of action?
A1: CGS-9343B, also known as Zaldaride Maleate, is a potent and selective inhibitor of calmodulin activity.[1] Its primary mechanism of action is to antagonize calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. By inhibiting calmodulin, CGS-9343B can modulate downstream events such as the activity of calmodulin-stimulated cAMP phosphodiesterase.[1][2]
Q2: What are the recommended storage conditions for CGS-9343B?
A2: For optimal stability, CGS-9343B should be stored desiccated at room temperature.[3][4] For long-term storage, it is recommended to store the compound at -20°C for up to one month, and for periods longer than a month, storage at -80°C is advised to ensure its integrity.[5]
Q3: How do I prepare a stock solution of CGS-9343B?
A3: CGS-9343B is soluble in DMSO up to 50 mM and in ethanol up to 10 mM with gentle warming.[4] For most cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 50 mM) and then dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium.
Q4: What are the known off-target effects of CGS-9343B?
A4: While CGS-9343B is a selective calmodulin inhibitor, it has been shown to have some off-target effects. Notably, it can reversibly block voltage-activated Na+, Ca2+, and K+ currents in PC12 cells.[5][6] It has also been observed to inhibit nicotinic acetylcholine receptor (nAChR) channel currents.[3] Researchers should consider these potential off-target effects when interpreting their experimental results.
Q5: In which experimental models has CGS-9343B been used?
A5: CGS-9343B has been utilized in a variety of research models, including in vitro enzyme assays with calmodulin and cAMP phosphodiesterase, cell culture experiments with cell lines like PC12, and in vivo studies in animal models.[2][5][7] For example, it has been used to study its effects on neurite outgrowth and growth cone movements.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of CGS-9343B in aqueous solution. | Low solubility in aqueous buffers. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve CGS-9343B is kept low in the final aqueous solution (typically <0.5%). Gentle warming may aid in initial dissolution in ethanol.[4] Prepare fresh dilutions from the stock solution for each experiment. |
| Inconsistent or weaker than expected inhibitory effects. | Degradation of the compound. | Verify the storage conditions. CGS-9343B should be stored desiccated and at the recommended temperatures.[3][5] Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect concentration used. | Confirm the calculations for the dilution of the stock solution. It is also advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. | |
| Observed cellular effects are not consistent with calmodulin inhibition. | Off-target effects of CGS-9343B. | Be aware of the known off-target effects on ion channels.[6] Consider using a structurally different calmodulin inhibitor as a control to confirm that the observed effects are due to calmodulin inhibition. |
| Difficulty in dissolving the solid compound. | Physical properties of the compound. | Use a vortex mixer or sonication to aid in the dissolution of CGS-9343B in the recommended solvents (DMSO or ethanol).[4] Gentle warming can also be applied when using ethanol.[4] |
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 544.61 g/mol | [3][4] |
| IC50 (Calmodulin-stimulated cAMP phosphodiesterase) | 3.3 nM | [3][5] |
| IC50 (Protein Kinase C) | > 100 µM | [1] |
| IC50 (Displacement of [3H]spiperone from dopamine receptors) | 4.8 µM | [1] |
| Solubility in DMSO | up to 50 mM | [4] |
| Solubility in Ethanol | up to 10 mM (with gentle warming) | [4] |
Experimental Protocols
1. General Protocol for In Vitro Calmodulin-Stimulated cAMP Phosphodiesterase Inhibition Assay
-
Objective: To determine the inhibitory effect of CGS-9343B on the activity of calmodulin-stimulated cAMP phosphodiesterase.
-
Materials:
-
CGS-9343B
-
Calmodulin
-
cAMP phosphodiesterase (PDE1)
-
cAMP
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and CaCl2)
-
Phosphate detection reagent (e.g., Malachite Green)
-
-
Procedure:
-
Prepare a stock solution of CGS-9343B in DMSO.
-
In a microplate, add the assay buffer.
-
Add various concentrations of CGS-9343B to the wells.
-
Add a constant amount of calmodulin and cAMP phosphodiesterase to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to calmodulin.
-
Initiate the reaction by adding cAMP as the substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add 5'-Nucleotidase to convert the product (AMP) to adenosine and inorganic phosphate.
-
Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate produced.
-
Calculate the percentage of inhibition for each concentration of CGS-9343B and determine the IC50 value.
-
2. General Protocol for Assessing the Effect of CGS-9343B on Intracellular Calcium Mobilization
-
Objective: To evaluate the impact of CGS-9343B on intracellular calcium levels in cultured cells.
-
Materials:
-
Cultured cells (e.g., PC12 cells)
-
CGS-9343B
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Balanced salt solution (BSS) or appropriate cell culture medium
-
Agonist to induce calcium mobilization (e.g., a neurotransmitter or ionophore)
-
-
Procedure:
-
Plate cells on a suitable culture vessel (e.g., glass-bottom dish) and allow them to adhere.
-
Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in BSS.
-
Remove the culture medium from the cells and wash with BSS.
-
Incubate the cells with the loading solution in the dark at room temperature or 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the cells with BSS to remove the excess dye.
-
Add BSS containing various concentrations of CGS-9343B and incubate for a defined period.
-
Place the cells on a fluorescence microscope or a plate reader equipped for calcium imaging.
-
Record the baseline fluorescence.
-
Add the agonist to stimulate an increase in intracellular calcium and continue recording the fluorescence changes over time.
-
Analyze the fluorescence data to determine the effect of CGS-9343B on the amplitude and kinetics of the calcium signal.
-
Visualizations
Caption: Mechanism of action of CGS-9343B as a calmodulin inhibitor.
Caption: A generalized experimental workflow for utilizing CGS-9343B.
References
- 1. researchgate.net [researchgate.net]
- 2. CGS 9343B, a novel, potent, and selective inhibitor of calmodulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMRB Featured System: Calmodulin [bmrb.io]
- 6. Inhibition of membrane currents and rises of intracellular Ca2+ in PC12 cells by CGS 9343B, a calmodulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel calmodulin antagonist, CGS 9343B, modulates calcium-dependent changes in neurite outgrowth and growth cone movements - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Zaldaride's impact on normal gut function in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the impact of Zaldaride on normal gut function in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on the gut?
This compound is an anti-diarrheal compound that acts as a calmodulin inhibitor.[1][2] Its primary effect is to reduce intestinal secretion and motility. It achieves this by inhibiting calmodulin, which is a key modulator of intracellular calcium signaling pathways.[3][4] Specifically, this compound has been shown to inhibit the activation of Ca2+/calmodulin-sensitive adenylate cyclase or guanylate cyclase linked to a receptor.[1] This action helps in reducing fluid and electrolyte secretion into the intestinal lumen, which is a hallmark of diarrhea.
Q2: Under what experimental circumstances would I need to mitigate this compound's effects on gut function?
While this compound's anti-diarrheal properties are its main feature, researchers may need to mitigate its impact on normal gut function in scenarios where the primary focus of the experiment is not on gut motility or secretion, but this compound is being used for other purposes. For instance:
-
When studying the systemic effects of a co-administered drug that might be affected by altered gut transit time.
-
When investigating the role of calmodulin in other physiological processes within the gastrointestinal tract that are unrelated to diarrhea.
-
When a study requires a return to baseline gut function after a period of this compound-induced inhibition.
Q3: What are the known side effects of this compound on the gastrointestinal tract?
Studies have shown that this compound, particularly at its anti-diarrheal doses, does not exert significant anti-propulsive effects, unlike loperamide which is known to cause constipation.[2][5][6] However, at very high doses (30 and 100 mg/kg in rats), this compound can reduce gastric emptying and intestinal propulsion.[2]
Troubleshooting Guide
Issue: Unexpected reduction in gastrointestinal motility in our animal model after this compound administration.
Possible Cause 1: High Dosage of this compound
While this compound is reported to have less impact on gut motility at therapeutic doses compared to loperamide, high concentrations can inhibit gastrointestinal propulsion.[2]
-
Solution: Review the dosage of this compound being used. If the experimental design allows, reduce the concentration to a level that achieves the desired primary effect without significantly impacting motility. A dose-response study may be necessary to determine the optimal concentration for your specific model.
Possible Cause 2: Synergistic effects with other compounds
The experimental protocol may involve other substances that could potentiate the effects of this compound on gut motility.
-
Solution: Carefully review all co-administered substances. If possible, stagger the administration of this compound and other compounds to differentiate their individual effects on gut function.
Issue: Difficulty re-establishing normal gut function after this compound treatment in a longitudinal study.
Possible Cause: Prolonged inhibition of calmodulin-dependent pathways.
Continuous administration of this compound may lead to a sustained suppression of the signaling pathways that regulate normal gut motility and secretion.
-
Solution 1: Implement a washout period. After the final dose of this compound, allow for a sufficient washout period for the drug to be cleared from the system and for gut function to return to baseline. The duration of this period will depend on the animal model and the dosage used.
-
Solution 2: Administer a pro-motility agent. In some cases, a pro-motility agent may be used to counteract the residual inhibitory effects of this compound. Agents that work through different mechanisms, such as 5-HT4 receptor agonists, could be considered. However, this should be done with caution and with a clear understanding of the potential interactions.
Experimental Protocols and Data
Intestinal Transit Assay (Charcoal Meal Test)
This protocol is used to assess the effect of a compound on gastrointestinal motility by measuring the transit of a non-absorbable marker.[7]
Methodology:
-
Animal Model: Mice or rats are typically used. Animals should be fasted overnight with free access to water.
-
Drug Administration: Administer this compound or the vehicle control orally or via the desired route at a predetermined time before the marker.
-
Marker Administration: Administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia) orally.
-
Observation: After a specific time (e.g., 20-30 minutes), humanely euthanize the animals.
-
Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: The intestinal transit is expressed as a percentage of the total length of the small intestine.
Data Summary: this compound vs. Loperamide on Gastrointestinal Propulsion in Rats [2]
| Compound | Dose (p.o.) | Gastric Emptying (% inhibition) | Small Intestinal Propulsion (% inhibition) | Proximal Colonic Propulsion (% inhibition) | Distal Colonic Propulsion (% inhibition) |
| This compound | 3 mg/kg | Not significant | Not significant | Not significant | Not significant |
| 10 mg/kg | Not significant | Not significant | Not significant | Not significant | |
| 30 mg/kg | Significant | Significant | Significant | Significant | |
| 100 mg/kg | Significant | Significant | Significant | Significant | |
| Loperamide | 0.3 mg/kg | Significant | Significant | Significant | Significant |
| 1 mg/kg | Significant | Significant | Significant | Significant | |
| 3 mg/kg | Significant | Significant | Significant | Significant |
Ussing Chamber Assay for Intestinal Ion Secretion
This ex vivo technique measures ion transport across the intestinal epithelium, providing insights into the secretory or absorptive effects of a compound.[8]
Methodology:
-
Tissue Preparation: A segment of the intestine (e.g., colon) is excised from a euthanized animal and the muscle layers are stripped away to isolate the mucosa.
-
Mounting: The mucosal sheet is mounted between the two halves of an Ussing chamber, separating the mucosal and serosal sides.
-
Bathing Solution: Both sides are bathed in oxygenated Ringer's solution maintained at 37°C.
-
Electrophysiological Measurements: The potential difference across the epithelium is clamped to 0 mV, and the short-circuit current (Isc) is measured. The Isc represents the net ion transport.
-
Drug Application: this compound and various secretagogues (e.g., acetylcholine, forskolin) are added to the bathing solutions to assess their effects on ion transport.
Data Summary: Effect of this compound on Secretagogue-Induced Short-Circuit Current (Isc) in Rat Colonic Mucosa [1]
| Secretagogue | This compound Concentration | % Inhibition of Isc Increase |
| 16,16-dimethyl prostaglandin E2 | ≥10 µM | Significant |
| Escherichia coli heat-stable enterotoxin STa | ≥10 µM | Significant |
| Forskolin | Not specified | No significant effect |
| 8-bromo cAMP | Not specified | No significant effect |
| Nitroprusside | Not specified | No significant effect |
| 8-bromo cGMP | Not specified | No significant effect |
Visualizations
Caption: this compound's inhibitory action on the Calmodulin signaling pathway.
Caption: Workflow for the intestinal transit (charcoal meal) assay.
Caption: Troubleshooting logic for unexpected motility changes.
References
- 1. Effect of this compound maleate, an antidiarrheal compound, on intracellular cyclic nucleotide-mediated intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of KW-5617 (this compound maleate), a potent and selective calmodulin inhibitor, on secretory diarrhea and on gastrointestinal propulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound maleate, an antidiarrheal compound, on intracellular Ca2+-mediated short-circuit current response in the rat colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound maleate, an intestinal calmodulin inhibitor, in the therapy of travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound maleate, an antidiarrheal compound, on fecal pellet output induced by hyperpropulsion in gastrointestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound maleate, an antidiarrheal compound, on fecal pellet output induced by hyperpropulsion in gastrointestine of rats. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
Technical Support Center: Zaldaride-Calmodulin Interaction Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of Zaldaride for calmodulin in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of calmodulin.[1][2][3] Its primary mechanism of action is the inhibition of calmodulin-stimulated cyclic AMP (cAMP) phosphodiesterase activity.[1][3] It is suggested that this compound inhibits the activation of Ca2+/calmodulin-sensitive adenylate cyclase or guanylate cyclase.
Q2: What are the known quantitative measures of this compound's potency for calmodulin?
A2: this compound has a reported IC50 of 3.3 nM for the inhibition of calmodulin-stimulated cAMP phosphodiesterase activity.[1][3] In studies on rat colonic mucosa, this compound and its optical isomers showed IC50 values of approximately 3-4 µM for the inhibition of acetylcholine-induced ion transport.[4] A direct binding affinity (Kd) value for the this compound-calmodulin interaction has not been prominently reported in the reviewed literature.
Q3: What are the known off-target effects of this compound?
A3: this compound has been observed to reversibly block voltage-activated sodium (Na+), calcium (Ca2+), and potassium (K+) channels in PC12 cells and to inhibit nicotinic acetylcholine receptors (nAChR).[1][2][3]
Q4: Which signaling pathways are regulated by calmodulin and can be affected by this compound?
A4: Calmodulin is a crucial calcium sensor that regulates numerous signaling pathways. Two key pathways that are likely to be affected by this compound are the Calcineurin-NFAT pathway and the Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathway.[5][6][7][8][9] Inhibition of calmodulin by this compound would be expected to disrupt the downstream signaling of these pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's interaction with its primary target and known off-targets.
Table 1: this compound Potency for Calmodulin
| Assay | Parameter | Value | Reference |
| Calmodulin-stimulated cAMP phosphodiesterase activity | IC50 | 3.3 nM | [1][3] |
| Acetylcholine-induced ion transport in rat colonic mucosa | IC50 | ~ 3-4 µM | [4] |
| Direct Binding Affinity | Kd | Not Reported |
Table 2: Known Off-Target Effects of this compound
| Off-Target | Effect | Cell Line | Quantitative Data | Reference |
| Voltage-gated Na+ channels | Reversible block | PC12 cells | Specific IC50/Ki not reported | [1][2][3] |
| Voltage-gated Ca2+ channels | Reversible block | PC12 cells | Specific IC50/Ki not reported | [1][2][3] |
| Voltage-gated K+ channels | Reversible block | PC12 cells | Specific IC50/Ki not reported | [1][2][3] |
| Nicotinic acetylcholine receptors (nAChR) | Inhibition | PC12 cells | Specific IC50/Ki not reported | [1][2][3] |
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key experiments to validate this compound's specificity for calmodulin, along with troubleshooting guides to address common issues.
Affinity Pull-Down Assay
This assay is used to demonstrate a direct physical interaction between this compound and calmodulin in a complex mixture like a cell lysate.
Experimental Workflow Diagram:
Caption: Workflow for this compound-Calmodulin Affinity Pull-Down Assay.
Detailed Protocol:
-
Preparation of this compound-conjugated beads:
-
Select affinity beads with a suitable linker for conjugating this compound (e.g., NHS-activated sepharose beads).
-
Follow the manufacturer's protocol to covalently couple this compound to the beads.
-
Thoroughly wash the beads to remove any unbound this compound.
-
Prepare control beads (without this compound) to assess non-specific binding.
-
-
Cell Lysate Preparation:
-
Culture cells of interest and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the total protein concentration of the lysate.
-
-
Binding:
-
Incubate a defined amount of cell lysate (e.g., 1 mg of total protein) with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer (lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or a buffer containing a high concentration of free this compound as a competitor).
-
-
Analysis:
-
Neutralize the eluate if a low pH elution buffer was used.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for calmodulin, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate. A band corresponding to calmodulin in the eluate from the this compound-conjugated beads, but not in the control beads, indicates a specific interaction.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background/non-specific binding to control beads | Insufficient washing; Hydrophobic interactions with beads. | Increase the number of washes; Increase the detergent concentration (e.g., Tween-20) in the wash buffer; Pre-clear the lysate by incubating with control beads before the pull-down.[10] |
| No calmodulin detected in the eluate | Inefficient this compound conjugation; Low expression of calmodulin in the lysate; Interaction is too weak to be detected. | Verify this compound conjugation using a suitable method; Confirm calmodulin expression in the input lysate via Western blot; Increase the amount of lysate or beads used; Optimize binding conditions (time, temperature). |
| Calmodulin detected in both this compound and control bead eluates | Calmodulin is binding non-specifically to the beads. | Increase the stringency of the wash buffer (higher salt or detergent concentration); Use a different type of affinity bead. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding can stabilize a protein against thermal denaturation.
Logical Relationship Diagram:
Caption: Logic of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment:
-
Culture cells and treat them with either vehicle (e.g., DMSO) or a saturating concentration of this compound for a defined period (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble calmodulin in each sample by Western blot.
-
Plot the percentage of soluble calmodulin against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated samples indicates target engagement and stabilization.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No clear melting curve | Temperature range is not optimal; Calmodulin is very stable or unstable. | Adjust the temperature range to be broader or narrower around the expected melting point; Optimize the heating time. |
| No thermal shift observed with this compound | This compound does not significantly alter calmodulin's thermal stability; Insufficient this compound concentration or incubation time. | This is a limitation of the assay, as not all binding events cause a thermal shift;[11] Increase this compound concentration or incubation time. |
| Inconsistent results between replicates | Uneven heating; Incomplete cell lysis. | Ensure uniform heating of all samples in the thermocycler; Optimize the freeze-thaw lysis protocol.[12] |
| High variability in protein levels at baseline (no heat) | Unequal cell numbers in aliquots. | Ensure accurate and consistent aliquoting of the cell suspension. |
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to quantitatively measure the binding kinetics (association and dissociation rates) and affinity (Kd) of a small molecule to a protein.
Experimental Workflow Diagram:
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Detailed Protocol:
-
Immobilization of Calmodulin:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Inject purified calmodulin over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups with ethanolamine.
-
A reference flow cell should be prepared in the same way but without calmodulin immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of this compound concentrations in a suitable running buffer (e.g., HBS-EP).
-
Inject the this compound solutions over the calmodulin-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
Switch back to running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the calmodulin-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low immobilization level of calmodulin | Inappropriate buffer pH for immobilization; Inactive protein. | Optimize the pH of the coupling buffer to be below the pI of calmodulin; Ensure that the purified calmodulin is active and properly folded. |
| High non-specific binding to the reference cell | This compound is "sticky" and binds to the chip matrix. | Add a small amount of detergent (e.g., 0.005% Tween-20) to the running buffer; Try a different type of sensor chip with a lower-binding surface. |
| Data does not fit a simple 1:1 binding model | Complex binding kinetics (e.g., conformational change upon binding); Mass transport limitations. | Try more complex binding models (e.g., two-state conformational change); Increase the flow rate during this compound injection to minimize mass transport effects. |
| No binding observed | This compound concentration is too low; Calmodulin is inactive after immobilization. | Test a wider range of this compound concentrations; Use a gentler immobilization chemistry or a capture-based approach (e.g., using a tagged calmodulin). |
Signaling Pathway Diagrams
The following diagrams illustrate the key calmodulin-dependent signaling pathways that can be investigated to assess the cellular effects of this compound.
CaMKII Signaling Pathway:
Caption: this compound inhibits the CaMKII signaling pathway.
Calcineurin-NFAT Signaling Pathway:
Caption: this compound inhibits the Calcineurin-NFAT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound maleate (CGS-9343B) | Calmodulin Antagonist | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 6. CaMKII Negatively Regulates Calcineurin-NFAT Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ca2+/Calmodulin-dependent Calcineurin/NFAT Signaling Pathway in the Pathogenesis of Insulin Resistance in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Single molecule pull-down for studying protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Analysis of Zaldaride and Loperamide for the Treatment of Traveler's Diarrhea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Zaldaride and Loperamide, two therapeutic agents for traveler's diarrhea. The information presented is based on clinical trial data and pharmacological studies, with a focus on their respective mechanisms of action, efficacy, and experimental protocols.
Introduction
Traveler's diarrhea is a common ailment affecting international travelers, characterized by loose stools and abdominal cramps. While often self-limiting, effective and rapid treatment is crucial to minimize discomfort and disruption of travel. Loperamide, a long-established over-the-counter medication, primarily acts by reducing intestinal motility. This compound, an investigational drug, offers a different therapeutic approach by inhibiting intestinal calmodulin, thereby targeting the secretory mechanisms of diarrhea. This guide will delve into a comparative analysis of these two agents.
Mechanisms of Action
The therapeutic effects of this compound and Loperamide stem from their distinct molecular interactions within the gastrointestinal tract.
This compound: Calmodulin Inhibition
This compound functions as a potent intestinal calmodulin inhibitor.[1][2] Calmodulin is a key intracellular calcium sensor that, when activated by elevated intracellular calcium levels, modulates the activity of various enzymes, including myosin light chain kinase (MLCK).[3][4] In the context of secretory diarrhea, the activation of MLCK leads to the phosphorylation of myosin light chain, which is associated with the contraction of the perijunctional actomyosin ring and an increase in intestinal epithelial permeability.[3][5] By inhibiting calmodulin, this compound is thought to prevent the activation of MLCK, thereby reducing intestinal ion and fluid secretion.[6][7] This mechanism suggests that this compound primarily exerts an antisecretory effect.[8]
Loperamide: Mu-Opioid Receptor Agonism
Loperamide is a synthetic, peripherally acting µ-opioid receptor agonist.[9][10] These receptors are G-protein coupled receptors located on the neurons of the myenteric plexus in the intestinal wall.[11] Upon binding, Loperamide activates the inhibitory G-protein (Gi/o).[11][12] This activation leads to the dissociation of the G-protein into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6][12] The βγ subunits can directly activate potassium channels, causing hyperpolarization, and inhibit calcium channels.[13] The collective effect of these actions is a reduction in the release of pro-secretory and pro-motility neurotransmitters like acetylcholine, which in turn decreases intestinal peristalsis and fluid secretion.[9][11]
Clinical Efficacy in Traveler's Diarrhea
Multiple clinical trials have compared the efficacy of this compound and Loperamide in the treatment of traveler's diarrhea. The primary endpoints in these studies were typically the duration of diarrhea and the number of unformed stools passed after initiation of treatment.
Quantitative Data Summary
| Efficacy Endpoint | This compound (20 mg, q.i.d.) | Loperamide (4 mg initial, 2 mg after each loose stool) | Placebo | Reference |
| Reduction in Duration of Diarrhea vs. Placebo | 23% - 53% | Superior to placebo | - | [2][14] |
| Reduction in Number of Unformed Stools (0-48h) vs. Placebo | 30% - 36% | Superior to placebo | - | [2][14] |
| Patients with >50% Reduction in Unformed Stools (after 48h) | Equally efficacious as Loperamide | Equally efficacious as this compound | - | [14] |
Key Findings from Comparative Trials
A randomized, placebo-controlled trial involving 179 American students in Mexico with traveler's diarrhea found that during the initial 48 hours of therapy, this compound (20 mg, four times a day) decreased the number of unformed stools by 30% and the duration of illness by 23% compared to placebo.[14] In the same study, Loperamide was superior to both this compound and placebo in the initial hours of treatment.[14] However, after 48 hours, Loperamide and this compound were found to be equally efficacious, both being superior to placebo.[14] The initial superiority of Loperamide was suggested to be related to its loading dose effect.[14]
Another study with a similar patient population and dosing for the 20 mg this compound arm also demonstrated a significant reduction in the duration of diarrhea by 53% compared to placebo.[2]
A larger randomized, double-blind, double-dummy study involving 436 tourists in Egypt compared this compound (with and without a loading dose), Loperamide, and placebo.[1] The results indicated that the this compound group with a loading dose (2 x 20 mg initially) showed no significant differences in cure rates compared to the Loperamide group.[1] this compound without a loading dose had significantly lower cure rates, similar to placebo.[1]
Experimental Protocols
The clinical trials comparing this compound and Loperamide for traveler's diarrhea generally followed a randomized, double-blind, placebo-controlled design.
Patient Population and Enrollment
The studies primarily enrolled otherwise healthy adults who developed acute traveler's diarrhea. Key inclusion criteria typically included:
-
A history of recent travel to a high-risk area.
-
The passage of three or more unformed stools in the preceding 24 hours.
-
The presence of at least one other symptom of enteric infection (e.g., abdominal pain or cramps, nausea, vomiting, fever).
Exclusion criteria often included:
-
Signs of dysentery (bloody or mucoid stools).
-
Recent use of antibiotics or other antidiarrheal medications.
-
Known allergies to the study medications.
-
Significant underlying medical conditions.
Treatment Regimens
-
This compound Group: Patients typically received a fixed dose of this compound maleate (e.g., 20 mg) administered four times daily for a duration of 48 hours.[2][14] In some studies, a loading dose of 40 mg was administered.[1]
-
Loperamide Group: Patients received an initial loading dose of 4 mg of Loperamide, followed by 2 mg after each subsequent unformed stool, not exceeding a maximum daily dose (e.g., 16 mg).[1][14]
-
Placebo Group: Patients received a matching placebo identical in appearance to the active medications.
Data Collection and Outcome Measures
Patients were typically required to maintain a daily diary to record the time, consistency (watery, soft, or formed), and frequency of each bowel movement. They also recorded the presence and severity of associated symptoms. The primary efficacy endpoints were:
-
Time to last unformed stool (TLUS): The time from the first dose of the study medication to the last unformed stool passed before the resolution of diarrhea.
-
Number of unformed stools: The total number of watery or soft stools passed during a specified period (e.g., the first 48 hours of treatment).
Stool specimens were often collected at baseline for microbiological analysis to identify the causative pathogens.
Safety and Tolerability
Both this compound and Loperamide were generally well-tolerated in the clinical trials. Adverse events were typically mild and infrequent. For Loperamide, constipation is a known potential side effect due to its antimotility action. One of the theoretical advantages of this compound is that by primarily targeting secretion without significantly affecting motility, it may have a lower incidence of constipation.[8]
Conclusion
This compound and Loperamide are effective in treating traveler's diarrhea, though they operate through distinct mechanisms. Loperamide, a µ-opioid receptor agonist, provides rapid relief, particularly when a loading dose is administered, by reducing intestinal motility and secretion. This compound, a calmodulin inhibitor, primarily targets intestinal fluid and ion secretion. Clinical data suggests that while Loperamide may have a faster onset of action, this compound (especially with a loading dose) demonstrates comparable efficacy to Loperamide after 48 hours of treatment. The different mechanisms of action may offer therapeutic advantages in specific patient populations, and this compound's antisecretory focus presents a potentially valuable alternative with a possibly lower risk of constipation. Further research and direct head-to-head trials with optimized dosing regimens would be beneficial to fully elucidate the comparative effectiveness and safety profiles of these two agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Aftiphilin Regulation of Myosin Light Chain Kinase Activity Promotes Actin Dynamics and Intestinal Epithelial Barrier Function [frontiersin.org]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Differential modulation of mu-opioid receptor signaling to adenylyl cyclase by RGS proteins 4 or 8 and 7 in permeabilised C6 cells is Gα subtype dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myosin light chain kinase inhibition: correction of increased intestinal epithelial permeability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparing patients to travel abroad safely. Part 4: Reducing risk of accidents, diarrhea, and sexually transmitted diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CONSORT 2010 Explanation and Elaboration: updated guidelines for reporting parallel group randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative analysis of Zaldaride and other calmodulin inhibitors
A Comparative Analysis of Zaldaride and Other Calmodulin Inhibitors for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of this compound and other prominent calmodulin (CaM) inhibitors, including W-7, Trifluoperazine, and Calmidazolium. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance with supporting experimental data.
Introduction to Calmodulin and its Inhibition
Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signal transduction pathways. Upon binding to Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream effector proteins. These include protein kinases, phosphatases, phosphodiesterases, and ion channels. Consequently, calmodulin is implicated in diverse physiological processes such as smooth muscle contraction, inflammation, apoptosis, and intracellular signaling cascades. The inhibition of calmodulin has emerged as a significant therapeutic strategy for various diseases, including diarrhea, cancer, and neurological disorders.
This guide focuses on a comparative analysis of this compound, a potent and selective calmodulin inhibitor, against other well-characterized inhibitors: W-7, Trifluoperazine, and Calmidazolium. We will delve into their mechanisms of action, inhibitory potencies, selectivity, and provide detailed experimental protocols for their evaluation.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and other calmodulin inhibitors, providing a basis for their comparison.
Table 1: Inhibitory Potency against Calmodulin-Dependent Enzymes
| Compound | Target Enzyme | IC₅₀ | Ki | Kd |
| This compound maleate | CaM-stimulated cAMP phosphodiesterase | 3.3 nM[1] | N/A | N/A |
| Acetylcholine-induced ion transport | ~3-4 µM[2] | N/A | N/A | |
| W-7 | Ca²⁺-calmodulin-dependent phosphodiesterase | 28 µM[3] | 300 µM[3] | N/A |
| Myosin light chain kinase (MLCK) | 51 µM[3] | N/A | N/A | |
| Trifluoperazine | CaM-sensitive Ca²⁺-ATPase | Lower than other ATPases [N/A] | N/A | Low µM range[4] |
| Acetylcholine-induced secretion | 0.2 µM[5] | N/A | N/A | |
| High [K+]-induced secretion | 2.2 µM[5] | N/A | N/A | |
| Calmidazolium | CaM-dependent phosphodiesterase | N/A | N/A | 3 ± 2 µM[6][7] |
Table 2: Selectivity and Other Reported Activities
| Compound | Selectivity Profile | Other Notable Activities |
| This compound maleate | Described as a selective calmodulin inhibitor[8][9] | Antidiarrheal agent[8][10]; Inhibits voltage-gated Na⁺, Ca²⁺, and K⁺ currents[1] |
| W-7 | Also inhibits myosin light chain kinase and affects transcytosis and lysosomal transport[3][11] | Induces apoptosis and has antitumor activity[12] |
| Trifluoperazine | Also a dopamine D2 receptor antagonist; inhibits calmodulin-insensitive ATPases at higher concentrations [N/A] | Antipsychotic and anxiolytic agent[13]; Can cause extrapyramidal side effects[14] |
| Calmidazolium | Known to have off-target effects and cytotoxicity[15][16] | Induces apoptosis and cardiotoxicity through oxidative stress and calcium aggravation[17][18] |
Mechanism of Action and Signaling Pathways
Calmodulin inhibitors function by binding to calmodulin and preventing it from interacting with its target proteins. This inhibition is often dependent on the calcium-bound state of calmodulin.
Calmodulin Activation and Inhibition Pathway
The following diagram illustrates the general mechanism of calmodulin activation by calcium and its subsequent inhibition by a calmodulin inhibitor, leading to the blockade of downstream signaling.
Caption: Calmodulin activation by Ca²⁺ and subsequent inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of calmodulin inhibitors are provided below.
Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of a compound to inhibit the activity of a calmodulin-dependent phosphodiesterase, a common target for screening calmodulin inhibitors.
Workflow Diagram:
Caption: Workflow for a phosphodiesterase activity assay.
Detailed Protocol:
-
Prepare Reagents:
-
Assay Buffer: e.g., 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM CaCl₂.
-
Calmodulin (CaM) solution.
-
Phosphodiesterase (PDE1) enzyme solution.
-
Test compound (inhibitor) dilutions.
-
Substrate: ³H-cAMP or ³H-cGMP.
-
Stop Solution: e.g., 0.1 M HCl.
-
Snake Venom Nucleotidase solution.
-
Anion-exchange resin (e.g., Dowex).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, calmodulin, PDE1 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding the ³H-cAMP or ³H-cGMP substrate.
-
Incubate for a defined period (e.g., 20 minutes) at 30°C.
-
Terminate the reaction by adding the stop solution or by boiling.
-
Add snake venom nucleotidase to convert the resulting ³H-AMP or ³H-GMP to ³H-adenosine or ³H-guanosine.
-
Incubate for a further 10 minutes at 30°C.
-
Add the anion-exchange resin to bind the unreacted substrate.
-
Centrifuge to pellet the resin.
-
Transfer an aliquot of the supernatant to a scintillation vial and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calmodulin Pull-Down Assay
This assay is used to determine the binding of a protein of interest to calmodulin in a calcium-dependent or independent manner and can be adapted to assess the effect of inhibitors on this interaction.
Workflow Diagram:
Caption: Workflow for a calmodulin pull-down assay.
Detailed Protocol:
-
Prepare Reagents:
-
Lysis Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, and protease inhibitors.
-
Binding/Wash Buffer: Lysis buffer supplemented with either 2 mM CaCl₂ or 5 mM EGTA.
-
Elution Buffer: e.g., SDS-PAGE sample buffer or a high concentration of EGTA.
-
Calmodulin-agarose beads.
-
-
Assay Procedure:
-
Prepare a protein lysate from cells or tissues of interest.
-
Equilibrate the calmodulin-agarose beads with the binding buffer (containing either CaCl₂ or EGTA).
-
Incubate the protein lysate with the equilibrated beads for 2-4 hours at 4°C with gentle rotation. If testing an inhibitor, add it to the lysate during this incubation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with the corresponding binding/wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding the elution buffer and boiling or incubating at room temperature.
-
Collect the eluate after centrifugation.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using an antibody against the protein of interest to determine if it was pulled down with calmodulin.
-
In Vivo Performance and Toxicology
This compound maleate has been studied for its antidiarrheal effects in both animal models and human clinical trials. In rats, it has been shown to ameliorate secretory diarrhea induced by prostaglandins and castor oil.[8][9] Clinical trials in patients with traveler's diarrhea demonstrated that this compound reduces the duration of diarrhea and the number of unformed stools.[10] It is considered to have a favorable side-effect profile, with less constipation compared to loperamide.[8]
W-7 has been shown to inhibit tumor growth in vivo in human multiple myeloma models. [N/A] However, it can also affect various cellular processes, including transcytosis and lysosomal transport, suggesting potential for off-target effects.[11]
Trifluoperazine is an antipsychotic drug with known central nervous system effects. Its use is associated with a risk of extrapyramidal side effects, such as Parkinson-like symptoms and tardive dyskinesia.[13][14] It can also cause sedation, dry mouth, and blurred vision.[14] In terms of hepatotoxicity, rare instances of clinically apparent acute liver injury have been reported.
Calmidazolium is known for its cytotoxicity and off-target effects.[15][16] It has been shown to induce cardiotoxicity through mechanisms involving calcium aggravation and oxidative stress, leading to apoptosis.[17][18]
Conclusion
This compound emerges as a potent and selective calmodulin inhibitor with a well-defined therapeutic application as an antidiarrheal agent. Its high potency, with an IC₅₀ in the nanomolar range for inhibiting CaM-stimulated cAMP phosphodiesterase, sets it apart from other inhibitors like W-7 and Trifluoperazine, which have IC₅₀ values in the micromolar range. While Trifluoperazine and Calmidazolium are also potent calmodulin inhibitors, their utility in research and as therapeutic agents is hampered by their significant off-target effects and toxicity profiles. W-7 offers a more selective profile than Trifluoperazine and Calmidazolium but is less potent than this compound.
The choice of a calmodulin inhibitor will ultimately depend on the specific research or therapeutic goal. For applications requiring high potency and selectivity with a favorable in vivo profile, this compound represents a strong candidate. For broader studies on the role of calmodulin in various cellular processes, the other inhibitors can be useful tools, provided their off-target effects are carefully considered and controlled for in experimental designs. This comparative guide provides the necessary data and protocols to aid researchers in making an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of the antidiarrheal effects of this compound maleate and its optical isomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trifluoperazine Regulation of Calmodulin Binding to Fas: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics and structural changes of calmodulin upon interaction with the antagonist calmidazolium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of KW-5617 (this compound maleate), a potent and selective calmodulin inhibitor, on secretory diarrhea and on gastrointestinal propulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound maleate, an intestinal calmodulin inhibitor, in the therapy of travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The calmodulin antagonist W-7 affects transcytosis, lysosomal transport, and recycling but not endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. W-7 hydrochloride | PDE | Myosin | CaMK | Apoptosis | TargetMol [targetmol.com]
- 12. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 13. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidation of the inhibition mechanism of calmodulin, a protein that is essential for life | [pasteur.fr]
- 15. researchgate.net [researchgate.net]
- 16. Cardiotoxicity of calmidazolium chloride is attributed to calcium aggravation, oxidative and nitrosative stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of Zaldaride's Optical Isomers in Preclinical Diarrhea Models
A comprehensive analysis of the antidiarrheal and antisecretory properties of Zaldaride's stereoisomers, supported by experimental data from rodent models.
This compound, a potent calmodulin inhibitor, has demonstrated efficacy in the management of secretory diarrhea. As a chiral molecule, it exists as two optical isomers, the R(-) and S(+) enantiomers. This guide provides a comparative analysis of the preclinical efficacy of this compound maleate (a racemic mixture) and its individual optical isomers in established rat models of diarrhea. The data presented herein is crucial for researchers and drug development professionals engaged in the discovery and optimization of novel antidiarrheal agents.
Comparative Efficacy in Diarrhea Models
The antidiarrheal potency of this compound maleate and its optical isomers was evaluated in two distinct rat models: castor oil-induced diarrhea and 16,16-dimethyl prostaglandin E2 (dmPGE2)-induced diarrhea.[1] These models are widely accepted for their ability to mimic the pathophysiology of secretory diarrhea, characterized by increased intestinal fluid and electrolyte secretion.
Castor Oil-Induced Diarrhea
In the castor oil-induced diarrhea model, both this compound maleate and its S(+)-isomer demonstrated a significant dose-dependent inhibition of diarrheal incidence. Notably, the R(-)-isomer was found to be inactive in this model.[1]
16,16-Dimethyl Prostaglandin E2-Induced Diarrhea
The dmPGE2-induced diarrhea model further elucidated the differential potency of the isomers. The S(+)-isomer was the most potent, followed by the racemic this compound maleate, while the R(-)-isomer showed the least activity.[1] The median effective doses (ED50) for ameliorating diarrhea were determined to be 10 mg/kg for the S(+)-isomer and 25 mg/kg for this compound maleate. The ED50 for the R(-)-isomer was above 30 mg/kg.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical studies, including efficacy in different diarrhea models, antisecretory action, and pharmacokinetic parameters.
Table 1: Efficacy in Rat Diarrhea Models [1]
| Compound | Castor Oil-Induced Diarrhea | 16,16-Dimethyl Prostaglandin E2-Induced Diarrhea (ED50, mg/kg, p.o.) |
| This compound Maleate | Active | 25 |
| S(+)-Isomer | Active | 10 |
| R(-)-Isomer | Inactive | >30 |
Table 2: Antisecretory Action in Rat Colonic Mucosa [1]
| Compound | Inhibitory Action on Acetylcholine-Induced Ion Transport (IC50, µmol/l) |
| This compound Maleate | ~3-4 |
| S(+)-Isomer | ~3-4 |
| R(-)-Isomer | ~3-4 |
Table 3: Pharmacokinetic Parameters in Rats (30 mg/kg, p.o.) [1]
| Compound | Cmax (ng/ml) | AUC0-12 (ng-h/ml) |
| This compound Maleate | 378 | 1650 |
| S(+)-Isomer | 565 | 2230 |
| R(-)-Isomer | 271 | 613 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Castor Oil-Induced Diarrhea in Rats
This model assesses the antidiarrheal efficacy of a compound by measuring its ability to prevent or delay the onset of diarrhea induced by castor oil.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Diarrhea: A standardized dose of castor oil is administered orally to the rats.
-
Drug Administration: The test compounds (this compound maleate, S(+)-isomer, R(-)-isomer) or vehicle are administered orally at various doses prior to the induction of diarrhea.
-
Observation: The animals are observed for the presence and onset of diarrhea over a specified period.
-
Endpoint: The primary endpoint is the incidence of diarrhea, which is recorded and compared between the different treatment groups.
16,16-Dimethyl Prostaglandin E2 (dmPGE2)-Induced Diarrhea in Rats
This model evaluates the antisecretory effect of a compound by its ability to counteract the diarrhea induced by a prostaglandin analog.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Diarrhea: dmPGE2 is administered to the rats to induce intestinal fluid and electrolyte secretion, leading to diarrhea.
-
Drug Administration: The test compounds or vehicle are administered orally at various doses.
-
Observation: The severity of diarrhea is assessed based on the consistency of the fecal matter.
-
Endpoint: The ED50 value, the dose at which the compound produces a 50% reduction in the incidence of diarrhea, is calculated.
Ussing Chamber Experiments
This in vitro technique is used to measure ion transport across epithelial tissues, providing a direct assessment of the antisecretory activity of a compound.
-
Tissue Preparation: The colonic mucosa is excised from male Sprague-Dawley rats and mounted in Ussing chambers.
-
Experimental Setup: The chambers contain a physiological buffer solution, and the tissue is bathed on both the mucosal and serosal sides.
-
Measurement of Ion Transport: The short-circuit current (Isc), a measure of net ion transport, is monitored.
-
Stimulation and Inhibition: Ion secretion is stimulated by adding acetylcholine to the serosal side of the tissue. The inhibitory effect of the test compounds on the acetylcholine-induced increase in Isc is then measured.
-
Endpoint: The IC50 value, the concentration at which the compound causes a 50% inhibition of the stimulated ion transport, is determined.
Mechanism of Action: Signaling Pathway
This compound exerts its antidiarrheal effect by inhibiting calmodulin, a key intracellular calcium-binding protein.[1] In intestinal epithelial cells, an increase in intracellular calcium activates calmodulin, which in turn activates downstream effectors such as Calmodulin-Dependent Protein Kinase II (CaMKII). CaMKII can then phosphorylate and regulate the activity of ion channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to increased chloride and water secretion into the intestinal lumen. By inhibiting calmodulin, this compound disrupts this signaling cascade, thereby reducing intestinal secretion and alleviating diarrhea.
Experimental Workflow
The preclinical evaluation of this compound's optical isomers follows a systematic workflow, progressing from in vivo screening in established diarrhea models to in vitro mechanistic studies.
References
A Comparative Guide to the Antisecretory Mechanisms of Zaldaride in Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antisecretory agent Zaldaride with other alternatives, supported by experimental data. It is designed to be a valuable resource for researchers and professionals involved in the development of treatments for diarrheal diseases.
Introduction to Antisecretory Agents
Secretory diarrhea is a major global health concern, characterized by excessive intestinal fluid and electrolyte secretion. Antisecretory drugs aim to alleviate symptoms by directly targeting the mechanisms driving this hypersecretion. This guide focuses on this compound, a calmodulin inhibitor, and compares its performance against two widely used antidiarrheal agents: the opioid receptor agonist loperamide and the enkephalinase inhibitor racecadotril.
Mechanism of Action
The antisecretory effects of this compound, loperamide, and racecadotril are mediated by distinct signaling pathways within the intestinal epithelium and enteric nervous system.
This compound: Calmodulin Inhibition
This compound exerts its antisecretory effect by inhibiting calmodulin, a ubiquitous intracellular calcium-binding protein that plays a pivotal role in regulating numerous cellular processes, including intestinal ion transport. By binding to calmodulin, this compound prevents its calcium-induced conformational change, thereby inhibiting the activation of calmodulin-dependent enzymes such as adenylate cyclase and guanylate cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), which are key second messengers that stimulate chloride and water secretion from enterocytes.[1][2][3][4]
Loperamide: Opioid Receptor Agonism
Loperamide is a peripherally acting µ-opioid receptor agonist.[1][5][6] In the gastrointestinal tract, it binds to µ-opioid receptors on myenteric plexus neurons, which inhibits the release of acetylcholine and other pro-secretory neurotransmitters. This leads to a decrease in intestinal motility (peristalsis).[1][5] Loperamide also has a direct antisecretory effect on enterocytes, although the exact mechanism is not fully elucidated, it is thought to be independent of the cAMP pathway.[7]
References
- 1. Regulation by calcium and calmodulin of adenylate cyclase from rabbit intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calmodulin stimulation of adenylate cyclase of intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calmodulin regulation of adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calmodulin-regulated adenylyl cyclases and neuromodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidiarrheal Efficacy of Probiotic Bacteria in Castor Oil Induced Diarrheal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnfs.or.kr [pnfs.or.kr]
- 7. droracle.ai [droracle.ai]
A Comparative Guide to Zaldaride Maleate and Other Benzimidazole-Derived Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of compounds with a wide array of biological activities. This guide provides a comparative analysis of Zaldaride maleate, a well-characterized benzimidazole-derived calmodulin inhibitor, and other notable benzimidazole compounds that have demonstrated significant antiviral properties. While this compound maleate is primarily recognized for its antidiarrheal effects, this comparison serves to highlight the chemical versatility of the benzimidazole core and the distinct mechanisms of action that can be achieved through varied substitutions.
Overview of Compared Compounds
This guide focuses on a selection of benzimidazole derivatives that have been investigated for their therapeutic potential.
-
This compound Maleate: A potent and selective inhibitor of calmodulin, primarily developed for the treatment of secretory diarrhea.[1] Its mechanism involves the modulation of intracellular calcium signaling pathways.
-
Benzimidazole-based HCV NS5B Polymerase Inhibitors: A class of non-nucleoside inhibitors that allosterically target the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV), preventing viral replication.[2][3]
-
Benzimidazole-based HIV-1 Reverse Transcriptase Inhibitors (NNRTIs): These compounds, such as 1-(2',6'-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (NSC 625487), are non-nucleoside inhibitors that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity.[4]
-
Anti-Influenza Benzimidazole Derivatives: Certain aminobenzimidazole derivatives have shown protective effects in animal models of influenza infection, suggesting a potential mechanism that interferes with the virus's ability to replicate and cause pathology.[5]
Comparative Performance Data
The following tables summarize the quantitative data available for the selected benzimidazole-derived compounds, showcasing their distinct biological activities and potencies.
Table 1: Potency of this compound Maleate as a Calmodulin Inhibitor
| Compound | Target | Assay | IC50 | Reference |
| This compound Maleate | Calmodulin | CaM-stimulated cAMP phosphodiesterase activity | 3.3 nM | --INVALID-LINK-- |
Table 2: Antiviral Activity of Benzimidazole-Based HCV NS5B Polymerase Inhibitors
| Compound | Virus | Target | Assay | IC50/EC50 | Reference |
| Compound A | HCV | NS5B Polymerase | HCV RdRP activity | ~0.25 µM | [2] |
| Compound B | HCV | NS5B Polymerase | HCV RdRP activity | ~0.25 µM | [2] |
| Benzimidazole-coumarin conjugates | HCV | Viral Replication | Cell-based assay | 3.4 µM and 4.1 µM | [6] |
Table 3: Antiviral Activity of Benzimidazole-Based HIV-1 Inhibitors
| Compound | Virus | Target/Mechanism | Assay | IC50/EC50 | Reference |
| Compound 14 | HIV-1 | Protects A3G protein | Anti-HIV-1 replication in H9 cells | 3.45 nM | [7] |
| Compound 26 | HIV-1 | Protects A3G protein | Anti-HIV-1 replication in H9 cells | 58.03 nM | [7] |
| NSC 625487 | HIV-1 | Reverse Transcriptase (NNRTI) | HIV-1 induced cytopathic effect | - | [4][6] |
| Compound 696 | HIV-1 | Capsid protein (CA) | HIV-1 replication in U87-CD4-CCR5 cells | 2.3 ± 0.6 µM | [8] |
Table 4: In Vivo Efficacy of Anti-Influenza Benzimidazole Derivative
| Compound | Virus Strain | Model | Key Finding | Reference |
| Derivative 2519 | Influenza A/Puerto Rico/8/34 (H1N1) | Lethal influenza infection in mice | Reduced mortality by 60% | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound maleate and a general workflow for screening antiviral compounds.
Caption: this compound maleate inhibits the active Ca2+-Calmodulin complex.
Caption: A typical workflow for screening antiviral compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used in the evaluation of the compared compounds.
Calmodulin Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of a calmodulin-dependent enzyme, such as cAMP phosphodiesterase.
-
Protocol Outline:
-
A reaction mixture is prepared containing a buffer, Ca2+, calmodulin, and cAMP phosphodiesterase.
-
The substrate, cAMP, is added to the mixture.
-
The test compound (e.g., this compound maleate) at various concentrations is added to the reaction.
-
The reaction is incubated, and the amount of AMP produced is quantified, often using a colorimetric method.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
-
Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase (RdRP) Inhibition Assay
-
Principle: This biochemical assay measures the inhibition of the enzymatic activity of purified HCV NS5B polymerase.[2]
-
Protocol Outline:
-
Recombinant HCV NS5B polymerase is purified.
-
A reaction is set up containing the polymerase, a template RNA, ribonucleotides (including a labeled one, e.g., [α-32P]GTP), and a buffer with necessary cofactors (e.g., Mg2+).
-
The benzimidazole inhibitor is added at varying concentrations.
-
The reaction is incubated to allow for RNA synthesis.
-
The newly synthesized radiolabeled RNA is precipitated and collected on a filter.
-
The amount of incorporated radioactivity is measured using a scintillation counter to determine the level of polymerase activity.
-
IC50 values are determined from the dose-response curve.
-
Anti-HIV-1 Replication Assay (Cell-Based)
-
Principle: This assay determines the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.
-
Protocol Outline:
-
A suitable human T-cell line (e.g., H9 cells) or other susceptible cells (e.g., U87-CD4-CCR5) are cultured.[7][8]
-
Cells are infected with a known amount of HIV-1.
-
The infected cells are then treated with various concentrations of the benzimidazole compound.
-
The cultures are incubated for a period of time (e.g., several days).
-
The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the culture supernatant, using an ELISA.
-
The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated.
-
In parallel, a cytotoxicity assay (e.g., MTT assay) is performed on uninfected cells to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
-
In Vivo Anti-Influenza Virus Efficacy Study
-
Principle: This study evaluates the protective effect of a compound in an animal model of lethal influenza infection.[5]
-
Protocol Outline:
-
A group of mice is infected intranasally with a lethal dose of influenza virus (e.g., A/Puerto Rico/8/34 (H1N1)).
-
The test group of mice is treated with the benzimidazole derivative at a specific dose and schedule, while the control group receives a placebo.
-
The animals are monitored daily for signs of illness and mortality for a defined period (e.g., 14-21 days).
-
The primary endpoints are the reduction in mortality and the increase in the mean day of death in the treated group compared to the control group.
-
Histopathological analysis of lung tissue can also be performed to assess the reduction in virus-induced lung damage.
-
Conclusion
The benzimidazole core structure is a versatile platform for the development of a wide range of therapeutic agents. This compound maleate exemplifies the application of this scaffold in modulating host cell signaling pathways, specifically through the inhibition of calmodulin, to achieve an antidiarrheal effect. In contrast, other benzimidazole derivatives have been successfully designed to directly target viral proteins, such as the HCV NS5B polymerase and HIV-1 reverse transcriptase, thereby inhibiting viral replication. The ongoing research into aminobenzimidazoles for influenza treatment further underscores the potential of this chemical class in antiviral drug discovery. This comparative guide highlights the importance of structure-activity relationship studies in tailoring the biological activity of benzimidazole compounds for diverse therapeutic applications. Future research may explore the potential for dual-action benzimidazoles or the repurposing of existing compounds for new indications.
References
- 1. This compound maleate, an intestinal calmodulin inhibitor, in the therapy of travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Protective activity of novel benzimidazole derivatives at experimental influenza infection [covid19.neicon.ru]
- 6. researchgate.net [researchgate.net]
- 7. Development of benzimidazole derivatives to inhibit HIV-1 replication through protecting APOBEC3G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Zaldaride's Antidiarrheal Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zaldaride's performance against other antidiarrheal agents, supported by experimental data from various laboratory settings. This document summarizes key findings, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed research and development decisions.
This compound, a calmodulin inhibitor, has been investigated for its potential as an antidiarrheal agent. Its mechanism of action, centered on the modulation of intracellular calcium signaling, offers a distinct approach compared to other available treatments. This guide cross-validates its effects by examining data from preclinical animal models and clinical trials in humans, alongside a comparative analysis with established antidiarrheal drugs.
Comparative Analysis of Antidiarrheal Agents
This compound's efficacy has been evaluated against a placebo and the widely used antidiarrheal, loperamide. The following tables summarize the key performance indicators from preclinical and clinical studies.
Preclinical Efficacy in Rat Models of Diarrhea
Two common preclinical models used to assess antidiarrheal agents are the castor oil-induced and the 16,16-dimethyl prostaglandin E2 (dmPGE2)-induced diarrhea models in rats.
| Compound | Model | Dosage (p.o.) | Effect | Reference |
| This compound Maleate (ZAL) | Castor oil-induced | 30 mg/kg | Inhibition of diarrhea incidence | [1] |
| 16,16-dimethyl prostaglandin E2 | 25 mg/kg (ED50) | Ameliorated diarrhea | [1] | |
| S(+)-isomer of ZAL | Castor oil-induced | 10 mg/kg | Inhibition of diarrhea incidence | [1] |
| 16,16-dimethyl prostaglandin E2 | 10 mg/kg (ED50) | Ameliorated diarrhea | [1] | |
| R(-)-isomer of ZAL | Castor oil-induced | - | No effect | [1] |
| 16,16-dimethyl prostaglandin E2 | >30 mg/kg (ED50) | Significantly ameliorated diarrhea at 30 mg/kg | [1] | |
| Loperamide | Castor oil-induced | 0.31 mg/kg | 50% reduction in diarrhea | [2] |
| 16,16-dimethyl prostaglandin E2 | 0.1 and 1.0 mg/kg (s.c.) | Inhibited dmPGE2-induced diarrhea | [3] |
Clinical Efficacy in Traveler's Diarrhea
Clinical trials have compared this compound maleate to loperamide and a placebo in patients with traveler's diarrhea.
| Treatment | Dosage | Reduction in Unformed Stools (vs. Placebo) | Duration of Illness Reduction (vs. Placebo) | Reference |
| This compound Maleate | 20 mg (4x daily) | 30% (initial 48 hours) | 23% (initial 48 hours) | [4] |
| 20 mg (4x daily) | >50% (after 48 hours) | - | [4] | |
| 20 mg | 36% (0-48 hours) | 53% | [5] | |
| Loperamide | 4 mg initial, 2 mg after each unformed stool | Superior to this compound in initial hours | - | [4] |
| >50% (after 48 hours, comparable to this compound) | - | [4] |
Mechanisms of Action: A Comparative Overview
The therapeutic effects of this compound and its alternatives stem from their distinct molecular mechanisms.
| Drug | Primary Mechanism of Action |
| This compound | Calmodulin (CaM) inhibitor. By inhibiting CaM, it is suggested to inhibit Ca2+/calmodulin-sensitive adenylate cyclase or guanylate cyclase, thereby reducing intestinal ion secretion.[6][7] |
| Loperamide | µ-opioid receptor agonist in the myenteric plexus of the large intestine. This action decreases the tone of the longitudinal and circular smooth muscles, increasing intestinal transit time and allowing for more water absorption.[8] |
| Eluxadoline | Mixed opioid receptor modulator: a µ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist. This profile is thought to normalize bowel function without causing excessive constipation.[9][10] |
| Crofelemer | Inhibitor of two intestinal chloride channels: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC). This dual inhibition reduces chloride and water secretion into the gut lumen.[11][12][13][14] |
Experimental Protocols
Castor Oil-Induced Diarrhea in Rats
This model is widely used to screen for antidiarrheal activity. The active component of castor oil, ricinoleic acid, induces changes in intestinal fluid and electrolyte transport and increases peristalsis.
Protocol Outline:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Fasting: Animals are fasted for 18-24 hours before the experiment, with free access to water.
-
Grouping: Rats are divided into control, standard (e.g., loperamide), and test (this compound at various doses) groups.
-
Drug Administration: The test compounds or vehicle are administered orally (p.o.).
-
Induction of Diarrhea: One hour after drug administration, castor oil (typically 1-2 ml) is administered orally to each rat.
-
Observation: The animals are then observed for the onset, frequency, and consistency of diarrheal stools for a period of 4-8 hours.
-
Data Analysis: The percentage inhibition of diarrhea is calculated by comparing the number of diarrheal episodes in the treated groups to the control group.
16,16-Dimethyl Prostaglandin E2 (dmPGE2)-Induced Diarrhea in Rats
This model induces secretory diarrhea, mimicking conditions where intestinal secretion is the primary driver of diarrheal symptoms.
Protocol Outline:
-
Animal Model: Similar to the castor oil model, male rats are commonly used.
-
Drug Administration: this compound or other test compounds are administered orally.
-
Induction of Diarrhea: dmPGE2 is administered, often intraperitoneally (i.p.) or orally (p.o.), at a dose sufficient to induce diarrhea (e.g., 0.1-1.0 mg/kg p.o.).[3]
-
Observation: The number of defecation episodes and the consistency of the stool (soft or watery) are recorded.
-
Data Analysis: The efficacy of the test compound is determined by its ability to reduce the frequency and severity of diarrhea compared to the control group.
Ussing Chamber Experiments for Ion Secretion
The Ussing chamber is an in vitro technique used to measure ion transport across epithelial tissues, such as the intestinal mucosa. It provides direct evidence of a drug's effect on ion secretion.
Protocol Outline:
-
Tissue Preparation: A segment of the rat colon is excised and the mucosal layer is separated.
-
Mounting: The mucosal tissue is mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
Solutions: Both sides of the tissue are bathed in an oxygenated physiological salt solution (e.g., Krebs-Ringer bicarbonate solution).
-
Electrophysiological Measurements: The potential difference across the tissue is clamped to zero, and the short-circuit current (Isc), which represents the net ion transport, is measured.
-
Drug Application: After a baseline Isc is established, a secretagogue (e.g., acetylcholine, dmPGE2) is added to the serosal side to induce ion secretion.
-
Inhibitor Addition: this compound or other inhibitors are then added to assess their effect on the stimulated Isc. A reduction in the secretagogue-induced Isc indicates an inhibitory effect on ion secretion.[6][15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Comparison of the antidiarrheal effects of this compound maleate and its optical isomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loperamide antagonism of castor oil-induced diarrhea in rats: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 16,16-dimethylprostaglandin E2-induced diarrhea in cecectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound maleate (a new calmodulin antagonist) versus loperamide in the treatment of traveler's diarrhea: randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound maleate, an intestinal calmodulin inhibitor, in the therapy of travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound maleate, an antidiarrheal compound, on 16,16-dimethyl prostaglandin E2-induced intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound maleate, an antidiarrheal compound, on intracellular cyclic nucleotide-mediated intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Eluxadoline? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Crofelemer? [synapse.patsnap.com]
- 12. Crofelemer, an Antisecretory Antidiarrheal Proanthocyanidin Oligomer Extracted from Croton lechleri, Targets Two Distinct Intestinal Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crofelemer, an antisecretory antidiarrheal proanthocyanidin oligomer extracted from Croton lechleri, targets two distinct intestinal chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 15. Effects of this compound maleate, an antidiarrheal compound, on intracellular Ca2+-mediated short-circuit current response in the rat colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zaldaride and Racecadotril in the Modulation of Intestinal Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zaldaride and Racecadotril, two anti-diarrheal agents with distinct mechanisms of action targeting intestinal secretion. The following sections detail their signaling pathways, present available quantitative data from preclinical and clinical studies, and outline the experimental protocols used to evaluate their efficacy.
Mechanisms of Action: A Tale of Two Pathways
This compound and Racecadotril employ different molecular strategies to achieve their anti-secretory effects. This compound acts as a calmodulin inhibitor, while Racecadotril functions by inhibiting the enzyme enkephalinase.
This compound: This compound targets the intracellular calcium sensor protein, calmodulin. By inhibiting calmodulin, this compound is thought to interfere with the activation of Ca2+/calmodulin-sensitive adenylate cyclase or guanylate cyclase[1]. This ultimately disrupts the signaling cascades that lead to increased intestinal ion and water secretion, particularly in response to secretagogues like prostaglandin E2[2][3].
Racecadotril: This drug is a prodrug that is rapidly converted to its active metabolite, thiorphan. Thiorphan inhibits neutral endopeptidase (neprilysin), also known as enkephalinase, an enzyme responsible for the degradation of endogenous enkephalins[4][5][6]. The resulting increase in local concentrations of enkephalins allows them to bind to and activate delta-opioid receptors on enterocytes[4][5]. This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, thereby reducing the hypersecretion of water and electrolytes into the intestinal lumen[2]. A key advantage of Racecadotril is its peripheral action, as it does not cross the blood-brain barrier, thus avoiding central nervous system side effects[4][6]. Furthermore, it selectively targets hypersecretion without affecting basal secretion or intestinal motility[4][6][7][8].
Signaling Pathway Diagrams
The distinct mechanisms of this compound and Racecadotril are visualized in the following diagrams:
Comparative Efficacy: A Review of the Data
Preclinical Data
| Parameter | This compound | Racecadotril | Study Type |
| Effect on Prostaglandin E2-induced Diarrhea | Significantly ameliorated diarrhea at doses of 1 and 3 mg/kg (p.o.) in female and male rats, respectively[9]. | Not directly reported in the provided search results. | In vivo (Rat model) |
| Effect on Castor Oil-induced Diarrhea | Significantly reduced the incidence of diarrhea at doses of 10 and 30 mg/kg (p.o.) in female and male rats, respectively[9]. | Mitigated castor oil-induced diarrhea in rats[8]. | In vivo (Rat model) |
| Effect on Short-Circuit Current (Isc) | Attenuated the 16,16-dimethyl prostaglandin E2-induced increase in Isc in rat colonic mucosa at ≥10 µM[1]. | Not directly reported in the provided search results. | Ex vivo (Ussing Chamber) |
| Effect on Cholera Toxin-induced Secretion | Not directly reported in the provided search results. | Inhibited cholera toxin-induced secretion in canine and human jejunum[7][8]. | In vivo (Canine, Human models) |
Clinical Data
| Parameter | This compound | Racecadotril | Study Type |
| Duration of Diarrhea | Reduced the duration of traveler's diarrhea by 53% at a 20 mg dose compared to placebo (P < 0.01)[10]. | Significantly shorter duration of symptoms compared to placebo (mean difference -53.48 hours)[11]. | Randomized Controlled Trial |
| Number of Unformed Stools | Reduced the number of unformed stools by 36% over 48 hours at a 20 mg dose compared to placebo (P < 0.05)[10]. | Produced a significant decrease in the number of bowel movements after 1 day of treatment compared to placebo (p = 0.027)[12]. | Randomized Controlled Trial |
| Stool Output/Weight | Not directly reported in the provided search results. | Produced a significant decrease in stool weight after 1 day of treatment compared to placebo (p = 0.025)[12]. Meta-analysis showed less stool output per day at 48h compared to placebo[11]. | Randomized Controlled Trial |
| Adverse Effects | Not detailed in the provided search results. | Comparable safety profile to placebo[11][12]. Less constipation compared to loperamide[13]. | Randomized Controlled Trial |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and Racecadotril.
Ussing Chamber Assay for Intestinal Ion Secretion
This ex vivo technique measures the transport of ions across an epithelial tissue, providing a direct assessment of secretory and absorptive processes.
Objective: To measure the effect of this compound or Racecadotril on secretagogue-induced ion transport (measured as short-circuit current, Isc) in isolated intestinal mucosa.
Protocol:
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat) and excise a segment of the desired intestinal region (e.g., colon, jejunum).
-
Immediately place the tissue in ice-cold, oxygenated Ringer's solution.
-
Open the intestinal segment along the mesenteric border and gently rinse with Ringer's solution to remove luminal contents.
-
Separate the mucosal layer from the underlying muscle layers (seromuscular stripping).
-
-
Ussing Chamber Setup:
-
Mount the prepared intestinal mucosa between the two halves of an Ussing chamber, separating the apical (mucosal) and basolateral (serosal) sides.
-
Fill both chambers with equal volumes of pre-warmed (37°C) and oxygenated (95% O2, 5% CO2) Ringer's solution.
-
Place voltage-sensing and current-passing electrodes in each chamber.
-
-
Measurement of Short-Circuit Current (Isc):
-
Allow the tissue to equilibrate for a period (e.g., 20-30 minutes) until a stable baseline Isc is achieved. The transepithelial voltage is clamped to 0 mV, and the current required to maintain this is the Isc.
-
Add the secretagogue (e.g., 16,16-dimethyl prostaglandin E2, forskolin) to the basolateral side to induce ion secretion, and record the increase in Isc.
-
In the experimental group, pre-incubate the tissue with this compound or Racecadotril (added to the apical or basolateral side, depending on the experimental design) for a defined period before adding the secretagogue.
-
Record the change in Isc in the presence of the test compound and compare it to the control (secretagogue alone).
-
In Vivo Intestinal Perfusion Model
This in vivo model allows for the study of intestinal secretion and absorption in a more physiologically relevant setting with intact blood supply and innervation.
Objective: To quantify the effect of this compound or Racecadotril on secretagogue-induced fluid secretion in a specific segment of the intestine in a live animal.
Protocol:
-
Animal Preparation:
-
Anesthetize the experimental animal (e.g., rat, dog).
-
Perform a midline laparotomy to expose the small intestine.
-
Select a segment of the intestine (e.g., jejunum) and cannulate both ends to create an isolated loop, ensuring the mesenteric blood supply remains intact.
-
-
Perfusion:
-
Gently flush the intestinal loop with a warm, isotonic saline solution to remove its contents.
-
Perfuse the loop with a pre-warmed (37°C) test solution (e.g., Tyrode's solution) at a constant rate using a perfusion pump. The perfusion solution should contain a non-absorbable marker (e.g., 14C-polyethylene glycol) to correct for any water movement.
-
Collect the effluent from the distal cannula at regular intervals.
-
-
Induction of Secretion and Treatment:
-
After a baseline collection period, induce intestinal secretion by adding a secretagogue (e.g., cholera toxin) to the perfusion solution.
-
In the treatment group, administer this compound or Racecadotril (e.g., orally or intravenously) before or during the secretagogue challenge.
-
-
Analysis:
-
Measure the volume of the collected effluent and the concentration of the non-absorbable marker.
-
Calculate the net fluid and electrolyte (e.g., sodium, potassium) fluxes to determine the rate of secretion or absorption.
-
Compare the net fluxes in the control (secretagogue alone) and treatment groups.
-
Castor Oil-Induced Enteropooling Assay
This is a simple and widely used in vivo model to screen for anti-diarrheal activity by measuring the accumulation of fluid in the small intestine.
Objective: To assess the ability of this compound or Racecadotril to inhibit castor oil-induced intestinal fluid accumulation.
Protocol:
-
Animal Preparation and Dosing:
-
Fast the experimental animals (e.g., rats) overnight with free access to water.
-
Administer the test compound (this compound or Racecadotril) or the vehicle (control) orally at a predetermined time before the induction of diarrhea. A positive control group receiving a known anti-diarrheal agent like loperamide is also included.
-
-
Induction of Diarrhea:
-
Administer castor oil orally to all animals to induce diarrhea and intestinal fluid accumulation.
-
-
Sample Collection:
-
After a specific time (e.g., 30-60 minutes) following castor oil administration, euthanize the animals.
-
Carefully dissect the small intestine from the pylorus to the ileocecal junction.
-
-
Measurement and Analysis:
-
Measure the total length of the small intestine.
-
Measure the volume or weight of the intestinal contents.
-
Calculate the intestinal fluid accumulation as the weight or volume of the contents per unit length of the intestine.
-
Compare the fluid accumulation in the drug-treated groups with the control and positive control groups. A significant reduction in fluid accumulation indicates anti-secretory activity.
-
Summary and Conclusion
This compound and Racecadotril represent two distinct and targeted approaches to the management of secretory diarrhea. This compound's mechanism as a calmodulin inhibitor suggests a broad potential to interfere with calcium-dependent signaling pathways that drive intestinal secretion. In contrast, Racecadotril offers a more specific mechanism by enhancing the effects of endogenous anti-secretory peptides through the inhibition of enkephalinase.
The available data, primarily from individual studies, indicates that both compounds are effective in reducing intestinal secretion and the clinical symptoms of diarrhea. Racecadotril has been more extensively studied in clinical settings and has demonstrated a favorable efficacy and safety profile, particularly its lack of effect on intestinal motility, which reduces the risk of constipation compared to opioid receptor agonists like loperamide.
Further direct comparative studies, both preclinical and clinical, would be invaluable to definitively establish the relative potency, efficacy, and optimal therapeutic applications of this compound and Racecadotril in the treatment of various forms of secretory diarrhea. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative investigations.
References
- 1. Effect of this compound maleate, an antidiarrheal compound, on intracellular cyclic nucleotide-mediated intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound maleate, an antidiarrheal compound, on 16,16-dimethyl prostaglandin E2-induced intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Racecadotril? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. QbD : Products Details [qbdpharmaceuticals.com]
- 7. A Comprehensive Comparison of the Efficacy and Tolerability of Racecadotril with Other Treatments of Acute Diarrhea in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Racecadotril in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gender differences in the antidiarrheal effect of this compound maleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound maleate, an intestinal calmodulin inhibitor, in the therapy of travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Racecadotril for acute diarrhoea in children: systematic review and meta-analyses | Archives of Disease in Childhood [adc.bmj.com]
- 12. Racecadotril in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Racecadotril : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Zaldaride with Antibiotics: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of Zaldaride, a calmodulin inhibitor, and explores the hypothetical synergistic effects it may have with various classes of antibiotics. While direct experimental evidence of such synergy is currently lacking in published literature, this document outlines the scientific rationale for investigating these potential interactions, providing researchers, scientists, and drug development professionals with a framework for future studies.
Introduction to this compound
This compound is an intestinal calmodulin inhibitor that has been investigated for its anti-diarrheal properties.[1][2] It has been shown to be effective in reducing the duration and severity of traveler's diarrhea, which is often caused by enterotoxigenic Escherichia coli (ETEC) and other bacterial pathogens.[1][2] Its primary mechanism of action involves the inhibition of calmodulin, a ubiquitous intracellular calcium-binding protein that regulates a wide array of cellular enzymes and processes, including intestinal ion secretion.[1][3] By inhibiting calmodulin, this compound can reduce the excessive fluid and electrolyte secretion into the intestinal lumen that characterizes secretory diarrhea.[3][4]
Clinical trials have compared the efficacy of this compound to loperamide and placebo in the treatment of traveler's diarrhea. These studies provide quantitative data on its clinical performance as a monotherapy.
This compound Clinical Trial Data Summary
The following tables summarize the key findings from clinical trials of this compound for the treatment of traveler's diarrhea.
Table 1: Efficacy of this compound in Traveler's Diarrhea (DuPont et al., 1993) [2]
| Treatment Group (4x daily for 48h) | Reduction in Duration of Diarrhea vs. Placebo | Reduction in Number of Unformed Stools (0-48h) vs. Placebo | Post-Treatment Antibiotics Required |
| This compound 20 mg | 53% (P < 0.01) | 36% (P < 0.05) | No (P < 0.01 vs. Placebo) |
| This compound 10 mg | Not Statistically Significant | Not Statistically Significant | Not Statistically Significant |
| This compound 5 mg | Not Statistically Significant | Not Statistically Significant | Yes |
| Placebo | - | - | Yes |
Table 2: Comparison of this compound and Loperamide in Traveler's Diarrhea (Okhuysen et al., 1995) [5]
| Treatment Group | Reduction in Number of Unformed Stools (First 48h) vs. Placebo | Efficacy Compared to Loperamide (after 48h) |
| This compound maleate (20 mg 4x daily) | 30% | Equally efficacious |
| Loperamide (4 mg loading, 2 mg after each unformed stool) | Superior to this compound and Placebo in initial hours | Equally efficacious |
| Placebo | - | - |
Hypothetical Rationale for Synergy with Antibiotics
While no studies have directly assessed the synergistic effects of this compound with antibiotics, its mechanism of action as a calmodulin inhibitor presents several plausible, yet unproven, avenues for such interactions. Calmodulin is a key regulator of numerous host cell functions that can be exploited by bacterial pathogens during infection.
Potential Mechanisms of Synergy:
-
Modulation of Host Cell Cytoskeleton and Permeability: Calmodulin is involved in regulating the actin cytoskeleton. Some bacteria exploit the host cytoskeleton for invasion and intracellular movement. By modulating cytoskeletal dynamics, this compound could potentially hinder these processes, making bacteria more susceptible to antibiotics. Furthermore, alterations in host cell membrane dynamics could theoretically enhance the uptake of certain antibiotics.
-
Inhibition of Bacterial Toxin-Induced Signaling: Some bacterial toxins, like the heat-stable enterotoxin of E. coli, exert their effects through signaling pathways that are dependent on or influenced by intracellular calcium and calmodulin.[3] By inhibiting calmodulin, this compound could disrupt these toxin-mediated processes, thereby weakening the pathogen and potentially increasing its susceptibility to antibiotics.
-
Interference with Host-Pathogen Interactions: Successful bacterial infection often relies on the pathogen's ability to manipulate host cell signaling to its advantage. As a central signaling molecule, calmodulin is a likely target for such manipulation. Inhibition of calmodulin by this compound could disrupt these pathogen-hijacked pathways, creating a less favorable environment for bacterial survival and replication.
Proposed Experimental Protocols to Assess Synergy
To investigate the hypothetical synergistic effects of this compound and antibiotics, the following established experimental protocols are recommended.
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Methodology:
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the selected antibiotic(s) in an appropriate solvent.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both compounds. Typically, serial dilutions of this compound are made along the x-axis, and serial dilutions of the antibiotic are made along the y-axis.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacterium (e.g., enterotoxigenic E. coli) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity or by measuring optical density.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that shows no growth. The formula is: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
In Vitro Synergy Testing: Time-Kill Assay
Time-kill assays provide dynamic information about the rate of bacterial killing by antimicrobial agents, alone and in combination.
Methodology:
-
Bacterial Culture: Grow the test bacterium to the logarithmic phase.
-
Drug Exposure: Inoculate flasks containing fresh broth with the bacterial culture and the drugs at specific concentrations (e.g., sub-MIC, MIC). Include controls with no drug, this compound alone, and the antibiotic alone.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
Visualizing Pathways and Proposed Interactions
The following diagrams illustrate the known signaling pathway of this compound and a hypothetical mechanism of synergy.
Conclusion and Future Directions
The therapeutic landscape for bacterial infections is continually evolving, with a growing need for novel strategies to combat antimicrobial resistance. While this compound has been studied as an antidiarrheal agent, its potential as a synergistic partner for antibiotics remains an unexplored and intriguing area of research. The hypothetical mechanisms proposed in this guide, centered on the modulation of host cell functions through calmodulin inhibition, provide a solid foundation for initiating such investigations. The experimental protocols outlined offer a clear path forward for researchers to empirically test these hypotheses. Future studies in this area could potentially unlock new therapeutic approaches, not only for diarrheal diseases but also for other bacterial infections where host-pathogen interactions play a critical role.
References
- 1. This compound maleate, an intestinal calmodulin inhibitor, in the therapy of travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of drugs with calmodulin. Biochemical, pharmacological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound maleate, an antidiarrheal compound, on intracellular cyclic nucleotide-mediated intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound maleate, an antidiarrheal compound, on intracellular Ca2+-mediated short-circuit current response in the rat colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound maleate (a new calmodulin antagonist) versus loperamide in the treatment of traveler's diarrhea: randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of First and Second-Generation Calmodulin Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the evolving landscape of calmodulin inhibition, from early-generation antagonists to more potent and specific molecules.
Calmodulin (CaM) is a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role as a primary intracellular sensor of Ca2+ signaling.[1] Upon binding to calcium, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a vast array of downstream target proteins, including kinases, phosphatases, and ion channels.[1] This positions CaM as a critical regulator of numerous cellular processes, making it an attractive therapeutic target for various diseases. This guide provides a comparative overview of first and second-generation CaM inhibitors, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying signaling pathways.
First-Generation Calmodulin Inhibitors: The Pioneers with Broad Specificity
The first generation of calmodulin inhibitors primarily includes phenothiazines and naphthalenesulfonamides. These compounds were among the first discovered to antagonize CaM function but are characterized by their relatively low potency and lack of specificity, often interacting with other cellular targets.[2]
Phenothiazines , such as trifluoperazine and chlorpromazine, are antipsychotic drugs that were serendipitously found to inhibit CaM.[3] They bind to the hydrophobic pockets of Ca2+-activated CaM, preventing its interaction with target enzymes.[4]
Naphthalenesulfonamides , exemplified by W-7, also act as CaM antagonists.[5] Their mechanism of action involves binding to the CaM molecule, which in turn blocks its ability to activate downstream proteins.[5]
Second-Generation Calmodulin Inhibitors: Enhanced Potency and Specificity
Driven by the need for more precise research tools and therapeutic agents, a second generation of CaM inhibitors has emerged. These compounds, including calmidazolium and ophiobolin A, exhibit significantly higher affinity and, in some cases, unique mechanisms of action.
Calmidazolium is a potent and widely used CaM inhibitor that binds with high affinity to CaM, triggering a conformational change from an open to a closed state, which is unsuitable for target protein binding.[2]
Ophiobolin A , a fungal toxin, acts as an irreversible CaM antagonist.[6] It covalently modifies specific lysine residues on CaM, leading to a loss of its ability to activate target enzymes.[7][8] This irreversible binding provides a powerful tool for studying CaM function.
Quantitative Comparison of Calmodulin Inhibitors
The following tables summarize the inhibitory potency and binding affinity of selected first and second-generation calmodulin inhibitors. The data is primarily derived from in vitro assays, and the specific experimental conditions can influence the absolute values.
Table 1: Inhibitory Concentration (IC50) of Calmodulin Inhibitors against Calmodulin-Dependent Enzymes
| Generation | Compound | Target Enzyme | IC50 (µM) | Reference(s) |
| First | Trifluoperazine | Phosphodiesterase | ~10-20 | [9] |
| W-7 | Phosphodiesterase | 28 | ||
| W-7 | Myosin Light Chain Kinase | 51 | ||
| Second | Calmidazolium | Phosphodiesterase | 0.15 | |
| Calmidazolium | Ca2+-transporting ATPase | 0.35 | ||
| Ophiobolin A | Phosphodiesterase | 0.87-3.7 | [6] |
Table 2: Binding Affinity (Kd) of Calmodulin Inhibitors
| Generation | Compound | Method | Kd (µM) | Reference(s) |
| First | Trifluoperazine | Not Specified | 1-5 | [10] |
| W-7 | Not Specified | 11 | [5] | |
| Second | Calmidazolium | Isothermal Titration Calorimetry | 3 ± 2 | [2] |
Signaling Pathways and Experimental Workflows
To understand the context of calmodulin inhibition, it is crucial to visualize the signaling pathways in which it participates and the experimental workflows used to study its inhibitors.
Caption: Calmodulin signaling pathway and points of inhibition.
Caption: Workflow for characterizing calmodulin inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of calmodulin inhibitors. Below are outlines of key experimental protocols.
Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of an inhibitor to block CaM's activation of PDE, a CaM-dependent enzyme that hydrolyzes cyclic nucleotides (e.g., cAMP).
-
Principle: The activity of PDE is measured in the presence of CaM, Ca2+, and varying concentrations of the inhibitor. The amount of product formed (e.g., AMP from cAMP) is quantified, often using a colorimetric or luminescent method.
-
Materials:
-
Purified calmodulin
-
Purified calmodulin-dependent phosphodiesterase (PDE1)
-
Inhibitor compound
-
cAMP (substrate)
-
5'-Nucleotidase (to convert AMP to adenosine and phosphate)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM CaCl2, 3 mM MgCl2)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, CaM, PDE1, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the PDE reaction and initiate the 5'-nucleotidase reaction to generate phosphate.
-
Add the phosphate detection reagent and measure the absorbance or luminescence.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
This is a competitive binding assay used to determine the binding affinity of an inhibitor to CaM.
-
Principle: A fluorescently labeled CaM ligand (tracer) is displaced by the unlabeled inhibitor, leading to a decrease in the fluorescence polarization signal.[11]
-
Materials:
-
Procedure:
-
Add the assay buffer, fluorescent tracer, and CaM to the wells of the microplate.
-
Add the inhibitor compound at varying concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Plot the change in fluorescence polarization against the inhibitor concentration to calculate the IC50, which can then be used to determine the dissociation constant (Kd).[12]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of an inhibitor to CaM, providing a complete thermodynamic profile of the interaction.[2][13]
-
Principle: The inhibitor is titrated into a solution containing CaM, and the heat released or absorbed during binding is measured by a sensitive calorimeter.[13]
-
Materials:
-
Purified calmodulin (typically 5-50 µM in the sample cell)
-
Inhibitor compound (typically 10-20 times the concentration of CaM in the syringe)
-
Identical, degassed buffer for both the protein and the inhibitor (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)[2]
-
-
Procedure:
-
Load the purified CaM solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the titration syringe.
-
Perform a series of small, sequential injections of the inhibitor into the CaM solution while maintaining a constant temperature.
-
Measure the heat change after each injection.
-
Integrate the heat change peaks and plot them against the molar ratio of inhibitor to CaM.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Conclusion
The development of calmodulin inhibitors has progressed from the broad-spectrum, lower-potency compounds of the first generation to the more specific and high-affinity molecules of the second generation. This evolution has provided researchers with more precise tools to dissect the intricate roles of calmodulin in cellular signaling. The choice of inhibitor and the experimental approach for its characterization are critical for obtaining reliable and interpretable data. The quantitative data and detailed methodologies presented in this guide offer a framework for the objective comparison and selection of calmodulin inhibitors for research and drug development endeavors. As our understanding of the structural and dynamic aspects of calmodulin-inhibitor interactions continues to grow, the rational design of even more selective and potent third-generation inhibitors is on the horizon.
References
- 1. Calmodulin - Wikipedia [en.wikipedia.org]
- 2. Dynamics and structural changes of calmodulin upon interaction with the antagonist calmidazolium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposing Orientations of the Anti-Psychotic Drug Trifluoperazine Selected by Alternate Conformations of M144 in Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoperazine-induced conformational change in Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Ophiobolin A | Calmodulin (CaM) antagonist | Hello Bio [hellobio.com]
- 7. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the Binding and Inhibition Sites in the Calmodulin Molecule for Ophiobolin A by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. Fluorescence Polarization Assay [bio-protocol.org]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Zaldaride's Potency in the Landscape of Modern Anti-Diarrheal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zaldaride, a calmodulin inhibitor, against a selection of novel anti-diarrheal agents. The document focuses on objective performance metrics, supported by experimental data, to inform research and development in the field of anti-diarrheal therapeutics.
Executive Summary
Diarrheal diseases remain a significant global health concern, necessitating the development of effective and targeted therapies. This compound, with its unique mechanism of inhibiting calmodulin, presents an antisecretory approach to managing diarrhea. This guide benchmarks this compound's potency against newer agents that target different pathways, including CFTR channel inhibitors and peripherally acting opioid receptor agonists. The comparative data herein, derived from both in vitro and in vivo studies, aims to provide a clear perspective on the relative efficacy of these compounds and to highlight the diverse mechanisms being explored in the quest for improved anti-diarrheal treatments.
Comparative Potency of Anti-Diarrheal Agents
The following table summarizes the available quantitative data on the potency of this compound and other selected anti-diarrheal agents. It is important to note that the data are compiled from various studies and experimental conditions may differ, affecting direct comparability.
| Drug | Target | Assay | Potency (IC50/EC50) | Reference |
| This compound | Calmodulin | Inhibition of acetylcholine-induced ion transport (Ussing chamber, rat colonic mucosa) | ~3-4 µM | [1][2] |
| Calmodulin | Inhibition of CaM-stimulated cAMP phosphodiesterase activity | 3.3 nM | ||
| Crofelemer | CFTR and CaCC | Inhibition of CFTR Cl- channel | ~7 µM | |
| Inhibition of TMEM16A (CaCC) | ~6.5 µM | |||
| iOWH032 | CFTR | Inhibition of CFTR in CHO cells and T84 colon carcinoma cells | ~5 µM | |
| Loperamide | µ-opioid receptor | Inhibition of forskolin, carbachol, and PMA stimulated Cl- secretion (Ussing chamber, HT-29/B6 cells) | Effective at 50 µM | [3] |
| Aemcolo (Rifamycin) | Bacterial DNA-dependent RNA polymerase | N/A (Antibacterial) | N/A |
Mechanism of Action Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and the comparator anti-diarrheal agents.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Ussing Chamber Assay for Intestinal Ion Secretion
This ex vivo technique is a cornerstone for studying intestinal ion transport and the effects of secretagogues and inhibitors.
Objective: To measure the effect of an anti-diarrheal agent on ion secretion across an isolated segment of intestinal mucosa.
Methodology:
-
Tissue Preparation: A segment of intestinal tissue (e.g., rat colon) is excised and the mucosal layer is carefully separated from the underlying muscle layers.
-
Mounting: The isolated mucosal sheet is mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.
-
Bathing Solution: Both sides of the tissue are bathed in a warmed, oxygenated physiological saline solution (e.g., Krebs-Ringer bicarbonate buffer).
-
Electrophysiological Measurements: The transepithelial potential difference is clamped to zero, and the short-circuit current (Isc), which reflects net ion transport, is continuously measured.
-
Experimental Procedure:
-
After a baseline stabilization period, a secretagogue (e.g., acetylcholine, forskolin, or prostaglandin E2) is added to the serosal side to stimulate chloride secretion, resulting in an increase in Isc.
-
The test compound (e.g., this compound) is then added at varying concentrations to the serosal or mucosal bath to determine its inhibitory effect on the stimulated Isc.
-
The IC50 value, the concentration at which the compound inhibits 50% of the secretagogue-induced Isc, is calculated.
-
Castor Oil-Induced Diarrhea in Rodents
This in vivo model is widely used to assess the overall anti-diarrheal efficacy of a test compound, encompassing both anti-motility and anti-secretory effects.
Objective: To evaluate the ability of an anti-diarrheal agent to prevent or reduce the incidence and severity of diarrhea induced by castor oil.
Methodology:
-
Animal Model: Typically, rats or mice are used. Animals are fasted overnight with free access to water.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Dosing:
-
The treatment groups receive the test compound (e.g., this compound) orally at various doses.
-
The control group receives the vehicle.
-
A positive control group may receive a standard anti-diarrheal drug like loperamide.
-
-
Induction of Diarrhea: After a set period (e.g., 60 minutes) following treatment, castor oil is administered orally to all animals to induce diarrhea.
-
Observation: The animals are then placed in individual cages with absorbent paper lining the bottom. They are observed for a defined period (e.g., 4-6 hours) for the onset, frequency, and consistency of diarrheal stools.
-
Parameters Measured:
-
Time to the first diarrheal stool.
-
Total number of diarrheal stools.
-
Total weight of diarrheal stools.
-
Percentage inhibition of diarrhea compared to the control group.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical assessment of a novel anti-diarrheal agent.
Conclusion
This compound demonstrates potent inhibition of calmodulin and a functionally relevant antisecretory effect in ex vivo models. When compared to novel agents, its potency is in a similar micromolar range to the CFTR inhibitors Crofelemer and iOWH032 in functional intestinal secretion assays. Loperamide also exhibits antisecretory properties, albeit at a higher concentration in the cited in vitro study. Aemcolo operates through a distinct antibacterial mechanism and is therefore not directly comparable in terms of antisecretory potency. The choice of an optimal anti-diarrheal agent will depend on the specific etiology of the diarrhea, with this compound's mechanism offering a therapeutic option for diarrheas mediated by calmodulin-dependent signaling pathways. Further head-to-head clinical studies are warranted to definitively establish the comparative efficacy of these agents in various diarrheal diseases.
References
- 1. Comparison of the antidiarrheal effects of this compound maleate and its optical isomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antisecretory effect of loperamide in colon epithelial cells by inhibition of basolateral K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Zaldaride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Zaldaride, a potent calmodulin inhibitor investigated for its antidiarrheal properties, requires careful consideration for its end-of-life management. This guide provides essential information and procedural guidance for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Core Safety and Handling Principles
Before addressing disposal, it is crucial to understand the hazard profile of this compound. According to available safety data, this compound maleate is a compound that necessitates cautious handling. A key piece of information from a Safety Data Sheet (SDS) for this compound maleate advises to "Hold all material for appropriate disposal"[1]. This indicates that this compound should not be treated as common laboratory waste. Furthermore, it has been identified as being "Very toxic to aquatic life with long lasting effects," highlighting the environmental risk associated with improper disposal.
Therefore, all personnel handling this compound should adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
This compound Disposal Workflow
The disposal of this compound should be approached systematically to ensure safety and compliance. The following workflow outlines the recommended steps for its proper disposal.
Caption: This diagram outlines the procedural workflow for the safe and compliant disposal of this compound waste in a laboratory setting.
Step-by-Step Disposal Procedures
-
Containerization: All this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, should be collected in a designated, leak-proof container. The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Segregation: this compound waste should be segregated from other waste streams to prevent accidental mixing and potential chemical reactions.
-
Consult Safety Data Sheet (SDS): Before initiating disposal procedures, thoroughly review the compound's SDS. The SDS provides critical information on physical and chemical properties, hazards, and handling precautions[1].
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions based on local, state, and federal regulations.
-
Secure Storage: While awaiting pickup, store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal contractor. Your EHS office will typically coordinate this service. Never attempt to dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
While specific quantitative data on this compound disposal is not available, the following table summarizes its key identifiers and properties relevant to its handling and safety profile.
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₈N₄O₂ | PubChem[2] |
| Molar Mass | 428.5 g/mol | PubChem[2] |
| CAS Number | 109826-26-8 | PubChem[2] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | Sigma-Aldrich SDS |
Experimental Protocols Cited
The available information does not include experimental protocols for the disposal of this compound. The procedural guidance provided is based on established best practices for the management of hazardous chemical waste in a laboratory setting. Researchers should always defer to the specific protocols and requirements of their institution's EHS department.
By adhering to these procedures, researchers can ensure the safe handling and proper disposal of this compound, thereby minimizing risks to personnel and the environment. This commitment to responsible chemical management is a cornerstone of a robust laboratory safety culture.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
